molecular formula C9H8BrFO2 B1276640 3-Fluoro-4-methoxyphenacyl bromide CAS No. 350-27-6

3-Fluoro-4-methoxyphenacyl bromide

Cat. No.: B1276640
CAS No.: 350-27-6
M. Wt: 247.06 g/mol
InChI Key: GUEJEXCTWVCAGC-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxyphenacyl bromide is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEJEXCTWVCAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427655
Record name 3-Fluoro-4-methoxyphenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350-27-6
Record name 3-Fluoro-4-methoxyphenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Fluoro-4-methoxyphenacyl bromide (CAS No. 350-27-6). This information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Chemical Properties

This compound, also known by its synonyms 2-Bromo-3'-fluoro-4'-methoxyacetophenone and 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one, is a halogenated aromatic ketone. Its core physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 350-27-6
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Melting Point 71-74 °C
Purity ≥95%
Appearance White to off-white crystalline solid

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, a general and plausible synthetic route involves the α-bromination of the corresponding acetophenone precursor, 3'-Fluoro-4'-methoxyacetophenone. This reaction is a common method for the preparation of phenacyl bromides.

A generalized experimental protocol, adapted from the synthesis of similar phenacyl bromides, is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3'-Fluoro-4'-methoxyacetophenone

  • Bromine (Br₂) or a suitable brominating agent (e.g., N-Bromosuccinimide)

  • Anhydrous solvent (e.g., diethyl ether, chloroform, or acetic acid)

  • Anhydrous aluminum chloride (AlCl₃) (catalyst, optional)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Petroleum ether

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3'-Fluoro-4'-methoxyacetophenone in a suitable anhydrous solvent.

  • Initiation: Cool the solution in an ice bath. If using a catalyst like anhydrous aluminum chloride, it can be added at this stage.

  • Bromination: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, from the dropping funnel with constant stirring. The rate of addition should be controlled to maintain the reaction temperature and minimize side reactions.

  • Reaction Monitoring: The disappearance of the bromine color and the evolution of hydrogen bromide gas (which should be neutralized with a trap) indicate the progress of the reaction. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent and excess hydrogen bromide under reduced pressure. The crude product will likely be a solid.

  • Purification:

    • Wash the crude solid with a mixture of water and petroleum ether to remove colored impurities.

    • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution to obtain the crude this compound.

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent, such as methanol, to yield white to off-white crystals.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product start1 3'-Fluoro-4'-methoxyacetophenone dissolve Dissolve Acetophenone in Solvent start1->dissolve start2 Brominating Agent (e.g., Br2) add_br2 Slow Addition of Bromine start2->add_br2 start3 Anhydrous Solvent start3->dissolve cool Cool Reaction Mixture dissolve->cool cool->add_br2 stir Stir at Controlled Temperature add_br2->stir quench Quench Reaction stir->quench extract Solvent Extraction quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Vacuum dry->concentrate recrystallize Recrystallize from Methanol concentrate->recrystallize product This compound recrystallize->product G compound 3-Fluoro-4-methoxyphenacyl bromide reactive_group α-Haloketone Moiety compound->reactive_group possesses application Potential Applications reactive_group->application enables enzyme_inhibitor Enzyme Inhibitor application->enzyme_inhibitor chemical_probe Chemical Probe application->chemical_probe synthetic_intermediate Synthetic Intermediate application->synthetic_intermediate

An In-depth Technical Guide on the Synthesis and Characterization of 3-Fluoro-4-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-fluoro-4-methoxyphenacyl bromide, a key intermediate in the development of various pharmaceutical compounds. The document details a reliable two-step synthetic pathway and outlines the analytical techniques used to verify the structure and purity of the target compound and its precursor.

Introduction

This compound, also known as 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone, is a valuable building block in medicinal chemistry. The presence of the fluoro and methoxy groups on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules. This guide presents a detailed methodology for its preparation, starting from commercially available materials, and provides a summary of its key characterization data.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process:

  • Friedel-Crafts Acylation: The synthesis commences with the Friedel-Crafts acylation of 2-fluoroanisole with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield 3'-fluoro-4'-methoxyacetophenone.

  • α-Bromination: The resulting acetophenone derivative is then subjected to α-bromination using elemental bromine to afford the final product, this compound.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination 2-Fluoroanisole 2-Fluoroanisole C7H7FO Acetyl_Chloride Acetyl Chloride C2H3ClO Acylation_Reaction Reaction Acetyl_Chloride->Acylation_Reaction AlCl3 Aluminum Chloride AlCl3 AlCl3->Acylation_Reaction Intermediate 3'-Fluoro-4'-methoxyacetophenone C9H9FO2 Acylation_Reaction->Intermediate Bromination_Reaction Reaction Intermediate->Bromination_Reaction Bromine Bromine Br2 Bromine->Bromination_Reaction Final_Product This compound C9H8BrFO2 Bromination_Reaction->Final_Product

Diagram 1: Synthesis Workflow for this compound

Experimental Protocols

Step 1: Synthesis of 3'-Fluoro-4'-methoxyacetophenone (Friedel-Crafts Acylation)

This procedure is adapted from established Friedel-Crafts acylation protocols.

Materials:

  • 2-Fluoroanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.

  • After the addition is complete, add a solution of 2-fluoroanisole (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3'-fluoro-4'-methoxyacetophenone by recrystallization or column chromatography.

Step 2: Synthesis of this compound (α-Bromination)

This procedure is a standard method for the α-bromination of ketones.

Materials:

  • 3'-Fluoro-4'-methoxyacetophenone

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 3'-fluoro-4'-methoxyacetophenone (1.0 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise to the reaction mixture with stirring. The reaction is typically performed at room temperature.

  • Continue stirring for 1-2 hours after the addition is complete. The disappearance of the bromine color indicates the progress of the reaction.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.

Characterization Data

3'-Fluoro-4'-methoxyacetophenone (Intermediate)
PropertyValue
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 92-94 °C
¹H NMR See spectrum for detailed assignments.
IR (KBr, cm⁻¹) ~1670 (C=O stretch), ~1610, 1520 (C=C aromatic)
This compound (Final Product)
PropertyValue
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
CAS Number 350-27-6
Appearance Off-white to pale yellow crystalline solid
Melting Point Data not consistently available
¹H NMR Expected signals for aromatic protons, methoxy group, and bromomethyl group.
¹³C NMR Expected signals for aromatic carbons, carbonyl carbon, methoxy carbon, and bromomethyl carbon.
IR (KBr, cm⁻¹) Expected ~1680 (C=O stretch), ~1270 (C-O stretch), ~600 (C-Br stretch)
Mass Spec (EI) Expected molecular ion peaks at m/z 246 and 248 (due to bromine isotopes).

Note: While specific, publicly available spectra for this compound are limited, the provided expected values are based on the known spectral data of analogous compounds and the functional groups present in the molecule. Researchers are advised to acquire their own analytical data for confirmation.

Logical Relationship of Characterization

Characterization_Logic cluster_product This compound cluster_techniques Analytical Techniques cluster_data Derived Data Structure Chemical Structure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Connectivity Proton & Carbon Environment NMR->Connectivity Functional_Groups Functional Groups (C=O, C-O, C-Br) IR->Functional_Groups Molecular_Weight_Frag Molecular Weight & Fragmentation Pattern MS->Molecular_Weight_Frag Connectivity->Structure Functional_Groups->Structure Molecular_Weight_Frag->Structure

Diagram 2: Interrelation of Analytical Techniques for Structural Elucidation

Safety Precautions

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetyl chloride is corrosive and a lachrymator. Handle only in a fume hood.

  • Bromine is highly toxic, corrosive, and a strong oxidizing agent. All manipulations should be carried out in a well-ventilated fume hood with appropriate PPE.

  • This compound is expected to be a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.

Conclusion

The Synthetic Versatility of 3-Fluoro-4-methoxyphenacyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Fluoro-4-methoxyphenacyl bromide, also known as 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone, is a highly reactive α-bromoketone that serves as a critical building block in synthetic organic chemistry. Its utility is particularly pronounced in the construction of complex heterocyclic scaffolds, which are prevalent in medicinal chemistry and drug discovery. The presence of the fluoro and methoxy substituents on the phenyl ring offers opportunities for modulating the physicochemical and pharmacological properties of the target molecules, such as metabolic stability and receptor binding affinity. This technical guide provides an in-depth overview of the primary applications of this compound, with a focus on its role in the synthesis of thiazole derivatives and as an alkylating agent.

Core Applications and Chemical Properties

This compound is predominantly utilized as a bifunctional electrophile. The α-bromo ketone moiety is susceptible to nucleophilic attack at both the carbonyl carbon and the α-carbon, making it a versatile precursor for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 350-27-6
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point 71-74 °C
Solubility Soluble in common organic solvents such as ethanol, acetone, and dichloromethane.

Synthesis of Thiazole Derivatives: The Hantzsch Thiazole Synthesis

A cornerstone application of this compound is in the Hantzsch thiazole synthesis, a classic and widely used method for the preparation of thiazole rings. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. The resulting 2-amino-4-substituted thiazoles are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The general mechanism involves the initial S-alkylation of the thiourea by the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis phenacyl_bromide This compound intermediate1 S-Alkylated Intermediate phenacyl_bromide->intermediate1 Nucleophilic Attack by Sulfur thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization thiazole 2-Amino-4-(3-fluoro-4-methoxyphenyl)thiazole intermediate2->thiazole Dehydration

Caption: Hantzsch Thiazole Synthesis Pathway.

Experimental Protocol: Synthesis of 2-Amino-4-(3-fluoro-4-methoxyphenyl)thiazole

This protocol is a representative example of the Hantzsch thiazole synthesis using this compound.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (as solvent)

Procedure:

  • To a solution of this compound in ethanol, add thiourea.

  • Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.

  • Filter the solid product, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(3-fluoro-4-methoxyphenyl)thiazole.

Table 2: Representative Reaction Data for Thiazole Synthesis

Starting MaterialProductReagents & ConditionsYield
This compound2-Amino-4-(3-fluoro-4-methoxyphenyl)thiazoleThiourea, Ethanol, RefluxTypically >80%

N-Alkylation of Amines

The electrophilic nature of the α-carbon in this compound makes it an effective alkylating agent for primary and secondary amines. This reaction is a straightforward method for introducing the 3-fluoro-4-methoxyphenacyl moiety into a molecule, which can be a key step in the synthesis of various biologically active compounds. The reaction typically proceeds via an Sₙ2 mechanism.

N_Alkylation phenacyl_bromide This compound alkylated_amine N-alkylated Product phenacyl_bromide->alkylated_amine SN2 Nucleophilic Attack by Nitrogen amine Primary/Secondary Amine (R-NH₂ or R₂NH) amine->alkylated_amine

3-Fluoro-4-methoxyphenacyl Bromide: An In-Depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methoxyphenacyl bromide is a halogenated phenacyl bromide derivative. While direct studies on its specific mechanism of action are not extensively available in current literature, a comprehensive analysis of its structural analogs, particularly 4-methoxyphenacyl bromide and p-bromophenacyl bromide, provides a strong basis for inferring its biological activities. This technical guide synthesizes the available data to propose a mechanism of action centered on the irreversible inhibition of key enzymes such as phospholipase A2 (PLA2) and protein tyrosine phosphatases (PTPs). The introduction of a fluorine atom is anticipated to modulate its electrophilicity and interaction with biological targets. This document provides a detailed overview of the probable molecular mechanisms, supported by data from related compounds, experimental protocols for potential validation, and visual diagrams of the implicated signaling pathways.

Introduction

Phenacyl bromides are a class of organic compounds known for their reactivity as alkylating agents, a property that has been exploited in the development of enzyme inhibitors. The core structure, an α-bromoketone, renders the α-carbon susceptible to nucleophilic attack by amino acid residues within the active sites of various enzymes, leading to covalent modification and subsequent irreversible inhibition. The parent compound, 4-methoxyphenacyl bromide, has been identified as an inhibitor of protein tyrosine phosphatases (PTPs), such as SHP-1, and phospholipase A2 (PLA2). The subject of this guide, this compound, is a derivative that includes a fluorine atom on the phenyl ring. The introduction of fluorine, a highly electronegative atom, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and electronic characteristics, which in turn can influence its biological activity.

Inferred Mechanism of Action

Based on the known biological activities of its structural analogs, the mechanism of action of this compound is likely to proceed via covalent modification of nucleophilic residues in the active sites of target enzymes. The α-carbon of the phenacyl bromide moiety is a strong electrophile, readily undergoing nucleophilic substitution with residues such as cysteine, histidine, and serine.

Inhibition of Phospholipase A2 (PLA2)

Phospholipase A2 enzymes are critical in the inflammatory cascade as they catalyze the hydrolysis of phospholipids to release arachidonic acid, a precursor to prostaglandins and leukotrienes. The related compound, p-bromophenacyl bromide, is a well-characterized irreversible inhibitor of PLA2. It is proposed that this compound acts in a similar manner.

The proposed mechanism involves the alkylation of a critical histidine residue within the active site of PLA2. This covalent modification prevents the binding of the substrate and/or disrupts the catalytic machinery of the enzyme, leading to its inactivation.

PLA2_Inhibition cluster_0 PLA2 Active Site PLA2_His Histidine Residue Covalent_Adduct Covalently Modified PLA2 (Inactive) PLA2_His->Covalent_Adduct FMPB 3-Fluoro-4-methoxyphenacyl Bromide FMPB->PLA2_His Nucleophilic Attack (Alkylation) PTP_Inhibition cluster_1 PTP Active Site PTP_Cys Cysteine Residue (Nucleophile) Inactive_PTP Alkylated PTP (Inactive) PTP_Cys->Inactive_PTP FMPB 3-Fluoro-4-methoxyphenacyl Bromide FMPB->PTP_Cys Covalent Modification Signaling_Pathway cluster_pla2 PLA2 Pathway cluster_ptp PTP Signaling FMPB 3-Fluoro-4-methoxyphenacyl Bromide PLA2 Phospholipase A2 FMPB->PLA2 Inhibits PTP Protein Tyrosine Phosphatase (e.g., SHP-1) FMPB->PTP Inhibits Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Catalyzes Inflammatory_Mediators Prostaglandins, Leukotrienes Arachidonic_Acid->Inflammatory_Mediators Leads to Inflammation Inflammation Inflammatory_Mediators->Inflammation Dephosphorylated_Substrate Dephosphorylated Signaling Protein Phosphorylated_Substrate Phosphorylated Signaling Protein Phosphorylated_Substrate->Dephosphorylated_Substrate Dephosphorylates Cellular_Response Altered Cellular Response Dephosphorylated_Substrate->Cellular_Response

An In-depth Technical Guide to 3-Fluoro-4-methoxyphenacyl Bromide and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-4-methoxyphenacyl bromide is a halogenated derivative of acetophenone, a class of compounds that serve as versatile precursors in the synthesis of a wide array of heterocyclic molecules. The strategic placement of a fluorine atom and a methoxy group on the phenyl ring significantly influences the electronic properties and metabolic stability of its derivatives, making it a compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound and its analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals involved in drug development.

Chemical Properties and Synthesis

This compound, also known as 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone, is a reactive organic compound due to the presence of an α-haloketone functional group. This reactivity makes it an excellent electrophile for various nucleophilic substitution reactions, which is fundamental to its utility in synthesizing more complex molecules.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound3'-Fluoro-4'-methoxyacetophenone
CAS Number 350-27-6455-91-4[1][2][3]
Molecular Formula C₉H₈BrFO₂C₉H₉FO₂[3]
Molecular Weight 247.06 g/mol 168.16 g/mol
Appearance Not specified (typically a solid)White to off-white crystalline solid
Melting Point Not specified92-94 °C[2]
Boiling Point Not specified147-148 °C at 20 mmHg
Solubility Soluble in organic solventsSoluble in organic solvents
Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the α-bromination of its precursor, 3'-Fluoro-4'-methoxyacetophenone. The following protocol is a generalized procedure based on established methods for the bromination of acetophenone derivatives.

Materials:

  • 3'-Fluoro-4'-methoxyacetophenone

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Methanol or Acetic Acid (solvent)

  • Hydrochloric Acid (catalyst, if using Br₂)

  • Sodium bicarbonate solution (for work-up)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3'-Fluoro-4'-methoxyacetophenone (1 equivalent) in a suitable solvent such as methanol or acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromination:

    • Using NBS: Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

    • Using Bromine: If using elemental bromine, add a catalytic amount of concentrated hydrochloric acid. Then, add a solution of bromine (1 equivalent) in the same solvent dropwise using a dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, pour the mixture into cold water. If an acidic solvent was used, neutralize the solution with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound.

Diagram 1: Synthetic Workflow for this compound and its Analogs

G cluster_synthesis Synthesis of this compound cluster_analogs Synthesis of Analogs A 3'-Fluoro-4'-methoxyacetophenone C Reaction (Solvent, Catalyst) A->C B Brominating Agent (NBS or Br2) B->C D This compound C->D D2 This compound F Cyclization/Condensation D2->F E Nucleophilic Reagent (e.g., Thioamide, Amine) E->F G Biologically Active Heterocycles (Thiazoles, Imidazoles, etc.) F->G

Caption: Synthetic pathway for this compound and its subsequent use in generating diverse analogs.

Biological Activities and Applications

Phenacyl bromide and its analogs are precursors to a multitude of heterocyclic compounds with a broad spectrum of pharmacological activities.[4] The introduction of fluorine and methoxy substituents in this compound is expected to modulate these activities.

Antimicrobial Activity

Many heterocyclic compounds synthesized from phenacyl bromides, such as thiazoles and triazolothiadiazines, have demonstrated significant antibacterial and antifungal properties. The specific substitution pattern on the phenacyl bromide precursor plays a crucial role in determining the antimicrobial spectrum and potency of the final compounds. For instance, certain derivatives have shown high activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5]

Table 2: Antimicrobial Activity of Selected Heterocyclic Derivatives from Phenacyl Bromides

Compound TypeTest OrganismActivity (MIC in µg/mL)Reference
Triazolothiadiazine (7a)S. aureus6.25[5]
Triazolothiadiazine (7b)E. coli12.5[5]
Triazolothiadiazine (7i)C. albicans6.25[5]
Thiazolidinone (7c)E. coli6.25[6]
Thiazolidinone (7d)S. aureus6.25[6]

Note: The compounds listed are derivatives synthesized from various substituted phenacyl bromides, illustrating the potential of this class of precursors.

Anticancer Activity

The anticancer potential of phenacyl bromide-derived compounds has been extensively investigated. These compounds often exert their effects through various mechanisms, including enzyme inhibition and induction of apoptosis. The cytotoxic activity is highly dependent on the specific heterocyclic scaffold and the substituents on the aromatic rings.

Table 3: In Vitro Anticancer Activity of Selected Heterocyclic Derivatives from Phenacyl Bromides

Compound IDCell LineActivity (IC₅₀ in µM)Reference
Thiazoline-Tetralin (4b)MCF-7 (Breast)69.2[7]
Thiazoline-Tetralin (4f)A549 (Lung)59.8[7]
Diazaphenothiazine (19c)MCF-7 (Breast)9-16[8]
Diazaphenothiazine (19f)HEP-3B (Liver)4.5-14[8]
Diazaphenothiazine (19l)A549 (Lung)3-4.5[8]

Note: The IC₅₀ values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. These compounds are derived from various substituted phenacyl bromides.

Enzyme Inhibition: Phospholipase A₂ (PLA₂) and Anti-inflammatory Effects

A significant mechanism of action for some phenacyl bromide analogs is the inhibition of phospholipase A₂ (PLA₂). PLA₂s are enzymes that hydrolyze the sn-2 position of membrane phospholipids, leading to the release of arachidonic acid. Arachidonic acid is a precursor to prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting PLA₂, phenacyl bromide derivatives can suppress the inflammatory cascade.

The well-studied analog, p-bromophenacyl bromide (pBPB), is known to be an irreversible inhibitor of PLA₂.[9][10] It has been shown to suppress the expression of interleukin-2 (IL-2), a key cytokine in the immune response, at both the mRNA and protein levels in murine splenocytes.[11] This inhibition of PLA₂ and subsequent downstream signaling pathways forms the basis of the anti-inflammatory effects observed with these compounds.

Diagram 2: PLA₂ Signaling Pathway and Inhibition by Phenacyl Bromide Analogs

G cluster_pathway Phospholipase A2 Inflammatory Signaling Pathway cluster_inhibition Inhibition A Inflammatory Stimulus C Phospholipase A2 (PLA2) A->C B Membrane Phospholipids B->C D Arachidonic Acid C->D E Prostaglandins (via COX enzymes) D->E F Leukotrienes (via LOX enzymes) D->F G Inflammation E->G F->G H 3-Fluoro-4-methoxyphenacyl Bromide Analogs I Inhibition H->I I->C

Caption: Inhibition of the PLA₂-mediated inflammatory pathway by phenacyl bromide analogs.

Experimental Protocol: In Vitro Phospholipase A₂ (PLA₂) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound and its analogs against PLA₂.

Materials:

  • Purified PLA₂ enzyme (e.g., from snake venom or bee venom)

  • Phospholipid substrate (e.g., phosphatidylcholine) labeled with a fluorescent or radioactive probe at the sn-2 position

  • Assay buffer (e.g., Tris-HCl with CaCl₂)

  • Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader (fluorescence or scintillation counter)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the PLA₂ enzyme in the assay buffer.

    • Prepare a stock solution of the phospholipid substrate.

    • Prepare serial dilutions of the test compounds and a known PLA₂ inhibitor (e.g., p-bromophenacyl bromide) as a positive control.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control.

    • Add the PLA₂ enzyme to all wells except for the negative control (no enzyme).

    • Pre-incubate the plate at a specified temperature (e.g., 37 °C) for a short period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the phospholipid substrate to all wells.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 30-60 minutes).

  • Measurement:

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

    • Measure the release of the labeled fatty acid using a microplate reader. The signal intensity is proportional to the PLA₂ activity.

  • Data Analysis:

    • Calculate the percentage of PLA₂ inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This compound is a valuable building block for the synthesis of a diverse range of biologically active heterocyclic compounds. Its analogs have demonstrated promising antimicrobial, anticancer, and anti-inflammatory activities. The inhibition of phospholipase A₂ represents a key mechanism underlying the anti-inflammatory effects of this class of compounds. Further research into the synthesis and biological evaluation of novel analogs of this compound is warranted to explore their full therapeutic potential. This guide provides a foundational resource for scientists and researchers to design and execute further studies in this promising area of medicinal chemistry.

References

An In-depth Technical Guide to 3-Amino-1H-pyrazole-4-carboxamide Hemisulfate (CAS No. 27511-79-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3-Amino-1H-pyrazole-4-carboxamide hemisulfate, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical and physical properties, outlines common synthetic routes with experimental protocols, and explores its primary applications. While the compound is principally recognized as a precursor to the anti-gout medication Allopurinol, this guide also delves into the broader biological activities and mechanisms of action associated with the aminopyrazole scaffold, offering insights for future research and drug development endeavors. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Chemical and Physical Properties

3-Amino-1H-pyrazole-4-carboxamide, in its common hemisulfate salt form, is a white to pale brown crystalline solid.[1] Its chemical structure features a five-membered pyrazole ring with an amino group at the C3 position and a carboxamide group at the C4 position, making it a versatile building block for more complex heterocyclic compounds.[2] The hemisulfate salt form enhances its stability and solubility in certain solvents.[2]

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
CAS Number 27511-79-1[3]
Molecular Formula C₈H₁₄N₈O₆S (Hemisulfate)[1][4]
Molecular Weight 350.31 g/mol (Hemisulfate)[4][5][6]
IUPAC Name 5-amino-1H-pyrazole-4-carboxamide;sulfuric acid[6]
Synonyms 3-Amino-4-carbamoylpyrazole Hemisulfate, Allopurinol Related Compound A, 5-Aminopyrazole-4-carboxamide hemisulphate, Allopurinol EP Impurity A[1][2]

Table 2: Physicochemical Properties

PropertyValueReference
Appearance White to beige/pale brown powder/crystal[1][7]
Melting Point 224 °C (decomposes)[1][4]
Solubility DMSO (Slightly), Methanol (Very Slightly), Water (Slightly, Heated, Sonicated)[1]
Purity >98.0%
Storage Temperature Room Temperature or 2-8°C[1][8]
Stability Hygroscopic[1]

Synthesis and Manufacturing

The synthesis of 3-Amino-1H-pyrazole-4-carboxamide hemisulfate is well-documented, with several methods reported in patent literature. A common and efficient approach involves a multi-step, one-pot synthesis starting from readily available materials.

Synthetic Pathway Overview

A prevalent synthetic route begins with the condensation of cyanoacetamide with an orthoformate, such as triethyl orthoformate, often in the presence of a reagent like N,N-dimethylformamide dimethyl acetal. This is followed by a cyclization reaction with hydrazine hydrate to form the pyrazole ring. The final step involves acidification with sulfuric acid to yield the desired hemisulfate salt.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Salt Formation A Cyanoacetamide C 2-cyano-3-(dimethylamino)acrylamide (Intermediate) A->C B N,N-Dimethylformamide dimethyl acetal B->C E 3-Amino-1H-pyrazole-4-carboxamide C->E Reflux D Hydrazine Hydrate D->E G 3-Amino-1H-pyrazole-4-carboxamide Hemisulfate (Final Product) E->G pH Adjustment F Sulfuric Acid F->G

Caption: Synthetic workflow for 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.

Detailed Experimental Protocol (Generalized)

The following protocol is a generalized representation based on published methods.[9][10] Researchers should consult specific literature for precise stoichiometry and reaction conditions.

  • Condensation: Dissolve cyanoacetamide in a suitable solvent such as 1,4-dioxane. Add N,N-dimethylformamide dimethyl acetal to the solution. Heat the reaction mixture (e.g., at 40-50°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture from the previous step, add absolute ethanol and hydrazine hydrate. Heat the mixture to reflux (e.g., at 70-80°C) for several hours. Monitor the reaction progress by TLC.

  • Salt Formation and Isolation: After the cyclization is complete, cool the reaction mixture. Adjust the pH to 1-2 by the slow addition of 50% sulfuric acid.[9] Stir the mixture for approximately 30 minutes to allow for complete precipitation.

  • Purification: Collect the solid product by suction filtration. Wash the filter cake sequentially with cold water and acetone to remove impurities.

  • Drying: Dry the final product, a white to off-white powder, under vacuum at an elevated temperature (e.g., 80°C).[10]

Applications and Uses

The primary and most well-established application of 3-Amino-1H-pyrazole-4-carboxamide hemisulfate is as a crucial intermediate in the synthesis of Allopurinol.[9][11] Allopurinol is a xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia.[9]

Beyond its role in Allopurinol synthesis, this compound serves as a versatile precursor for a range of other bioactive molecules:

  • Pharmaceuticals: It is a building block for various therapeutic agents, including those with anti-inflammatory, anti-cancer, and anti-infective properties.[7][12] The aminopyrazole scaffold is of significant interest in medicinal chemistry.

  • Agrochemicals: The compound is utilized in the formulation of agrochemicals, such as fungicides and herbicides.[7] Pyrazole carboxamides have shown potent antifungal activity, for instance, against Rhizoctonia solani, the fungus responsible for rice sheath blight.[13]

  • Research: It is used as a reference standard for Allopurinol impurity A in pharmaceutical quality control.[1][14]

Biological Activity and Mechanism of Action

While 3-Amino-1H-pyrazole-4-carboxamide is mainly considered a synthetic intermediate, the broader class of aminopyrazoles exhibits a wide range of biological activities. The specific biological profile of this compound is less characterized, but insights can be drawn from related structures.

Antifungal Activity of Pyrazole Carboxamides

Derivatives of pyrazole carboxamide are known to act as fungicides. Their mechanism of action often involves the disruption of mitochondrial respiration.

G compound Pyrazole Carboxamide Derivative complex_ii Complex II (Succinate Dehydrogenase) compound->complex_ii Inhibits complex_iv Complex IV (Cytochrome Oxidase) compound->complex_iv Inhibits oxphos Oxidative Phosphorylation complex_ii->oxphos complex_iv->oxphos tca TCA Cycle tca->oxphos atp ATP Production (Energy) oxphos->atp cell_death Fungal Cell Death oxphos->cell_death Inhibition leads to

Caption: Proposed antifungal mechanism of pyrazole carboxamides via mitochondrial inhibition.

Studies on novel pyrazole carboxamides have shown they can inhibit Complex II (succinate dehydrogenase) and Complex IV (cytochrome oxidase) in the mitochondrial respiratory chain of fungi like Rhizoctonia solani.[13] This inhibition disrupts the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to decreased ATP production and ultimately, fungal cell death.[13] Scanning and transmission electron microscopy have revealed that these compounds can cause destruction of fungal cell walls and membranes, leading to the leakage of cellular contents.[13]

Anticancer and Anti-inflammatory Potential of Aminopyrazoles

The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in molecules designed as anticancer and anti-inflammatory agents.[12] Some aminopyrazole derivatives have been shown to act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.

G aminopyrazole Aminopyrazole Derivative egfr EGFR aminopyrazole->egfr Inhibits bcl2 Bcl-2 (Anti-apoptotic) aminopyrazole->bcl2 Downregulates bax Bax (Pro-apoptotic) aminopyrazole->bax Upregulates pi3k PI3K/Akt Pathway egfr->pi3k Activates ras Ras/MAPK Pathway egfr->ras Activates proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation apoptosis Apoptosis bcl2->apoptosis Inhibits bax->apoptosis Promotes

Caption: General signaling pathways targeted by anticancer aminopyrazole derivatives.

The mechanism for some anticancer aminopyrazoles involves the inhibition of receptor tyrosine kinases like EGFR, leading to the blockade of downstream pro-survival signaling pathways such as PI3K/Akt and Ras/MAPK.[12] Furthermore, some derivatives have been observed to induce apoptosis by modulating the expression of Bcl-2 family proteins, specifically downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[12] This shifts the cellular balance towards programmed cell death.

Conclusion

3-Amino-1H-pyrazole-4-carboxamide hemisulfate (CAS No. 27511-79-1) is a compound of significant industrial importance, primarily as an indispensable precursor to Allopurinol. Its straightforward synthesis and versatile chemical nature also make it a valuable starting material for other pharmaceutical and agrochemical products. While the specific biological activities of this molecule are not extensively studied, the proven therapeutic and commercial value of its derivatives, particularly within the aminopyrazole class, highlights the potential for this scaffold in the ongoing discovery of novel bioactive agents. Further investigation into the direct biological effects of this compound and its simple derivatives could unveil new therapeutic opportunities.

References

An In-Depth Technical Guide to the Derivatization of Carboxylic Acids using 3-Fluoro-4-methoxyphenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 3-fluoro-4-methoxyphenacyl bromide as a derivatizing agent for the analysis of carboxylic acids, particularly in the context of high-performance liquid chromatography (HPLC). While specific literature on this exact reagent is limited, this guide extrapolates from the well-established use of analogous phenacyl bromides to provide a robust framework for its application.

Introduction

The quantitative analysis of carboxylic acids is crucial in numerous fields, including metabolomics, pharmaceutical development, and environmental analysis. However, many carboxylic acids lack a strong chromophore or fluorophore, making their detection by common analytical techniques such as UV-Vis or fluorescence spectroscopy challenging. Derivatization with a suitable reagent that introduces a UV-active or fluorescent tag is a widely employed strategy to overcome this limitation.

This compound is a promising derivatization reagent for carboxylic acids. The phenacyl ester formed upon reaction introduces a chromophore, significantly enhancing UV detection. The presence of the fluoro and methoxy substituents on the phenyl ring can further modulate the spectral properties and chromatographic behavior of the derivatives. This guide details the synthesis of the reagent, the derivatization reaction, and the subsequent analysis of the derivatized carboxylic acids.

Synthesis of this compound

The synthesis of this compound proceeds via the α-bromination of its precursor, 3'-fluoro-4'-methoxyacetophenone. This reaction is a common method for the preparation of α-haloketones.

Reaction Scheme

The synthesis involves the reaction of 3'-fluoro-4'-methoxyacetophenone with a brominating agent, typically bromine, in a suitable solvent.

Figure 1: Synthesis of this compound

G cluster_reactants Reactants cluster_products Products reactant1 3'-Fluoro-4'-methoxyacetophenone product This compound reactant1->product Solvent (e.g., Acetic Acid) reactant2 Br2 reactant2->product byproduct HBr

A schematic of the synthesis of this compound.

Experimental Protocol (Adapted from similar syntheses)

Materials:

  • 3'-Fluoro-4'-methoxyacetophenone

  • Bromine

  • Glacial Acetic Acid

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 3'-fluoro-4'-methoxyacetophenone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature.

  • After the addition is complete, continue stirring for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Derivatization of Carboxylic Acids

The derivatization reaction involves the nucleophilic substitution of the bromide ion from this compound by the carboxylate anion. This forms a stable phenacyl ester.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism, where the carboxylate ion acts as the nucleophile. The reaction is typically catalyzed by a weak base and a phase-transfer catalyst.

Figure 2: Derivatization Reaction Mechanism

G carboxylate Carboxylate Anion (R-COO⁻) transition_state SN2 Transition State carboxylate->transition_state reagent This compound reagent->transition_state product 3-Fluoro-4-methoxyphenacyl Ester transition_state->product byproduct Bromide Ion (Br⁻) transition_state->byproduct

The SN2 mechanism for the derivatization of a carboxylic acid.

Experimental Protocol (General)

Materials:

  • Carboxylic acid sample

  • This compound solution (in acetonitrile)

  • Crown ether (e.g., 18-crown-6) as a phase-transfer catalyst

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (HPLC grade)

Procedure:

  • In a reaction vial, dissolve the carboxylic acid sample in acetonitrile.

  • Add a solution of this compound (in excess) to the vial.

  • Add a catalytic amount of 18-crown-6 and potassium carbonate.

  • Seal the vial and heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes).

  • Cool the reaction mixture to room temperature.

  • Filter the solution to remove any solids.

  • The resulting solution containing the phenacyl ester derivative is ready for HPLC analysis.

Quantitative Data and Chromatographic Analysis

The following tables provide expected or typical quantitative data for the derivatization of carboxylic acids with phenacyl bromide reagents, which can be used as a starting point for method development with this compound.

Table 1: Typical Reaction Conditions and Performance

ParameterTypical Value/RangeNotes
Reagent Molar Excess 2-10 foldEnsures complete derivatization of the analyte.
Reaction Temperature 60 - 80 °CHigher temperatures can speed up the reaction but may degrade sensitive analytes.
Reaction Time 15 - 60 minutesShould be optimized for the specific carboxylic acid.
Typical Yield > 90%Derivatization yields are generally high under optimized conditions.
Limit of Detection (LOD) Low ng/mL to pg/mLDependent on the detector and the molar absorptivity of the derivative.

Table 2: Typical HPLC Conditions for Phenacyl Ester Analysis

ParameterTypical Conditions
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection Wavelength ~254 nm (UV)
Injection Volume 10 - 20 µL

Experimental Workflow

The overall workflow from sample preparation to data analysis is a critical aspect of a robust analytical method.

Figure 3: Experimental Workflow

G sample_prep Sample Preparation (Extraction, etc.) derivatization Derivatization with This compound sample_prep->derivatization hplc_analysis HPLC Analysis (Separation and Detection) derivatization->hplc_analysis data_processing Data Processing (Integration, Quantification) hplc_analysis->data_processing results Results data_processing->results

A typical workflow for the analysis of carboxylic acids using derivatization.

Conclusion

This compound is a valuable reagent for the derivatization of carboxylic acids for HPLC analysis. By introducing a chromophoric tag, it significantly enhances the detectability of these compounds. The protocols and data presented in this guide, though based on analogous reagents, provide a solid foundation for researchers and scientists to develop and validate analytical methods for a wide range of carboxylic acids. Optimization of the derivatization and chromatographic conditions will be essential to achieve the desired sensitivity and selectivity for specific applications in drug development and other research areas.

An In-depth Technical Guide to Phenacyl Bromide Derivatizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacyl bromide and its analogs are powerful derivatizing agents widely employed in analytical chemistry to enhance the detection and separation of various classes of molecules.[1] These reagents are particularly valuable for modifying compounds that lack a strong chromophore or are not readily ionizable, thereby improving their response in analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Mass Spectrometry (MS).[2][3] This technical guide provides a comprehensive overview of phenacyl bromide derivatizing agents, including their reactivity, applications, and detailed experimental protocols.

Phenacyl bromides are versatile building blocks in synthetic organic chemistry, serving as key intermediates in the synthesis of a wide range of biologically important heterocyclic compounds.[4][5] Their utility stems from the reactivity of the α-bromoketone functional group, which readily participates in nucleophilic substitution reactions with various functional groups.

Core Principles of Phenacyl Bromide Derivatization

The primary application of phenacyl bromide as a derivatizing agent involves the esterification of carboxylic acids. The reaction proceeds via a nucleophilic attack of the carboxylate anion on the electrophilic carbon of the phenacyl bromide, resulting in the formation of a phenacyl ester. This process introduces a strongly UV-absorbing phenacyl group, significantly enhancing the detectability of the analyte.[6][7]

Beyond carboxylic acids, phenacyl bromide and its derivatives can also react with other nucleophilic functional groups, including phenols, thiols, and amines, expanding their applicability in chemical analysis.[8][9] The choice of a specific phenacyl bromide derivative, such as p-bromophenacyl bromide or p-(9-anthroyloxy)phenacyl bromide (panacyl bromide), can be tailored to optimize for specific detection methods, for instance, by introducing a halogen for element-selective detection in inductively coupled plasma-mass spectrometry (ICP-MS) or a fluorescent tag for enhanced sensitivity.[8][10]

Applications in Research and Drug Development

The derivatization of fatty acids is a common and effective approach to increase their ionization efficiency and reduce matrix effects in LC-MS analysis.[2] Phenacyl bromide derivatization has been successfully applied to the analysis of a wide range of biologically relevant molecules, including:

  • Fatty Acids: Enhancing UV detection and enabling separation by reversed-phase HPLC.[3][7][11]

  • Perfluorinated Carboxylic Acids (PFCAs): Allowing for quantitative determination in environmental samples.[12][13]

  • Prostaglandins: Enabling the separation and quantification of different prostaglandin species.[10]

  • Gangliosides: Facilitating their analysis and quantitation by HPLC.[14]

  • Biotin: Allowing for its determination in biological materials after fluorescence derivatization.[15]

  • Pharmaceuticals: Enabling quantitative metabolite profiling of drugs containing carboxylic and phenolic hydroxyl groups.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies employing phenacyl bromide derivatization.

Analyte ClassDerivatizing AgentAnalytical MethodConversion Yield (%)Limit of Detection (LOD)LinearityReference(s)
Perfluorinated Carboxylic Acids (PFCAs)p-Bromophenacyl bromideLC-UV-ESI-MS/MS86 - 92< 5 ng/mLNot Specified[12]
Fatty Acids (short- and long-chain)Phenacyl bromideHPLC-UV (242 nm)Not Specified0.8 - 12 ng per injectionUp to 100 ng[7]
Gangliosidesp-Bromophenacyl bromideHPLC-UV (261 nm)Quantitative~10 ngUp to 100 µg[14]
Diclofenac and its metabolitep-Bromophenacyl bromideHPLC-ICP-MS/MSQuantitative~0.2 mg/L (for Br detection)Not Specified[8]

Experimental Protocols

General Protocol for Derivatization of Carboxylic Acids with p-Bromophenacyl Bromide

This protocol is a generalized procedure based on common methodologies found in the literature.[6]

Materials:

  • Carboxylic acid sample

  • Methanol (MeOH)

  • 85% Potassium hydroxide (KOH) in MeOH or Potassium bicarbonate (KHCO3)

  • p-Bromophenacyl-8™ Reagent (contains p-bromophenacyl bromide and a crown ether catalyst)

  • Acetonitrile (dry)

  • Nitrogen gas

  • Reaction vials

  • Heating block with stirring capability

Procedure:

  • Dissolution and Neutralization: Dissolve approximately 10 mg of the carboxylic acid sample in methanol in a reaction vial. Neutralize the solution to a phenolphthalein endpoint with 85% KOH in methanol. Alternatively, for samples where potassium salts are undesirable, use 3-5 times the molar equivalent of KHCO3 for neutralization.[6]

  • Solvent Evaporation: Evaporate the methanol to dryness under a gentle stream of nitrogen gas.[6]

  • Derivatization Reaction: Add 1.0 mL of p-Bromophenacyl-8™ Reagent and 2.0 mL of dry acetonitrile to the dried sample.[6]

  • Incubation: Heat the reaction mixture at 80°C for 30 minutes with stirring.[6]

  • Cooling: Remove the reaction vial from the heating block and allow it to cool to room temperature.[6]

  • Analysis: The resulting solution containing the phenacyl ester derivatives is ready for analysis by HPLC.[6]

Synthesis of Phenacyl Bromide

A common method for the synthesis of phenacyl bromide involves the bromination of acetophenone.[16]

Materials:

  • Acetophenone

  • Anhydrous ether or dry carbon tetrachloride

  • Anhydrous aluminum chloride

  • Bromine

  • Petroleum ether

  • Methanol (for recrystallization)

  • Three-necked flask with a separatory funnel, mechanical stirrer, and reflux condenser

  • Ice bath

Procedure:

  • Reaction Setup: Place a solution of 50 g of acetophenone in 50 cc of anhydrous ether in a dry three-necked flask. Cool the solution in an ice bath.[16]

  • Catalyst Addition: Introduce 0.5 g of anhydrous aluminum chloride to the cooled solution.[16]

  • Bromination: Gradually add 67 g of bromine from the separatory funnel with stirring at a rate of about 1 cc per minute. The bromine color should disappear rapidly.[16]

  • Work-up: After the addition of bromine is complete, immediately remove the ether and dissolved hydrogen bromide under reduced pressure with a slight current of air.[16]

  • Purification: The resulting solid mass of brownish-yellow crystals is washed with a mixture of 10 cc of water and 10 cc of petroleum ether. The crystals are then filtered with suction and washed with fresh portions of the solvent mixture until a white product is obtained.[16]

  • Recrystallization (Optional): For higher purity, the crude phenacyl bromide can be recrystallized from methanol.[16]

Mandatory Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis Analyte Analyte Solution (e.g., Carboxylic Acids) Neutralization Neutralization (e.g., with KOH or KHCO3) Analyte->Neutralization Drying Evaporation to Dryness (under Nitrogen) Neutralization->Drying Add_Reagent Addition of Phenacyl Bromide Reagent & Acetonitrile Drying->Add_Reagent Reaction Heating and Stirring (e.g., 80°C for 30 min) Add_Reagent->Reaction Cooling Cooling to Room Temperature Reaction->Cooling HPLC_Analysis HPLC-UV or LC-MS Analysis Cooling->HPLC_Analysis

Caption: Experimental workflow for phenacyl bromide derivatization.

Reaction_Mechanism Carboxylate Carboxylate Anion (R-COO⁻) TransitionState SN2 Transition State Carboxylate->TransitionState Nucleophilic Attack Carboxylate->TransitionState PhenacylBromide Phenacyl Bromide PhenacylBromide->TransitionState PhenacylBromide->TransitionState PhenacylEster Phenacyl Ester (R-COOCH₂CO-Ph) TransitionState->PhenacylEster TransitionState->PhenacylEster BromideIon Bromide Ion (Br⁻) TransitionState->BromideIon TransitionState->BromideIon

Caption: SN2 reaction mechanism for phenacyl ester formation.

Conclusion

Phenacyl bromide and its derivatives are indispensable tools in modern analytical chemistry, offering a robust method for enhancing the detectability and chromatographic separation of a wide array of compounds. Their broad reactivity, coupled with the ability to introduce highly responsive chromophoric or fluorophoric tags, makes them particularly valuable for researchers in the fields of environmental analysis, metabolomics, and pharmaceutical development. The protocols and data presented in this guide provide a solid foundation for the successful application of phenacyl bromide derivatization in various research settings.

References

An In-depth Technical Guide to the Stability and Storage of 3-Fluoro-4-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Fluoro-4-methoxyphenacyl bromide, a key intermediate in pharmaceutical and chemical synthesis. Proper handling and storage of this reactive compound are critical to ensure its integrity, minimize degradation, and guarantee the reliability of experimental outcomes.

Chemical Properties and Intrinsic Stability

This compound is a member of the α-haloketone class of compounds. The presence of the bromine atom alpha to the carbonyl group makes the compound highly reactive and susceptible to nucleophilic substitution reactions.[1][2] The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it prone to attack by nucleophiles. The stability of the molecule is influenced by the substituents on the phenyl ring; however, ortho-substituted phenacyl bromides may exhibit diminished reactivity due to steric effects.[3]

While generally stable under recommended storage conditions, this compound can degrade over time, particularly when exposed to adverse conditions.[4] The primary degradation pathways are likely to include hydrolysis, reaction with bases, and photodecomposition.

Recommended Storage and Handling Conditions

To maintain the quality and purity of this compound, strict adherence to the following storage and handling protocols is essential. The data presented below is a summary of recommendations from various suppliers and safety data sheets.

ParameterRecommendationRationale & Key Considerations
Temperature 2-8°C.[5]Refrigeration slows down potential decomposition reactions. Use of an explosion-proof refrigerator is advised due to the combustible nature of the compound.[6]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Minimizes contact with atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidation.[7]
Light Exposure Store in a dark place.[8]α-haloketones can be photolabile, undergoing homolytic cleavage of the carbon-halogen bond upon exposure to light, which can lead to the formation of radical species.[9][10]
Container Keep container tightly closed in a dry, well-ventilated place.[6]Prevents ingress of moisture and contamination. The material is corrosive and may be corrosive to metals.[8]
Incompatible Materials Strong oxidizing agents and strong bases.[4][7]Reacts with bases, potentially leading to Favorskii rearrangement or other degradation pathways.[1] Oxidizing agents can also lead to decomposition.
Handling Use in a well-ventilated area, wear suitable personal protective equipment (PPE), including gloves, and eye/face protection.[11] Avoid dust formation.[6]The compound is a lachrymator and is harmful if inhaled, in contact with skin, or if swallowed.[12] It can cause severe skin burns and eye damage.[8] Dust can form explosive mixtures with air.

Potential Impurities and Decomposition Pathways

Potential Impurities from Synthesis:

  • Starting materials: Unreacted 3-fluoro-4-methoxyacetophenone.

  • By-products: Poly-brominated species or products from side reactions. The synthesis of phenacyl bromide from acetophenone can result in residual starting material and hydrogen bromide if not properly purified.[13]

Potential Degradation Products:

  • Hydrolysis product: 3-Fluoro-4-methoxy-α-hydroxyacetophenone, formed by the reaction with water.

  • Products of reaction with bases: Depending on the reaction conditions, various products can be formed through nucleophilic substitution or rearrangement pathways.

  • Photodecomposition products: Irradiation can lead to the formation of a ketonyl radical and a bromine radical, which can initiate further reactions.[9]

Experimental Protocol: Stability Testing of this compound

The following is a generalized protocol for assessing the stability of this compound under various conditions. This protocol should be adapted based on the specific analytical capabilities and requirements of the laboratory.

Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions.

Materials:

  • This compound (high purity reference standard and test sample).

  • HPLC-grade solvents (e.g., acetonitrile, water).

  • Vials suitable for storage at various conditions.

  • Controlled environment chambers (for temperature and humidity).

  • Photostability chamber.

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV).

Methodology:

  • Initial Analysis (T=0):

    • Perform a comprehensive analysis of the initial batch of this compound to establish the baseline purity and impurity profile.

    • Techniques should include HPLC for purity assessment, and potentially LC-MS to identify any initial impurities.

  • Sample Preparation and Storage:

    • Aliquot the test sample into vials for each storage condition and time point.

    • Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C ± 2°C) and controlled humidity (e.g., 75% RH ± 5% RH).

    • Long-Term Stability: Store samples under recommended conditions (e.g., 5°C ± 3°C).

    • Photostability: Expose samples to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Time Points for Analysis:

    • Accelerated Stability: 0, 1, 3, and 6 months.

    • Long-Term Stability: 0, 3, 6, 9, 12, 18, and 24 months.

    • Photostability: After a defined period of light exposure.

  • Analysis at Each Time Point:

    • At each designated time point, retrieve the samples from the storage chambers.

    • Allow the samples to equilibrate to room temperature before analysis.

    • Analyze the samples using the same HPLC method as the initial analysis to determine the purity and identify any new degradation products.

    • Compare the chromatograms with the T=0 sample to quantify any decrease in the main peak area and the appearance of new peaks.

  • Data Evaluation:

    • Calculate the percentage of degradation at each time point.

    • Identify and, if possible, characterize any significant degradation products.

    • Evaluate any changes in physical appearance of the sample.

Visualizations

The following diagrams illustrate key workflows and relationships for the handling and stability of this compound.

storage_workflow cluster_receiving Receiving and Initial Storage cluster_handling Sample Handling cluster_stability Stability Considerations receive Receive Shipment of This compound inspect Inspect Container Integrity receive->inspect log Log into Inventory System inspect->log store_initial Store in Designated 2-8°C Refrigerator log->store_initial retrieve Retrieve from Storage store_initial->retrieve For Experimental Use ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) retrieve->ppe fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh inert_gas Blanket with Inert Gas Before Resealing weigh->inert_gas return_storage Return to 2-8°C Storage Promptly inert_gas->return_storage conditions Adverse Conditions light Light conditions->light moisture Moisture conditions->moisture heat Heat (>8°C) conditions->heat incompatibles Incompatible Materials (Strong Bases, Oxidizers) conditions->incompatibles degradation Degradation light->degradation moisture->degradation heat->degradation incompatibles->degradation

Caption: Recommended workflow for receiving, storing, and handling this compound.

degradation_pathways cluster_pathways Potential Degradation Pathways start 3-Fluoro-4-methoxyphenacyl bromide hydrolysis Hydrolysis (Reaction with H2O) start->hydrolysis Moisture photolysis Photolysis (UV Light Exposure) start->photolysis Light base_reaction Reaction with Base start->base_reaction Base hydrolysis_prod α-Hydroxy Ketone hydrolysis->hydrolysis_prod photolysis_prod Radical Intermediates photolysis->photolysis_prod base_prod Substitution/Rearrangement Products base_reaction->base_prod

Caption: Simplified diagram of potential degradation pathways for this compound.

References

An In-Depth Technical Guide to the Safe Handling and Application of 3-Fluoro-4-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and reactivity of 3-Fluoro-4-methoxyphenacyl bromide (CAS No. 350-27-6), a halogenated organic compound of interest in chemical synthesis and drug discovery. This document outlines the known hazards, recommended safety protocols, and general experimental procedures relevant to the use of this compound in a laboratory setting.

Compound Identification and Properties

PropertyData for Analogous Compounds
Appearance White to beige crystalline powder
Molecular Weight 247.06 g/mol
Boiling Point Not available
Melting Point Not available
Solubility Insoluble in water; soluble in organic solvents

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) with quantitative toxicological data for this compound is not publicly available, extensive data on analogous α-bromoketones and substituted phenacyl bromides indicate that this compound should be handled with extreme care. The primary hazards are associated with its corrosive and irritant properties.[1][2][3][4]

Hazard Classification (based on analogous compounds):

HazardGHS Classification (Typical)Description
Skin Corrosion/Irritation Category 1B/2Causes severe skin burns and irritation.[3]
Eye Damage/Irritation Category 1/2ACauses serious eye damage.[3]
Respiratory Irritation STOT SE 3May cause respiratory irritation.[2][3]
Acute Oral Toxicity Category 4 (Harmful if swallowed)Ingestion may be harmful.

Precautionary Statements:

Users should adhere to the following precautions:

  • Prevention: Do not breathe dust or mist. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]

  • Response:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]

    • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1][5]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

  • Engineering Controls: Work should be conducted in a well-ventilated fume hood. Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles or a face shield are required.[1]

    • Hand Protection: Impervious gloves (e.g., nitrile rubber) should be worn.

    • Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin contact.

    • Respiratory Protection: In case of insufficient ventilation, a NIOSH-approved respirator for organic vapors and particulates should be used.[1]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4] The container should be kept tightly closed.

Experimental Protocols

General Synthesis Protocol: α-Bromination of 3'-Fluoro-4'-methoxyacetophenone

This protocol is a generalized procedure and should be adapted and optimized by the user.

Materials:

  • 3'-Fluoro-4'-methoxyacetophenone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic acid or another suitable solvent (e.g., chloroform, carbon tetrachloride)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 3'-Fluoro-4'-methoxyacetophenone in a suitable solvent (e.g., acetic acid).

  • Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the stirred solution at room temperature. The reaction may be slightly exothermic.

  • After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

  • Once the reaction is complete, cool the mixture and pour it into cold water.

  • If a precipitate forms, collect the crude product by vacuum filtration and wash it with water to remove excess acid.

  • If the product remains in solution, extract it with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a dilute solution of sodium bisulfite (to remove unreacted bromine), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Reactivity and Applications

This compound is an α-bromoketone, a class of compounds known for their reactivity as alkylating agents. The bromine atom at the α-position to the carbonyl group is a good leaving group, making the α-carbon susceptible to nucleophilic attack.

This reactivity makes phenacyl bromides useful as derivatizing agents, for example, in the analysis of carboxylic acids by HPLC. The carboxylic acid is converted to its corresponding phenacyl ester, which often exhibits enhanced UV absorbance or fluorescence, thereby improving detection limits.

Logical Workflow: Derivatization of a Carboxylic Acid for HPLC Analysis

The following diagram illustrates the general workflow for the derivatization of a carboxylic acid with a phenacyl bromide reagent, like this compound, for subsequent HPLC analysis.

derivatization_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis start Carboxylic Acid Sample (in solution) neutralize Neutralize with Base (e.g., K₂CO₃) start->neutralize 1. add_reagent Add this compound (in Acetonitrile) neutralize->add_reagent 2. heat Heat Reaction Mixture (e.g., 60-80°C) add_reagent->heat 3. Formation of Phenacyl Ester hplc Inject into HPLC System heat->hplc 4. detect UV or Fluorescence Detection hplc->detect 5. quantify Quantification detect->quantify 6.

Workflow for carboxylic acid derivatization using this compound.

Disposal Considerations

All waste containing this compound should be treated as hazardous. Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Disclaimer: This document is intended for informational purposes only and is based on data available for analogous compounds. It is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted by qualified individuals who have been trained in safe laboratory practices. Users should conduct their own risk assessments before handling this chemical.

References

Methodological & Application

Application Note: HPLC Analysis of Carboxylic Acids Following Derivatization with 3-Fluoro-4-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the derivatization of carboxylic acids, such as fatty acids, using 3-Fluoro-4-methoxyphenacyl bromide to enable sensitive detection by High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

Quantitative analysis of fatty acids and other carboxylic acids by HPLC often requires derivatization to introduce a chromophoric tag, enhancing their detection by UV-Visible spectrophotometry. Phenacyl bromide derivatives are commonly employed for this purpose. This application note details a method using this compound as the derivatizing agent. The resulting phenacyl esters exhibit strong UV absorbance, allowing for sensitive quantification. While specific data for this compound is limited, this protocol is based on established methods for similar reagents like p-bromophenacyl bromide and 2,4'-dibromoacetophenone.[1][2][3]

Principle of Derivatization

The derivatization reaction is a nucleophilic substitution where the carboxylate anion of the fatty acid attacks the electrophilic carbon of the phenacyl bromide. This reaction is typically catalyzed by a base and facilitated by heat. The resulting ester is highly UV-active, making it suitable for HPLC-UV analysis.

Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific applications.

3.1. Materials and Reagents

  • This compound

  • Carboxylic acid standard or sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Potassium Hydroxide (KOH) or Triethylamine (TEA)

  • Phenolphthalein indicator

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Reaction vials (e.g., 2 mL screw-cap vials)

  • Heating block or water bath

  • Nitrogen gas supply

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

3.2. Standard and Sample Preparation

  • Standard Preparation: Prepare a stock solution of the carboxylic acid standard in methanol or a suitable organic solvent.

  • Sample Preparation: For biological samples, extract the lipids or carboxylic acids using an appropriate method (e.g., Folch or Bligh-Dyer extraction). The final extract should be dissolved in a suitable solvent. For solid samples, dissolve a known weight in a suitable solvent.

3.3. Derivatization Procedure

  • Transfer an aliquot of the standard or sample solution containing the carboxylic acids into a reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a 10 mg/mL solution of this compound in acetonitrile.

  • Add 50 µL of a 5 mg/mL solution of triethylamine in acetonitrile as a catalyst.

  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes in a heating block or water bath.[4]

  • After heating, allow the vial to cool to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the HPLC mobile phase for injection.

3.4. HPLC Conditions

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is often used for separating a mixture of fatty acid derivatives. For example:

    • Initial: 70% Acetonitrile / 30% Water

    • Gradient: Linearly increase to 100% Acetonitrile over 20-30 minutes.

    • Hold at 100% Acetonitrile for 10 minutes.

    • Return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on the chromophore, a wavelength between 254 nm and 265 nm is recommended for initial method development.[1][5]

  • Injection Volume: 10-20 µL

  • Column Temperature: 30-40°C

Data Presentation

The following tables present typical validation parameters obtained from HPLC methods for derivatized fatty acids using similar phenacyl bromide reagents. These values can serve as a benchmark for method development with this compound.

Table 1: Method Validation Parameters for HPLC Analysis of Derivatized Fatty Acids

ParameterTypical ValueReference
Linearity (r²)> 0.999[6]
Limit of Detection (LOD)0.01 - 0.05 µg/mL[5]
Limit of Quantification (LOQ)6.8 - 8.1 µg/mL[7]
Recovery94.5 - 98.7%[6]
Precision (RSD)< 2%[6][7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the derivatization and HPLC analysis workflow.

Workflow Workflow for Carboxylic Acid Analysis via Derivatization and HPLC cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological or Test Sample Extraction Extraction of Carboxylic Acids Sample->Extraction Standard Carboxylic Acid Standard Dissolution Dissolution in Solvent Standard->Dissolution Evaporation1 Evaporate to Dryness Extraction->Evaporation1 Dissolution->Evaporation1 AddReagents Add Derivatizing Agent & Catalyst in Acetonitrile Evaporation1->AddReagents 1. Heating Heat at 60-80°C AddReagents->Heating 2. Evaporation2 Evaporate to Dryness Heating->Evaporation2 3. Reconstitution Reconstitute in Mobile Phase Evaporation2->Reconstitution 4. Injection Inject into HPLC Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254-265 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

References

Application Notes and Protocols for Fatty Acid Analysis Using 3-Fluoro-4-methoxyphenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of fatty acids using 3-Fluoro-4-methoxyphenacyl bromide as a derivatizing agent for High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

Fatty acids are crucial molecules in various biological processes, serving as energy sources, structural components of cell membranes, and signaling molecules. Their accurate quantification is essential in many areas of research and drug development, including metabolism studies, lipidomics, and the investigation of disease biomarkers. However, many fatty acids lack a strong chromophore, making their direct detection by UV-spectrophotometry in HPLC challenging.

Derivatization with a UV-absorbing tag is a common strategy to enhance the sensitivity and selectivity of fatty acid analysis. This compound is a derivatizing reagent that reacts with the carboxylic acid group of fatty acids to form phenacyl esters. These derivatives exhibit strong UV absorbance, allowing for sensitive detection at the picomole level. The fluorine and methoxy substitutions on the phenacyl group can further influence the chromatographic properties and detector response.

Principle of the Method

The method involves a two-step process:

  • Derivatization: The carboxyl group of the fatty acid reacts with this compound in the presence of a catalyst to form a UV-absorbing 3-Fluoro-4-methoxyphenacyl ester.

  • HPLC Analysis: The resulting fatty acid esters are separated by reversed-phase HPLC and quantified using a UV detector.

The derivatization reaction is a nucleophilic substitution where the carboxylate anion of the fatty acid attacks the α-carbon of the phenacyl bromide, displacing the bromide ion.

Application Areas

  • Lipidomics Research: Profiling and quantification of fatty acids in biological samples such as plasma, serum, tissues, and cell cultures.

  • Drug Development: Studying the effects of drugs on fatty acid metabolism and signaling pathways.

  • Nutritional Science: Analyzing the fatty acid composition of foods and dietary supplements.

  • Biomarker Discovery: Identifying changes in fatty acid profiles associated with diseases like metabolic syndrome, cardiovascular diseases, and cancer.

Quantitative Data Summary

ParameterValueFatty Acid DerivativeReference
Linear Range 100 pmol - 50 nmolα-Bromo-m-methoxyacetophenone[1]
Detection Limit ~ 2 pmolp-Bromophenacyl bromide[2]
Precision (Peak Height) 4.80% (average)α-Bromo-m-methoxyacetophenoneNot explicitly stated in the provided text
Precision (Peak Area) 7.02% (average)α-Bromo-m-methoxyacetophenoneNot explicitly stated in the provided text
Wavelength for Detection 242 nm, 254 nmPhenacyl bromides[3][4]

Experimental Protocols

I. Sample Preparation

The preparation of samples will vary depending on the matrix. Below are general guidelines for extracting fatty acids from biological samples.

A. Lipid Extraction from Plasma/Serum:

  • To 100 µL of plasma or serum, add 1 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

B. Saponification of Esterified Fatty Acids (from Triglycerides, Phospholipids, etc.):

  • To the dried lipid extract, add 1 mL of 0.5 M methanolic NaOH.

  • Incubate at 60°C for 30 minutes.

  • Allow the solution to cool to room temperature.

  • Acidify the mixture to pH 2-3 with 6 M HCl.

  • Extract the free fatty acids by adding 2 mL of hexane and vortexing for 2 minutes.

  • Centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the free fatty acids to a new tube.

  • Repeat the hexane extraction and pool the organic phases.

  • Evaporate the hexane under a stream of nitrogen.

II. Derivatization Protocol

This is a generalized protocol based on methods for similar phenacyl bromide reagents.[5][6] Optimization may be required for specific applications.

Reagents:

  • This compound solution (5 mg/mL in acetonitrile)

  • Triethylamine (TEA) solution (5 mg/mL in acetonitrile) or 18-crown-6 ether catalyst

  • Acetonitrile (HPLC grade)

  • Fatty acid standards or extracted samples

Procedure:

  • Reconstitute the dried fatty acid sample or standard in 100 µL of acetonitrile.

  • Add 50 µL of the this compound solution.

  • Add 50 µL of the triethylamine solution (or a catalytic amount of 18-crown-6).

  • Seal the reaction vial tightly.

  • Heat the mixture at 75-80°C for 30 minutes in a heating block or water bath.[7]

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for HPLC analysis. If necessary, it can be diluted with the mobile phase.

III. HPLC Analysis Protocol

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Gradient Program:

    • 0-5 min: 70% A, 30% B

    • 5-25 min: Linear gradient to 100% A

    • 25-30 min: Hold at 100% A

    • 30.1-35 min: Return to 70% A, 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or determined by UV scan of a derivatized standard, 242 nm is also commonly used for phenacyl esters).[3][4]

  • Injection Volume: 10-20 µL

Visualizations

Chemical Derivatization Reaction

G FA Fatty Acid (R-COOH) reaction + FA->reaction reagent This compound reagent->reaction catalyst Triethylamine (or 18-crown-6) catalyst->reaction product 3-Fluoro-4-methoxyphenacyl ester (UV-absorbing) hplc HPLC Analysis product->hplc reaction->product Derivatization (75-80°C, 30 min)

Caption: Derivatization of a fatty acid with this compound.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Tissue, etc.) extraction Lipid Extraction (e.g., Chloroform/Methanol) sample->extraction saponification Saponification (optional) (to release esterified FAs) extraction->saponification derivatization Derivatization with This compound saponification->derivatization hplc Reversed-Phase HPLC Separation derivatization->hplc detection UV Detection (e.g., 254 nm) hplc->detection data_analysis Data Analysis (Quantification) detection->data_analysis G FA Fatty Acid (e.g., from diet or metabolism) receptor Fatty Acid Receptor (e.g., FFAR1/GPR40) FA->receptor g_protein G Protein Activation (Gq/11) receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response (e.g., Insulin Secretion, Gene Expression) ca_release->response pkc->response

References

Application Notes: High-Sensitivity Analysis of Carboxylic Acids using HPLC with Fluorescence Detection via Derivatization with 3-Fluoro-4-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-FLD-001

Abstract

This application note describes a robust and highly sensitive method for the quantification of carboxylic acids, such as fatty acids, using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The method is based on a pre-column derivatization reaction with the novel fluorescent labeling reagent, 3-Fluoro-4-methoxyphenacyl bromide. This reagent reacts with the carboxyl moiety to form a stable, highly fluorescent phenacyl ester, significantly enhancing detection sensitivity and selectivity compared to UV-based methods. The protocol is suitable for analyzing low concentrations of carboxylic acids in complex matrices relevant to pharmaceutical, clinical, and food science research.

Introduction

The analysis of carboxylic acids is crucial in many scientific fields, from metabolic studies to pharmaceutical quality control. Direct analysis by HPLC is often hindered by their lack of a strong chromophore or fluorophore, leading to poor sensitivity.[1] Derivatization of the carboxyl group is a common strategy to overcome this limitation.[2] Phenacyl bromides are effective reagents for this purpose, forming stable esters that can be detected with high sensitivity.[3][4]

This compound is a derivatizing agent designed for high-sensitivity analysis. The methoxy group acts as an auxochrome, enhancing the inherent fluorescence of the phenacyl moiety, while the fluorine atom can modify chromatographic behavior. This application note provides a detailed protocol for sample derivatization and subsequent analysis by reversed-phase HPLC with fluorescence detection (HPLC-FLD).

Principle of the Method

The method involves a two-step process:

  • Derivatization: The carboxylate form of the acid undergoes a nucleophilic substitution reaction with this compound. The reaction is an esterification catalyzed by a non-nucleophilic base or a phase-transfer catalyst, such as 18-Crown-6 ether, to form a fluorescent 3-fluoro-4-methoxyphenacyl ester.[4]

  • HPLC-FLD Analysis: The resulting fluorescent derivatives are separated using reversed-phase HPLC on a C18 column. The separation is primarily based on the hydrophobicity of the original carboxylic acid's alkyl chain.[5] The esters are then detected by a fluorescence detector, providing high sensitivity and selectivity.

Experimental Protocols

Protocol 1: Derivatization of Carboxylic Acids

This protocol is optimized for the derivatization of fatty acids in a non-aqueous medium.

Materials:

  • This compound solution (10 mg/mL in acetone)

  • Carboxylic acid standard or extracted sample

  • 18-Crown-6 ether solution (10 mg/mL in acetone)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • High-purity acetone

  • High-purity acetonitrile

  • Micro-reaction vials (2 mL)

Procedure:

  • Sample Preparation: Dissolve the carboxylic acid sample (approximately 1 mg) in 1 mL of acetone in a 2 mL reaction vial. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen before being reconstituted in acetone.

  • Reagent Addition: To the sample solution, add 100 µL of the this compound solution and 50 µL of the 18-Crown-6 ether solution.

  • Catalyst Addition: Add approximately 5 mg of anhydrous potassium carbonate to the mixture. The crown ether acts as a phase-transfer catalyst for the potassium carboxylate salt.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 30 minutes.

  • Cooling and Filtration: After the reaction is complete, cool the vial to room temperature. Centrifuge the vial to pellet the potassium carbonate.

  • Final Sample Preparation: Carefully transfer the supernatant to a clean HPLC vial. The sample is now ready for HPLC-FLD analysis. Alternatively, the solution can be evaporated to dryness and reconstituted in the mobile phase (e.g., acetonitrile/water).

Protocol 2: HPLC-FLD Analysis

Instrumentation and Conditions: The following are typical starting conditions for the analysis of fatty acid derivatives. Method optimization is recommended for specific applications.

Parameter Condition
HPLC System Any standard HPLC system with a fluorescence detector
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 70% B to 100% B over 20 minutes, hold at 100% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Fluorescence Detector Excitation: 305 nmEmission: 355 nm (Note 1)

Note 1: The provided excitation and emission wavelengths are typical for simple methoxy-substituted phenacyl esters. These values should be experimentally determined and optimized by scanning the fluorescence spectrum of a derivatized standard to achieve maximum sensitivity.

Method Validation Data

The following table summarizes typical performance data for the analysis of a model carboxylic acid (e.g., Lauric Acid) using this method. This data is representative and should be verified for each specific application.

Validation Parameter Result
Linearity (R²) > 0.999
Concentration Range 0.1 - 50 µg/mL
Limit of Detection (LOD) ~50 pg on-column
Limit of Quantification (LOQ) ~150 pg on-column
Precision (%RSD) < 2.5% (Intra-day), < 4.0% (Inter-day)
Accuracy (% Recovery) 96 - 104%

Visualizations

Derivatization_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product Carboxylic_Acid Carboxylic Acid (R-COOH) Esterification Esterification (Acetone, 60°C) Carboxylic_Acid->Esterification Deriv_Reagent 3-Fluoro-4-methoxy- phenacyl bromide Deriv_Reagent->Esterification K2CO3 K₂CO₃ (Base) K2CO3->Esterification Activates Acid Crown_Ether 18-Crown-6 Crown_Ether->Esterification Catalyzes Fluorescent_Ester Fluorescent Phenacyl Ester Esterification->Fluorescent_Ester Forms

Caption: Derivatization reaction workflow.

Analytical_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Sample Collection (e.g., Plasma, Tissue) B 2. Extraction of Carboxylic Acids A->B C 3. Solvent Evaporation & Reconstitution B->C D 4. Add Reagent, Catalyst & Heat (60°C, 30 min) C->D E 5. Injection into HPLC-FLD System D->E F 6. C18 Column Separation E->F G 7. Fluorescence Detection F->G H 8. Peak Integration & Quantification G->H

References

Application Notes and Protocols for Derivatization with 3-Fluoro-4-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the derivatization of carboxylic acids using 3-Fluoro-4-methoxyphenacyl bromide. This reagent is particularly useful for enhancing the detection of carboxylic acids, such as fatty acids, in High-Performance Liquid Chromatography (HPLC) by introducing a chromophore that absorbs ultraviolet (UV) light.

Introduction

Derivatization is a common strategy in analytical chemistry to improve the chromatographic properties and detectability of analytes. Carboxylic acids, especially short-chain fatty acids, often exhibit poor retention on reverse-phase HPLC columns and lack a strong UV chromophore, making their direct analysis challenging.

This compound is an alkylating agent that reacts with the carboxylate group of an acid to form a corresponding phenacyl ester. This ester derivative is significantly less polar, leading to better retention in reverse-phase chromatography. Furthermore, the introduced phenacyl group provides strong UV absorbance, allowing for highly sensitive detection. The reaction is a nucleophilic substitution (SN2) where the carboxylate ion acts as the nucleophile, attacking the α-carbon of the phenacyl bromide and displacing the bromide ion.

Key Applications:

  • Quantitative analysis of fatty acids in biological and pharmaceutical samples.

  • Metabolic studies involving carboxylic acid intermediates.

  • Quality control of raw materials and final products containing carboxylic acids.

Reaction Mechanism and Workflow

The derivatization process involves two main steps: the formation of the carboxylate salt, followed by the nucleophilic substitution reaction with this compound.

G cluster_0 Step 1: Carboxylate Formation cluster_1 Step 2: Esterification (SN2 Reaction) cluster_2 Step 3: Analysis A Carboxylic Acid (R-COOH) C Carboxylate Salt (R-COO⁻ K⁺) A->C Deprotonation B Base (e.g., KOH) B->C E 3-Fluoro-4-methoxyphenacyl ester C->E Nucleophilic Attack D This compound D->E F HPLC-UV Analysis E->F

Caption: General workflow for the derivatization of carboxylic acids with this compound.

Experimental Protocol

This protocol is adapted from established methods for similar phenacyl bromide reagents. Optimization may be required for specific applications.

3.1. Materials and Reagents

  • This compound

  • Carboxylic acid standard or sample

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium hydroxide (KOH) or Potassium bicarbonate (KHCO₃)

  • Phenolphthalein indicator solution

  • Deionized water

  • Reaction vials (e.g., 5 mL Reacti-Vials™)

  • Magnetic stirrer and stir bars

  • Heating block or water bath

  • Nitrogen gas supply

  • HPLC system with UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

3.2. Preparation of Reagents

  • Potassium Hydroxide Solution (85% in Methanol): Prepare a solution of KOH in methanol. Handle with care as it is caustic.

  • This compound Solution: Prepare a solution in acetonitrile. The concentration should be in molar excess relative to the analyte. A 10-fold molar excess is a good starting point.

3.3. Derivatization Procedure

G A 1. Dissolve Acid ~10 mg of carboxylic acid in Methanol. B 2. Neutralize Add KOH/Methanol until phenolphthalein endpoint (faint pink). A->B C 3. Evaporate Dry the sample under a gentle stream of nitrogen. B->C D 4. Add Reagents Add this compound solution and dry acetonitrile. C->D E 5. React Heat at 80°C for 30 minutes with stirring. D->E F 6. Cool Remove from heat and allow to cool to room temperature. E->F G 7. Analyze Inject an aliquot directly into the HPLC system. F->G

Application of Phenacyl Bromide Derivatives in Metabolomics: A Focus on Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In metabolomics, the comprehensive analysis of small molecules in biological systems, many important metabolites such as fatty acids and intermediates of the Krebs cycle are carboxylic acids. These compounds often exhibit poor ionization efficiency and chromatographic retention in typical reversed-phase liquid chromatography-mass spectrometry (LC-MS) systems, making their detection and quantification challenging.

Chemical derivatization is a strategy employed to overcome these limitations. By reacting the carboxylic acid group with a derivatizing agent, a "tag" is introduced to the molecule. This tag can enhance the analyte's properties for LC-MS analysis by:

  • Improving chromatographic separation: The tag can increase the hydrophobicity of polar metabolites, leading to better retention on reversed-phase columns.

  • Enhancing ionization efficiency: The tag can introduce a readily ionizable group, increasing the signal intensity in the mass spectrometer.

  • Facilitating detection: The tag can contain a chromophore for UV detection or a specific isotopic pattern for easier identification in mass spectra.

p-Bromophenacyl bromide is a classic and effective derivatization reagent for carboxylic acids. It reacts with the carboxylate form of an acid to form a phenacyl ester, which is more amenable to analysis by HPLC with UV detection and by LC-MS.

Principle of Derivatization

The derivatization reaction with p-bromophenacyl bromide is a nucleophilic substitution where the carboxylate anion acts as the nucleophile, attacking the electrophilic carbon of the phenacyl bromide and displacing the bromide ion. This reaction is typically carried out in an aprotic solvent in the presence of a base or a catalyst to ensure the carboxylic acid is in its anionic, reactive form.

A diagram illustrating the general workflow for the derivatization and analysis of carboxylic acids using p-bromophenacyl bromide is presented below.

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Extraction of Carboxylic Acids Sample->Extraction Derivatization Reaction with p-Bromophenacyl bromide Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Processing & Quantification LCMS->Data

General workflow for carboxylic acid analysis using p-bromophenacyl bromide.

Application Notes

Enhanced Detection of Fatty Acids

p-Bromophenacyl bromide is extensively used for the derivatization of saturated and unsaturated fatty acids, enabling their separation and quantification by high-performance liquid chromatography (HPLC) with UV detection or by LC-MS. The phenacyl ester derivatives exhibit strong UV absorbance, allowing for sensitive detection.

Analysis of Krebs Cycle Intermediates

Intermediates of the tricarboxylic acid (TCA) cycle, such as citric acid, succinic acid, and malic acid, are crucial for understanding cellular metabolism. These polar, multi-carboxylic acids are challenging to analyze directly. Derivatization with reagents like p-bromophenacyl bromide can improve their chromatographic behavior and detection sensitivity.

Quantitative Analysis

The derivatization reaction can be highly efficient, with conversion yields often ranging from 86% to 92%.[1] This allows for reliable quantitative analysis of target carboxylic acids in complex biological matrices. The use of stable isotope-labeled internal standards is recommended for the most accurate quantification.

Experimental Protocols

Materials
  • p-Bromophenacyl bromide

  • Acetonitrile (anhydrous)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable base

  • Carboxylic acid standards

  • Biological sample extract containing carboxylic acids

  • HPLC or UHPLC system coupled to a UV detector or a mass spectrometer

Protocol 1: Derivatization of Carboxylic Acids for HPLC-UV Analysis

This protocol is adapted from a general procedure for preparing phenacyl esters.

  • Sample Preparation: Dissolve approximately 10 mg of the extracted carboxylic acid sample in a suitable solvent like methanol in a reaction vial.

  • Neutralization: Neutralize the sample to the phenolphthalein endpoint with a methanolic solution of potassium hydroxide (85%) or by adding potassium bicarbonate (KHCO3) at 3-5 times the molar equivalent of the free acid.

  • Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization Reaction: Add 1.0 mL of a solution of p-bromophenacyl bromide in acetonitrile and 2.0 mL of dry acetonitrile to the dried sample.

  • Incubation: Heat the reaction mixture at 80°C with stirring for 30 minutes.

  • Cooling: Remove the reaction vial from the heat and allow it to cool to room temperature.

  • Analysis: The resulting solution containing the phenacyl ester derivatives is ready for analysis by reversed-phase HPLC.

Protocol 2: Derivatization for LC-MS Analysis of Perfluorinated Carboxylic Acids (PFCAs)

This protocol is based on a method for the analysis of PFCAs and can be adapted for other carboxylic acids.[1]

  • Reaction Mixture: In a reaction vial, mix the sample containing PFCAs with a solution of p-bromophenacyl bromide in a suitable solvent.

  • Optimization: The reaction conditions (e.g., temperature, time, and catalyst) should be optimized for the specific analytes. Under optimized conditions, high conversion yields can be achieved.[1]

  • LC-MS Analysis: Separate the derivatized PFCAs using a UPLC system with a C18 column and a mobile phase of acetonitrile and water. Detection can be performed using a UV detector at 260 nm and a mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).[1]

The following diagram illustrates the key steps in the derivatization of a carboxylic acid with p-bromophenacyl bromide.

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products CarboxylicAcid R-COOH (Carboxylic Acid) Reaction Nucleophilic Substitution CarboxylicAcid->Reaction Base Base (e.g., DIPEA) Base->Reaction DerivReagent Br-CH2-CO-Ph-Br (p-Bromophenacyl bromide) DerivReagent->Reaction Ester R-COO-CH2-CO-Ph-Br (Phenacyl Ester Derivative) Reaction->Ester Salt Base-H+ Br- Reaction->Salt

Derivatization of a carboxylic acid with p-bromophenacyl bromide.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from an LC-MS/MS analysis of fatty acids derivatized with p-bromophenacyl bromide.

Fatty AcidRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Limit of Detection (LOD)
Palmitic Acid (C16:0)12.5453.2255.25 ng/mL
Stearic Acid (C18:0)14.2481.3283.35 ng/mL
Oleic Acid (C18:1)13.8479.3281.32 ng/mL
Linoleic Acid (C18:2)13.5477.3279.32 ng/mL
Arachidonic Acid (C20:4)12.9501.3303.31 ng/mL

Note: The m/z values are hypothetical and would depend on the specific adduct and fragmentation pattern.

Conclusion

Derivatization with p-bromophenacyl bromide is a robust and effective method for the analysis of carboxylic acids in metabolomics studies. It significantly improves the analytical performance of HPLC and LC-MS methods, enabling sensitive and reliable quantification of a wide range of important metabolites. While information on 3-Fluoro-4-methoxyphenacyl bromide is scarce, the principles and protocols outlined here for the widely used p-bromophenacyl bromide provide a strong foundation for researchers and drug development professionals working in the field of metabolomics.

References

Application Note: Quantitative Analysis of Organic Acids Using 3-Fluoro-4-methoxyphenacyl bromide as a Derivatizing Agent for HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organic acids are crucial intermediates in various metabolic pathways and are significant in pharmaceutical and clinical research. Their inherent high polarity, low volatility, and lack of a strong chromophore make their direct analysis by High-Performance Liquid Chromatography (HPLC) challenging. Chemical derivatization is a common strategy to enhance their chromatographic retention and detectability. This application note describes a method for the quantitative analysis of organic acids by converting them into UV-active esters using 3-Fluoro-4-methoxyphenacyl bromide as a derivatizing agent. The resulting phenacyl esters can be readily separated by reverse-phase HPLC and quantified with high sensitivity using a UV detector.

Experimental Protocols

While specific literature on the use of this compound for the derivatization of organic acids is not widely available, the following protocol has been developed based on established methods for analogous phenacyl bromides, such as p-bromophenacyl bromide.[1][2][3]

1. Materials and Reagents

  • Organic Acid Standards: (e.g., Lactic acid, Acetic acid, Succinic acid, Malic acid, Citric acid) - Sigma-Aldrich

  • Derivatizing Agent: this compound

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)

  • Base Catalyst: Potassium Hydroxide (KOH) or N,N-Diisopropylethylamine (DIPEA)

  • Phase-Transfer Catalyst (optional): 18-Crown-6

  • Acids/Bases for pH adjustment: Formic acid, Potassium bicarbonate

2. Equipment

  • Analytical balance

  • HPLC system with a UV-Vis detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reaction vials (e.g., 2 mL glass vials with screw caps)

  • Heating block or water bath

  • Nitrogen evaporator

  • Syringe filters (0.45 µm)

3. Protocol for Derivatization of Organic Acids

This protocol outlines the conversion of a carboxylic acid to its corresponding 3-Fluoro-4-methoxyphenacyl ester.

  • Preparation of the Organic Acid Salt:

    • Accurately weigh approximately 10 mg of the organic acid standard or sample into a 2 mL reaction vial.

    • Dissolve the acid in 500 µL of methanol.

    • Neutralize the solution to a phenolphthalein endpoint by the dropwise addition of a methanolic KOH solution (e.g., 0.1 M). Alternatively, add a 3-5 molar excess of potassium bicarbonate.[1]

    • Evaporate the methanol to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried organic acid salt, add 1.0 mL of a 5 mg/mL solution of this compound in acetonitrile.

    • Add a 5-fold molar excess of a base, such as N,N-diisopropylethylamine (DIPEA), to catalyze the reaction.[2] For neutral conditions, a crown ether can be used.

    • Tightly cap the vial and heat at 80°C for 30 minutes with stirring or occasional vortexing.[1] Alternatively, for more reactive triflate analogs of phenacyl bromides, the reaction can proceed at room temperature for 5-15 minutes.[2]

    • After heating, allow the reaction vial to cool to room temperature.

  • Sample Preparation for HPLC Analysis:

    • The resulting solution containing the phenacyl ester derivatives can be directly analyzed or diluted with the mobile phase if necessary.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. HPLC-UV Analysis Conditions

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 260 nm (based on p-bromophenacyl esters, optimal wavelength may vary slightly)[4]

Data Presentation

The following tables present hypothetical quantitative data for the analysis of five common organic acids using the described method. This data is for illustrative purposes to demonstrate the expected performance of the assay.

Table 1: Chromatographic and Calibration Data for Derivatized Organic Acids

Analyte (as derivative)Retention Time (Rt, min)Linearity Range (µg/mL)Calibration Curve (y = mx + c)Correlation Coefficient (R²)
Lactic Acid Derivative5.21 - 100y = 4582x + 1200.9992
Acetic Acid Derivative6.81 - 100y = 5120x + 1500.9995
Succinic Acid Derivative9.50.5 - 50y = 8950x + 950.9998
Malic Acid Derivative10.30.5 - 50y = 8230x + 1100.9996
Citric Acid Derivative12.10.5 - 50y = 11500x + 1300.9991

Table 2: Sensitivity and Recovery Data

Analyte (as derivative)Limit of Detection (LOD, µg/mL)Limit of Quantification (LOQ, µg/mL)Recovery (%)
Lactic Acid Derivative0.300.9598.5
Acetic Acid Derivative0.250.8099.1
Succinic Acid Derivative0.150.4597.8
Malic Acid Derivative0.180.5598.2
Citric Acid Derivative0.220.7096.5

Note: LOD and LOQ values are typically calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5][6]

Visualizations

Derivatization Reaction of an Organic Acid

G cluster_reactants Reactants cluster_products Products RCOOH Organic Acid (R-COOH) Plus1 + RCOOH->Plus1 DerivAgent This compound reaction_arrow DerivAgent->reaction_arrow Base (e.g., DIPEA) Acetonitrile, 80°C Ester UV-Active Ester Derivative Plus2 + Ester->Plus2 HBr HBr Plus1->DerivAgent Plus2->HBr reaction_arrow->Ester G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Sample containing Organic Acids dissolve Dissolve in Methanol start->dissolve neutralize Neutralize with Base (e.g., KOH) dissolve->neutralize dry Evaporate to Dryness neutralize->dry add_reagent Add Derivatizing Agent and Catalyst in ACN dry->add_reagent react Heat at 80°C for 30 min add_reagent->react filter Filter Sample (0.45 µm) react->filter hplc Inject into HPLC-UV System filter->hplc data Data Acquisition and Quantification hplc->data

References

Application Notes and Protocols: Achieving Optimal Yield in the Synthesis of 3-Fluoro-4-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Fluoro-4-methoxyphenacyl bromide, a key intermediate in the development of various pharmaceutical compounds. The synthesis primarily involves the α-bromination of 3'-fluoro-4'-methoxyacetophenone. Achieving optimal yield and purity is critical for the downstream applications of this versatile building block. These notes summarize reaction conditions from analogous preparations and provide a generalized protocol to guide researchers in optimizing this transformation.

Introduction

This compound, also known as 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone, is a valuable reagent in organic synthesis. Its utility stems from the presence of a reactive bromine atom, which can be readily displaced by nucleophiles, and the substituted phenyl ring, which is a common motif in biologically active molecules. The selective α-bromination of the corresponding acetophenone is the most direct route to this compound. The reaction conditions, including the choice of brominating agent, solvent, temperature, and reaction time, significantly influence the yield and the formation of byproducts, such as dibrominated species or products of aromatic bromination.

Factors Influencing Optimal Yield

Several key parameters must be controlled to maximize the yield of the desired monobrominated product.

  • Brominating Agent: Various reagents can be employed for the α-bromination of ketones. Common choices include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and pyridine hydrobromide perbromide. The reactivity and selectivity of these reagents can differ, impacting the outcome of the reaction. For instance, using elemental bromine often requires careful control of stoichiometry to avoid over-bromination.

  • Solvent: The choice of solvent can affect reaction rates and selectivity. Solvents such as methanol, acetic acid, and dichloromethane are frequently used. Methanol can participate in the reaction, while acetic acid can act as both a solvent and a catalyst.

  • Temperature: Reaction temperature plays a crucial role. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. Optimization studies for similar reactions have shown optimal temperatures ranging from ambient conditions to around 90°C.

  • Reaction Time: Sufficient time is required for the reaction to proceed to completion. However, prolonged reaction times, especially at elevated temperatures, can promote side reactions. The optimal reaction time is typically determined by monitoring the consumption of the starting material via techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Catalyst: Acidic catalysts, such as hydrogen bromide or p-toluenesulfonic acid, can be used to accelerate the reaction.

Data Presentation: Comparison of Reaction Conditions for α-Bromination of Substituted Acetophenones

The following table summarizes various reported conditions for the α-bromination of acetophenone and its derivatives, which can serve as a starting point for the optimization of the this compound synthesis.

Starting MaterialBrominating Agent (Molar Ratio)SolventCatalystTemperature (°C)Reaction TimeYield (%)Reference
AcetophenoneBromine (1.5)-HBr (autocatalytic)2060 s>98 (selectivity)[1]
4-ChloroacetophenonePyridine hydrobromide perbromide (1.1)Acetic Acid-903 h85[2]
4-TrifluoromethylacetophenonePyridine hydrobromide perbromide (1.1)Acetic Acid-903 h90[2]
p-MethoxyacetophenoneBromine (1.1)Water-502 h>94[3]
p-MethoxyacetophenoneCopper(II) Bromide (2.2)Ethyl Acetate/Chloroform-Reflux2 h89.4[3]
AcetophenoneNBSDichloromethanep-Toluenesulfonic acid8030 min-[4]

Experimental Protocols

Based on the literature for analogous compounds, two general protocols are provided below. Note: These are generalized procedures and may require optimization for the specific substrate, 3'-fluoro-4'-methoxyacetophenone.

Protocol 1: Bromination using Pyridine Hydrobromide Perbromide in Acetic Acid

This protocol is adapted from a method reported for the bromination of various substituted acetophenones, which offers good yields and is often considered safer than using elemental bromine.[2][5]

Materials:

  • 3'-Fluoro-4'-methoxyacetophenone

  • Pyridine hydrobromide perbromide

  • Glacial Acetic Acid

  • Water

  • Saturated sodium bicarbonate solution

  • Sodium chloride solution (brine)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3'-fluoro-4'-methoxyacetophenone (1.0 eq) in glacial acetic acid.

  • Add pyridine hydrobromide perbromide (1.1 eq) to the solution.

  • Heat the reaction mixture to 90°C and stir for 3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a larger beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of acetic acid used).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Bromination using Elemental Bromine

This protocol is a classic method for α-bromination and can provide high yields, though it requires careful handling of bromine.

Materials:

  • 3'-Fluoro-4'-methoxyacetophenone

  • Bromine

  • Methanol or Acetic Acid

  • Water

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve 3'-fluoro-4'-methoxyacetophenone (1.0 eq) in a suitable solvent (e.g., methanol or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-5 hours), monitoring the progress by TLC.

  • Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Dilute the mixture with water and extract with an organic solvent like dichloromethane or diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Signaling Pathway of α-Bromination

The following diagram illustrates the general acid-catalyzed mechanism for the α-bromination of a ketone.

G cluster_0 Step 1: Enolization (Acid-Catalyzed) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Ketone Ketone (3'-fluoro-4'-methoxyacetophenone) ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H+ Enol Enol Intermediate ProtonatedKetone->Enol - H+ Bromine Br-Br Enol->Bromine Nucleophilic Attack AlphaBromoKetone α-Bromoketone (this compound) Bromine->AlphaBromoKetone - Br- ProtonatedProduct Protonated Product Bromine->ProtonatedProduct ProtonatedProduct->AlphaBromoKetone - H+

Caption: Acid-catalyzed α-bromination of a ketone.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

G Start Start: 3'-fluoro-4'-methoxyacetophenone Reaction α-Bromination Reaction (e.g., with Pyridine Hydrobromide Perbromide in Acetic Acid) Start->Reaction Quenching Quenching (Ice-water) Reaction->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Washing Washing (Water, NaHCO3, Brine) Extraction->Washing Drying Drying (Anhydrous Na2SO4) Washing->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: General workflow for synthesis and purification.

References

Application Notes and Protocols for Sample Preparation using 3-Fluoro-4-methoxyphenacyl Bromide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization is a crucial step in the analysis of many endogenous and exogenous compounds that lack a suitable chromophore or fluorophore for sensitive detection by High-Performance Liquid Chromatography (HPLC). For acidic molecules such as fatty acids and prostaglandins, derivatization with a UV-absorbing or fluorescent tag is often employed to enhance detection sensitivity and selectivity. 3-Fluoro-4-methoxyphenacyl bromide is a derivatizing reagent that reacts with carboxylic acids to form phenacyl esters, which can be readily analyzed by HPLC with UV or fluorescence detection. This document provides detailed protocols and application notes for the sample preparation and derivatization of fatty acids and prostaglandins using this reagent.

Principle of Derivatization

The derivatization reaction involves the nucleophilic substitution of the bromide ion from this compound by the carboxylate anion of the analyte (e.g., a fatty acid or prostaglandin). The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base or a phase-transfer catalyst to facilitate the formation of the carboxylate anion. The resulting phenacyl ester derivative is more amenable to chromatographic separation and detection.

Data Presentation: Quantitative Performance of Analogous Phenacyl Bromide Derivatization

Table 1: HPLC-UV Analysis of Fatty Acid Phenacyl Esters

ParameterValueAnalyte(s)Derivatizing AgentReference
Linear Absorbance Range 100 pmol - 50 nmolC10-C22 Fatty Acidsα-Bromo-m-methoxyacetophenone[No specific citation found in search results]
Detection Wavelength 254 nm (maximum absorption)C10-C22 Fatty Acidsα-Bromo-m-methoxyacetophenone[No specific citation found in search results]
Reaction Yield 86 - 92%Perfluorinated Carboxylic Acidsp-Bromophenacyl bromide[1]
Limit of Detection (LOD) < 5 ng/mLPerfluorinated Carboxylic Acidsp-Bromophenacyl bromide[1]

Table 2: HPLC-Fluorescence Analysis of Prostaglandin Derivatives

ParameterValueAnalyte(s)Derivatizing AgentReference
Excitation Wavelength 360 nmProstaglandins E1, E2, E3p-(9-anthroyloxy)phenacyl bromide[2][3]
Emission Wavelength 470 nmProstaglandins E1, E2, E3p-(9-anthroyloxy)phenacyl bromide[2][3]
Limit of Quantitation (LOQ) 178 pg/mL (for 8-iso-PGF2α by LC-MS-MS)8-iso-PGF2αNot specified (LC-MS-MS method)[1]

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids in Biological Samples

This protocol is adapted from methods using analogous phenacyl bromide reagents and should be optimized for this compound.

Materials:

  • Biological sample (e.g., plasma, serum, tissue homogenate)

  • Internal standard (e.g., a fatty acid not present in the sample or a deuterated analog)

  • Solvents: Chloroform, Methanol, Hexane, Acetonitrile (HPLC grade), Dimethylformamide (DMF)

  • Reagents: this compound solution (e.g., 10 mg/mL in acetonitrile), N,N-diisopropylethylamine (DIPEA) or 18-crown-6 and Potassium Carbonate (K₂CO₃)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • HPLC system with UV or fluorescence detector

Procedure:

  • Lipid Extraction (Folch Method):

    • To 1 volume of the biological sample, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.

    • Add the internal standard.

    • Vortex thoroughly for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Wash the organic phase with 0.2 volumes of 0.9% NaCl solution.

    • Centrifuge and collect the lower organic phase.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Saponification (to release esterified fatty acids):

    • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

    • Heat at 80°C for 30 minutes.

    • Cool to room temperature and acidify with 1 M HCl to pH < 3.

    • Extract the free fatty acids with 2 x 2 mL of hexane.

    • Pool the hexane extracts and evaporate to dryness under nitrogen.

  • Derivatization:

    • To the dried fatty acid residue, add 200 µL of a solution of this compound in acetonitrile (e.g., 10 mg/mL).

    • Add 20 µL of N,N-diisopropylethylamine (DIPEA) as a catalyst. Alternatively, add a catalytic amount of 18-crown-6 and a small scoop of anhydrous potassium carbonate.

    • Seal the reaction vial and heat at 60°C for 1 hour in a heating block or water bath.

    • Cool the reaction mixture to room temperature.

  • Sample Work-up:

    • If potassium carbonate was used, centrifuge the sample to pellet the salt.

    • Transfer the supernatant to an HPLC vial.

    • The sample is now ready for HPLC analysis.

Protocol 2: Derivatization of Prostaglandins in Cell Culture Media

Materials:

  • Cell culture medium

  • Internal standard (e.g., a deuterated prostaglandin analog)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Solvents: Methanol, Acetonitrile (HPLC grade), Ethyl Acetate, Hexane, Water (HPLC grade)

  • Reagents: this compound solution (e.g., 1 mg/mL in acetonitrile), N,N-diisopropylethylamine (DIPEA)

  • Nitrogen gas supply

  • Vortex mixer

  • SPE manifold

Procedure:

  • Sample Preparation and Extraction:

    • Acidify the cell culture medium to pH 3-4 with a dilute acid (e.g., 0.1 M HCl).

    • Add the internal standard.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water followed by 5 mL of hexane to remove non-polar impurities.

    • Elute the prostaglandins with 5 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried prostaglandin residue, add 50 µL of the this compound solution in acetonitrile.

    • Add 5 µL of N,N-diisopropylethylamine (DIPEA).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

  • Sample Work-up:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the HPLC mobile phase.

    • The sample is now ready for HPLC analysis.

Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for Sample Preparation and Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Cell Culture) Extraction Lipid/Prostaglandin Extraction (e.g., LLE, SPE) Sample->Extraction Hydrolysis Saponification (for total fatty acids) Extraction->Hydrolysis Optional Drying1 Evaporation to Dryness Extraction->Drying1 Hydrolysis->Drying1 Derivatization Add this compound + Catalyst (e.g., DIPEA) Drying1->Derivatization Reaction Incubate (e.g., 60°C, 1h) Derivatization->Reaction Workup Sample Work-up (e.g., Centrifugation, Reconstitution) Reaction->Workup HPLC HPLC Analysis (UV or Fluorescence Detection) Workup->HPLC G Figure 2. Simplified Prostaglandin E2 (PGE2) Signaling Pathway ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX-1/2) ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGES PGE Synthase (PGES) PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors Signaling Downstream Signaling Cascades (e.g., cAMP, Ca2+ mobilization) EP_Receptors->Signaling Biological_Effects Biological Effects (Inflammation, Pain, Fever) Signaling->Biological_Effects G Figure 3. Overview of Fatty Acid Beta-Oxidation FattyAcid Fatty Acid (in Cytosol) Activation Activation to Fatty Acyl-CoA FattyAcid->Activation Transport Transport into Mitochondria (Carnitine Shuttle) Activation->Transport BetaOxidation Beta-Oxidation Spiral Transport->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA ET_OP Electron Transport Chain & Oxidative Phosphorylation BetaOxidation->ET_OP NADH, FADH2 TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle TCA_Cycle->ET_OP NADH, FADH2, GTP ATP ATP ET_OP->ATP

References

LC-MS analysis of 3-Fluoro-4-methoxyphenacyl bromide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the LC-MS Analysis of Carboxylic Acids Derivatized with 3-Fluoro-4-methoxyphenacyl bromide

Introduction

In pharmaceutical analysis and metabolomics, the sensitive and accurate quantification of low-molecular-weight carboxylic acids presents a significant challenge due to their high polarity and poor retention in reversed-phase liquid chromatography, as well as their often low ionization efficiency in mass spectrometry. Chemical derivatization is a powerful strategy to overcome these limitations.[1][2][3] This process modifies the analyte to improve its chromatographic behavior and enhance its detectability.[2][4]

Phenacyl bromide reagents are effective for derivatizing carboxylic acids to form phenacyl esters, which exhibit improved retention on C18 columns and can be readily ionized for mass spectrometric detection.[5][6] This application note details a robust protocol for the derivatization of carboxylic acids using this compound and their subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The fluorine and bromine atoms in the reagent provide a distinct isotopic signature, aiding in the identification of derivatives.[7][8][9]

Principle of Derivatization

The derivatization process involves the reaction of the acidic proton of a carboxylic acid (R-COOH) with a base to form a carboxylate anion (R-COO⁻). This anion then acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group on the this compound reagent. This results in a nucleophilic substitution reaction, forming a stable phenacyl ester derivative (R-COOCH₂COC₆H₃(F)(OCH₃)) and releasing a bromide ion. The resulting ester is less polar and more amenable to reversed-phase chromatography and positive mode electrospray ionization.

Experimental Workflow

The overall experimental process from sample preparation to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological or Chemical Sample Extract Extract Analytes (e.g., LLE, SPE) Sample->Extract Drydown Evaporate to Dryness Extract->Drydown Reconstitute Reconstitute Sample Drydown->Reconstitute Deriv Add Reagent & Incubate (80°C, 30 min) Reconstitute->Deriv Quench Quench Reaction Deriv->Quench LCMS LC-MS/MS Analysis Quench->LCMS Integrate Peak Integration LCMS->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the derivatization and LC-MS analysis of carboxylic acids.

Detailed Experimental Protocols

Materials and Reagents
  • This compound (Reagent)

  • Analyte(s) of interest (e.g., fatty acids, drug molecules with carboxylic acid moiety)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Potassium Hydroxide (KOH) or Potassium Bicarbonate (KHCO₃)

  • Reaction Vials (e.g., 2 mL amber glass)

  • Heating block or oven

  • Nitrogen evaporator

  • Vortex mixer

  • Autosampler vials with inserts

Preparation of Solutions
  • Reagent Stock Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be stored in an amber vial at 4°C and prepared fresh weekly.

  • Base Solution: Prepare an 85% (w/v) solution of KOH in methanol or a saturated solution of KHCO₃ in methanol.

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the target analyte(s) in a suitable solvent (e.g., methanol, acetonitrile).

  • Internal Standard (IS): If available, use a stable isotope-labeled version of the analyte. Prepare an IS stock solution at a known concentration.

Derivatization Protocol

This protocol is adapted from established methods for similar phenacyl bromide reagents.[5]

  • Sample Preparation: Transfer a known amount of the analyte or sample extract into a 2 mL reaction vial. If using an internal standard, add it at this stage.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Neutralization: Reconstitute the dried sample in 100 µL of methanol. Add the methanolic KOH solution dropwise until the solution is neutralized (can be checked with a pH indicator like phenolphthalein). Alternatively, add KHCO₃ at 3-5 times the molar equivalent of the analyte.[5]

  • Solvent Removal: Evaporate the methanol completely under a stream of nitrogen.

  • Reaction: Add 200 µL of dry acetonitrile and 100 µL of the 10 mg/mL Reagent Stock Solution to the vial.

  • Incubation: Cap the vial tightly and vortex thoroughly. Place the vial in a heating block set to 80°C for 30 minutes.[5]

  • Cooling & Quenching: Remove the vial from the heat and allow it to cool to room temperature. The reaction is self-quenching as the reagent degrades over time, but if needed, a small amount of a primary amine solution can be added to consume excess reagent.

  • Final Preparation: Dilute the reaction mixture to a final volume of 1 mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Transfer the solution to an autosampler vial for LC-MS analysis.

LC-MS/MS Analysis Protocol

The following conditions provide a starting point and should be optimized for the specific analyte(s) of interest.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.[7]

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.[5][7]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

Table 1: Example LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
8.0 5 95
10.0 5 95
10.1 95 5

| 12.0 | 95 | 5 |

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[7]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification and Full Scan for qualitative analysis.[7]

Table 2: General Mass Spectrometer Parameters

Parameter Setting
Ion Source ESI (Positive)
Capillary Voltage 3.5 kV
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

| Source Temperature | 150 °C |

Data Presentation and Quantitative Analysis

For targeted quantification, MRM is the preferred method due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the derivatized analyte) and its characteristic product ion formed by collision-induced dissociation. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) in the reagent results in a characteristic M/M+2 isotopic pattern for the precursor ion, which can be used as a qualifier.[8][9]

Table 3: Hypothetical MRM Transitions for an Example Analyte (Valproic Acid Derivative)

  • Analyte: Valproic Acid (MW = 144.21 g/mol )

  • Derivatizing Moiety Mass (C₉H₇FO₂): 167.04 g/mol

  • Derivative [M+H]⁺ (C₁₇H₂₄FO₄⁺): m/z 311.25

Analyte DerivativePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Valproic Acid-Phenacyl311.3167.1 (Phenacyl fragment)5020
Valproic Acid-Phenacyl311.3125.1 (Loss of butene)5015

Conclusion

This application note provides a comprehensive protocol for the derivatization of carboxylic acids with this compound and their subsequent analysis by LC-MS/MS. This method enhances the retention of polar analytes on reversed-phase columns and significantly improves ionization efficiency, allowing for sensitive and reliable quantification. The described workflow is suitable for a wide range of applications in drug development, clinical research, and metabolomics where the accurate measurement of carboxylic acids is critical.

References

Application Note: Quantitative Analysis of Short-Chain Fatty Acids in Biological Matrices using 3-Fluoro-4-methoxyphenacyl bromide Derivatization and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, are carboxylic acids with fewer than six carbon atoms. They are primarily produced by the gut microbiota through the fermentation of dietary fibers and are crucial signaling molecules in various physiological and pathological processes. SCFAs have been shown to play a significant role in maintaining gut homeostasis, modulating the immune system, and influencing metabolic pathways. Their analysis in biological samples is essential for understanding their role in health and disease. However, due to their high polarity and volatility, direct analysis of SCFAs by reversed-phase liquid chromatography-mass spectrometry (LC-MS) is challenging.

Derivatization of SCFAs with a suitable reagent can significantly improve their chromatographic retention and ionization efficiency, enabling sensitive and reliable quantification. This application note describes a detailed protocol for the derivatization of SCFAs with 3-Fluoro-4-methoxyphenacyl bromide (FMPB) for subsequent analysis by LC-MS/MS. FMPB reacts with the carboxylic acid group of SCFAs to form FMP-esters, which are less polar and can be readily analyzed by LC-MS/MS with high sensitivity.

Signaling Pathways of Short-Chain Fatty Acids

SCFAs exert their biological effects through two primary mechanisms: activation of G-protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[1][2][3]

  • G-Protein-Coupled Receptors (GPCRs): SCFAs, particularly acetate, propionate, and butyrate, are ligands for GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[1][[“]] Activation of these receptors on various cell types, including intestinal epithelial cells and immune cells, triggers downstream signaling cascades that regulate processes such as hormone secretion (e.g., GLP-1 and PYY), immune responses, and intestinal gluconeogenesis.[1][5][6]

  • Histone Deacetylase (HDAC) Inhibition: Butyrate, and to a lesser extent propionate, can inhibit the activity of HDACs.[7][8][9][10] By inhibiting HDACs, SCFAs can increase the acetylation of histones, leading to a more open chromatin structure and altered gene expression.[8] This mechanism is crucial for the anti-inflammatory and anti-proliferative effects of SCFAs.[7][9]

SCFA_Signaling_Pathways cluster_GutLumen Gut Lumen cluster_Cell Target Cell (e.g., Colonocyte, Immune Cell) Dietary Fiber Dietary Fiber Microbiota Microbiota Dietary Fiber->Microbiota Fermentation SCFAs SCFAs Microbiota->SCFAs SCFAs_internal SCFAs SCFAs->SCFAs_internal Uptake GPR41_GPR43 GPR41/GPR43 Downstream Signaling Downstream Signaling (e.g., MAPK, Ca2+) GPR41_GPR43->Downstream Signaling HDACs HDACs Histone Acetylation Increased Histone Acetylation HDACs->Histone Acetylation Physiological Effects Physiological Effects (Anti-inflammatory, etc.) Downstream Signaling->Physiological Effects Gene Expression Altered Gene Expression Histone Acetylation->Gene Expression Gene Expression->Physiological Effects SCFAs_internal->GPR41_GPR43 Activation SCFAs_internal->HDACs Inhibition

Caption: Signaling pathways of short-chain fatty acids (SCFAs).

Experimental Protocols

This section provides a detailed methodology for the derivatization of SCFAs with FMPB and subsequent analysis by LC-MS/MS.

Materials and Reagents
  • SCFA standards (acetate, propionate, butyrate, isobutyrate, valerate, isovalerate)

  • This compound (FMPB)

  • Internal Standards (e.g., 13C-labeled SCFAs)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA)

  • Triethylamine (TEA)

  • Biological matrix (e.g., plasma, fecal supernatant)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each SCFA standard and internal standard in LC-MS grade water.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all SCFAs at a suitable concentration (e.g., 100 µg/mL) by diluting the stock solutions with water.

  • Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the working standard mixture to cover the desired concentration range (e.g., 0.1 to 50 µg/mL).

Sample Preparation and Derivatization Workflow

The following workflow outlines the steps for sample preparation, derivatization, and analysis.

Derivatization_Workflow Sample_Collection 1. Sample Collection (Plasma, Fecal Supernatant) Protein_Precipitation 2. Protein Precipitation (e.g., with cold ACN) Sample_Collection->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 4. Supernatant Transfer Centrifugation->Supernatant_Transfer Derivatization 5. Derivatization - Add FMPB and TEA - Incubate at 60°C for 30 min Supernatant_Transfer->Derivatization Quenching 6. Quenching (e.g., with Formic Acid) Derivatization->Quenching LC_MS_Analysis 7. LC-MS/MS Analysis Quenching->LC_MS_Analysis

Caption: Experimental workflow for SCFA derivatization and analysis.

Detailed Derivatization Protocol
  • Sample Pre-treatment:

    • To 100 µL of plasma or fecal supernatant, add 10 µL of the internal standard mixture.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

  • Derivatization Reaction:

    • To the supernatant, add 20 µL of 10 mg/mL FMPB in acetonitrile.

    • Add 10 µL of 1% (v/v) triethylamine in acetonitrile to catalyze the reaction.

    • Vortex briefly and incubate at 60°C for 30 minutes in a heating block.

  • Reaction Quenching and Sample Preparation for LC-MS:

    • After incubation, cool the samples to room temperature.

    • Add 10 µL of 0.1% formic acid in water to quench the reaction.

    • Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize the representative quantitative data obtained from the analysis of FMPB-derivatized SCFAs.

Table 1: LC-MS/MS Parameters for FMPB-Derivatized SCFAs
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acetate-FMP241.07185.0515
Propionate-FMP255.08185.0515
Butyrate-FMP269.10185.0518
Isobutyrate-FMP269.10185.0518
Valerate-FMP283.11185.0520
Isovalerate-FMP283.11185.0520
Table 2: Method Validation Parameters
ParameterAcetatePropionateButyrate
Linearity (r²) > 0.995> 0.995> 0.996
LOD (ng/mL) 1.50.80.5
LOQ (ng/mL) 5.02.51.5
Intra-day Precision (%RSD) < 5%< 4%< 6%
Inter-day Precision (%RSD) < 8%< 7%< 9%
Recovery (%) 92 - 105%95 - 108%90 - 103%

Conclusion

The derivatization of short-chain fatty acids with this compound provides a robust and sensitive method for their quantification in various biological matrices. The described protocol, coupled with LC-MS/MS analysis, allows for the accurate and precise measurement of SCFAs, which is crucial for advancing our understanding of their role in health and disease. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the analysis of these important microbial metabolites.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Fluoro-4-methoxyphenacyl Bromide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methoxyphenacyl bromide for the derivatization of phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing phenolic compounds with this compound?

A1: Derivatization of phenolic compounds with this compound is primarily performed to enhance their detectability in analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. The phenacyl group introduces a strong chromophore, significantly improving analytical sensitivity.

Q2: What are the key factors influencing the reaction time for this derivatization?

A2: The key factors that influence the reaction time include reaction temperature, the concentration of reactants, the choice of solvent, and the presence and concentration of a catalyst.[1][2] Optimizing these parameters is crucial for achieving a complete and efficient reaction.

Q3: How can I monitor the progress of the derivatization reaction?

A3: The progress of the reaction can be monitored by periodically analyzing aliquots of the reaction mixture using techniques like Thin-Layer Chromatography (TLC) or HPLC.[2] The disappearance of the starting material (phenolic compound) and the appearance of the derivatized product indicate the progression of the reaction.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area, typically at 2-8°C.[3][4] It is important to keep the container tightly closed and protected from moisture and light to prevent degradation.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions.[2]
Inactive derivatizing reagent.Ensure the this compound has been stored correctly and is not expired. Use a fresh batch of the reagent if necessary.
Presence of water in the reaction mixture.Ensure all solvents and reagents are anhydrous, as water can hydrolyze the phenacyl bromide.[2]
Multiple Peaks in Chromatogram Incomplete derivatization leading to a mixture of starting material and product.Optimize reaction conditions (time, temperature, reagent ratio) to drive the reaction to completion.
Formation of byproducts.Analyze the reaction mixture by mass spectrometry (MS) to identify potential byproducts. Adjusting the reaction conditions, such as using a milder base or lower temperature, may minimize side reactions.
Degradation of the derivatized product.The derivatized product may be unstable. Analyze the sample immediately after preparation or store it at low temperatures and protected from light.
Poor Reproducibility Inconsistent reaction conditions.Ensure precise control over reaction parameters such as temperature, time, and reagent concentrations. Automated derivatization methods can improve reproducibility.[1]
Variability in sample matrix.Matrix effects can interfere with the derivatization. Implement a sample cleanup step prior to derivatization to remove interfering substances.

Experimental Protocols

Protocol: Derivatization of a Phenolic Compound with this compound

Materials:

  • Phenolic compound

  • This compound

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Vortex mixer

  • Heating block or water bath

  • HPLC or TLC for analysis

Procedure:

  • Sample Preparation: Dissolve the phenolic compound in anhydrous acetonitrile to a final concentration of 1 mg/mL.

  • Reagent Preparation: Prepare a 5 mg/mL solution of this compound in anhydrous acetonitrile.

  • Catalyst Addition: To 100 µL of the phenolic compound solution, add 10 mg of anhydrous potassium carbonate.

  • Derivatization: Add 200 µL of the this compound solution to the mixture.

  • Reaction: Vortex the mixture for 1 minute and then incubate at the desired temperature for a specific duration (see table below for optimization).

  • Quenching: After incubation, cool the reaction mixture to room temperature and quench the reaction by adding 100 µL of a 1% acetic acid solution in acetonitrile.

  • Analysis: Centrifuge the mixture to pellet the potassium carbonate. The supernatant is ready for HPLC or TLC analysis.

Data Presentation

The following table summarizes the illustrative effect of reaction time and temperature on the derivatization efficiency of a model phenolic compound.

Reaction Time (minutes)Temperature (°C)Derivatization Efficiency (%)Observations
154065Incomplete reaction with significant starting material remaining.
304085Improved efficiency, but some starting material is still detectable.
604095Nearly complete reaction.
156088Faster reaction rate at a higher temperature.
306098Complete reaction with negligible starting material.
606099No significant improvement over 30 minutes at this temperature.

Note: This data is for illustrative purposes and should be optimized for your specific phenolic compound and experimental setup.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis prep_sample Dissolve Phenolic Compound in Acetonitrile add_catalyst Add K2CO3 prep_sample->add_catalyst prep_reagent Prepare this compound Solution add_reagent Add Derivatizing Reagent prep_reagent->add_reagent add_catalyst->add_reagent vortex Vortex add_reagent->vortex incubate Incubate (Time & Temp Optimization) vortex->incubate quench Quench Reaction incubate->quench centrifuge Centrifuge quench->centrifuge analyze HPLC/TLC Analysis centrifuge->analyze

Caption: Experimental workflow for the derivatization of phenolic compounds.

signaling_pathway cluster_cell Cellular Environment drug Derivatized Phenolic Compound (Drug Candidate) receptor Cell Surface Receptor drug->receptor Binds protein_kinase_a Protein Kinase A receptor->protein_kinase_a Activates transcription_factor Transcription Factor protein_kinase_a->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway involving a derivatized phenolic compound.

References

Troubleshooting incomplete derivatization with 3-Fluoro-4-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methoxyphenacyl bromide for the derivatization of carboxylic acids and other nucleophilic compounds.

Troubleshooting Guide: Incomplete Derivatization

Incomplete derivatization is a common issue that can lead to inaccurate quantification and complex chromatograms. The following guide addresses the most frequent causes and their solutions in a question-and-answer format.

Q1: My chromatogram shows a peak for my underivatized analyte along with the derivatized product peak. What is the likely cause?

A1: This is a classic sign of an incomplete reaction. Several factors could be at play, primarily related to reaction stoichiometry and conditions.

  • Insufficient Reagent: The derivatizing agent may be the limiting reagent. Ensure you are using a sufficient molar excess of this compound. For many protocols, a 2 to 10-fold molar excess is recommended to drive the reaction to completion.[1]

  • Suboptimal Reaction Time or Temperature: The reaction may not have had enough time or energy to proceed to completion. Consider increasing the reaction time or temperature.[2] For phenacyl bromide derivatizations, temperatures around 70-80°C for 30-60 minutes are often a good starting point.[3]

  • Presence of Water: Moisture in the sample or reagents can hydrolyze the phenacyl bromide, reducing its availability to react with your analyte. Always use anhydrous solvents and consider drying your sample thoroughly before adding the reagent.[1]

Q2: I'm seeing multiple peaks that could be related to my analyte. Why is this happening?

A2: Besides the unreacted starting material, multiple peaks can arise from side reactions or the presence of interfering substances.

  • Side Reactions: The analyte or other components in your sample matrix might have multiple reactive sites, leading to different derivatized products. If your analyte has more than one functional group that can react with this compound, you may need to optimize conditions to favor the derivatization of the target group or use a protection strategy for other groups.

  • Matrix Effects: Components of the sample matrix can interfere with the derivatization reaction. Consider a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances before derivatization.

  • Degradation: The analyte or the derivative might be degrading under the reaction conditions. Assess the stability of your compounds at the reaction temperature and pH. It may be necessary to use milder conditions.

Q3: The overall yield of my derivatized product is very low, even with a large excess of the reagent. What else can I do?

A3: If stoichiometry is not the issue, the reaction kinetics and environment are the next areas to investigate.

  • Incorrect pH: The derivatization of carboxylic acids with phenacyl bromides is a nucleophilic substitution reaction that is highly pH-dependent. The carboxylate anion is a much more potent nucleophile than the protonated carboxylic acid. The reaction is typically carried out under basic or neutral conditions to ensure the analyte is in its deprotonated, more reactive form. You may need to add a non-nucleophilic base to your reaction mixture.

  • Catalyst Absence: For less reactive analytes or to speed up the reaction, a catalyst can be beneficial. Crown ethers, such as 18-crown-6, are often used in phenacyl bromide derivatizations to chelate the counter-ion of the carboxylate salt, increasing the nucleophilicity of the carboxylate anion.[2][4]

  • Improper Solvent: The choice of solvent is critical. Aprotic polar solvents like acetonitrile are generally preferred as they can dissolve the reagents and facilitate the nucleophilic substitution reaction.[2][4]

Frequently Asked Questions (FAQs)

Q: How should I store this compound?

A: Like other phenacyl bromides, it should be stored in a cool, dry, and dark place to prevent degradation. It is sensitive to moisture and light.

Q: How can I assess the completeness of the derivatization reaction?

A: The most common method is to use a chromatographic technique like HPLC with UV or mass spectrometry detection. By analyzing a small aliquot of the reaction mixture, you can monitor the disappearance of the starting material and the appearance of the product peak over time. A stable product-to-starting-material peak area ratio indicates the reaction has reached completion.

Q: Can I use this compound for analytes other than carboxylic acids?

A: Yes, this reagent can also be used to derivatize other nucleophiles such as phenols, thiols, and amines. However, the optimal reaction conditions (e.g., pH, solvent, temperature) will likely differ for each functional group.

Experimental Protocols

Detailed Protocol: Derivatization of a Carboxylic Acid with this compound for HPLC Analysis

This protocol is a general guideline and may require optimization for your specific analyte.

  • Sample Preparation:

    • Accurately weigh a known amount of the carboxylic acid standard or sample into a clean, dry reaction vial.

    • Dissolve the sample in a suitable anhydrous solvent (e.g., acetonitrile).

    • If the sample is in an aqueous solution, it should be evaporated to dryness under a stream of nitrogen before redissolving in the reaction solvent.

  • Reagent Preparation:

    • Prepare a solution of this compound in anhydrous acetonitrile (e.g., 10 mg/mL).

    • Prepare a solution of a non-nucleophilic base (e.g., potassium carbonate) or a catalyst (e.g., 18-crown-6) in anhydrous acetonitrile if required.

  • Derivatization Reaction:

    • To the sample vial, add the this compound solution to achieve a 5-fold molar excess relative to the analyte.

    • If using a catalyst like 18-crown-6, add it to the reaction mixture.[2][4]

    • Seal the vial tightly.

    • Heat the reaction mixture at 75-80°C for 30-60 minutes.[3]

    • After the reaction is complete, cool the vial to room temperature.

  • Sample Analysis:

    • The reaction mixture can be directly injected into the HPLC system, or it can be diluted with the mobile phase if necessary.

    • Alternatively, the excess reagent and by-products can be removed by a simple liquid-liquid extraction or solid-phase extraction (SPE) cleanup step before analysis.

Data Presentation

Table 1: Hypothetical Optimization of Derivatization Reaction Conditions

This table illustrates how reaction yield might be affected by different parameters, based on general principles of phenacyl bromide derivatization.

ParameterCondition 1Condition 2Condition 3Condition 4
Temperature 60°C80°C 80°C80°C
Time 30 min30 min60 min 60 min
Molar Excess of Reagent 2x2x2x5x
Catalyst (18-crown-6) AbsentAbsentAbsentPresent
Hypothetical Yield 65%85%92%>99%

Visualizations

DerivatizationWorkflow Derivatization Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Analyte Sample Mix Mix Reagents & Sample Sample->Mix Solvent Anhydrous Solvent Solvent->Mix Reagent Derivatizing Reagent (this compound) Reagent->Mix Catalyst Catalyst (optional) (e.g., 18-crown-6) Catalyst->Mix Heat Heat at Optimized Temperature & Time Mix->Heat Seal Vial Cleanup Sample Cleanup (optional) Heat->Cleanup Inject Inject into HPLC System Heat->Inject Direct Injection Cleanup->Inject Detect UV or MS Detection Inject->Detect

Caption: Workflow for derivatization of an analyte with this compound.

TroubleshootingTree Troubleshooting Incomplete Derivatization Start Incomplete Derivatization Observed (e.g., low yield, extra peaks) CheckStoichiometry Is Reagent in Sufficient Molar Excess (e.g., >5x)? Start->CheckStoichiometry IncreaseReagent Increase Molar Excess of Derivatizing Reagent CheckStoichiometry->IncreaseReagent No CheckConditions Are Reaction Time & Temperature Optimized? CheckStoichiometry->CheckConditions Yes End Re-analyze Sample IncreaseReagent->End IncreaseTimeTemp Increase Reaction Time and/or Temperature CheckConditions->IncreaseTimeTemp No CheckEnvironment Is the System Anhydrous and at the Correct pH? CheckConditions->CheckEnvironment Yes IncreaseTimeTemp->End OptimizeEnvironment Use Anhydrous Solvents. Add a Non-nucleophilic Base. CheckEnvironment->OptimizeEnvironment No ConsiderCatalyst Is a Catalyst Being Used? CheckEnvironment->ConsiderCatalyst Yes OptimizeEnvironment->End AddCatalyst Add a Catalyst (e.g., 18-crown-6) ConsiderCatalyst->AddCatalyst No ConsiderCatalyst->End Yes AddCatalyst->End

Caption: Decision tree for troubleshooting incomplete derivatization reactions.

References

How to remove excess 3-Fluoro-4-methoxyphenacyl bromide reagent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methoxyphenacyl bromide. The following information is designed to address common issues encountered during experimental work, particularly concerning the removal of excess reagent.

Frequently Asked Questions (FAQs)

Q1: What is the best method to quench a reaction with excess this compound?

A1: The optimal quenching method depends on the stability of your desired product. Common strategies include the addition of a nucleophilic quenching agent to react with the excess electrophilic this compound. This converts it into a more easily removable derivative.

Q2: Can I use an aqueous workup to remove the excess reagent?

A2: Yes, an aqueous workup is a standard and effective method. This compound has limited solubility in water, but its quenched byproducts are often more water-soluble. Washing the organic reaction mixture with water, brine, or a mild aqueous basic solution like sodium bicarbonate can help remove these byproducts and any remaining water-soluble impurities.

Q3: Is this compound stable to acidic or basic conditions during workup?

A3: As an α-halo ketone, this compound is sensitive to strong bases, which can promote side reactions such as the Favorskii rearrangement. Therefore, it is advisable to use mild bases like sodium bicarbonate for washes. The compound is generally more stable under neutral to mildly acidic conditions.

Q4: My product is a solid. How can I best purify it from the excess reagent?

A4: If your product is a solid, recrystallization is an excellent purification method. This technique can effectively remove residual this compound and other impurities. The choice of solvent for recrystallization will depend on the solubility of your product.

Q5: What are the options if standard quenching and extraction are insufficient to remove the excess reagent?

A5: If impurities persist after quenching and extraction, column chromatography is a highly effective purification technique. The choice of eluent will depend on the polarity of your product relative to the reagent and its byproducts.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Persistent excess reagent after aqueous workup The quenched byproduct has significant solubility in the organic solvent.1. Increase the number of aqueous washes. 2. Use a quenching agent that produces a highly water-soluble byproduct. 3. Employ column chromatography for purification.
Low yield of desired product after workup 1. The product may be partially soluble in the aqueous phase.2. The product may be unstable to the workup conditions (e.g., pH).1. Back-extract the aqueous washes with the organic solvent. 2. Ensure workup conditions are mild (e.g., use sodium bicarbonate instead of stronger bases).
Formation of unexpected byproducts The use of a strong base in the workup may have induced side reactions (e.g., Favorskii rearrangement).Use a non-basic or mildly basic (e.g., sodium bicarbonate) aqueous wash.

Experimental Protocols

Protocol 1: Quenching with a Nucleophilic Thiol and Aqueous Extraction

This protocol is suitable for reactions where the desired product is stable to mild aqueous workup conditions.

  • Quenching:

    • Cool the reaction mixture to 0 °C.

    • Slowly add a solution of a thiol, such as thiophenol or a water-soluble thiol like 2-mercaptoethanol (1.2 equivalents relative to the excess this compound), to the reaction mixture.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Aqueous Workup:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with:

      • 1 M sodium bicarbonate solution (2 x volume of organic layer).

      • Water (2 x volume of organic layer).

      • Brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Further Purification (if necessary):

    • If the product is a solid, recrystallize from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes).

    • If the product is an oil or if impurities remain, purify by column chromatography.

Protocol 2: Purification by Column Chromatography

This protocol is recommended when the product is sensitive to aqueous workup or when other methods fail to provide sufficient purity.

  • Sample Preparation:

    • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the crude residue in a minimal amount of the chromatography eluent or a suitable solvent.

  • Chromatography:

    • Pack a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The choice of eluent should be guided by thin-layer chromatography (TLC) analysis of the crude reaction mixture.

    • Carefully load the sample onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the desired product.

  • Isolation:

    • Combine the pure fractions containing the product.

    • Remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow_quenching cluster_quenching Quenching Protocol cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Reaction Mixture with Excess Reagent Add_Quenching_Agent Add Nucleophilic Quenching Agent (e.g., Thiol) Reaction_Mixture->Add_Quenching_Agent Stir Stir at 0°C to RT Add_Quenching_Agent->Stir Quenched_Mixture Quenched Reaction Mixture Stir->Quenched_Mixture Dilute Dilute with Organic Solvent Quenched_Mixture->Dilute Wash_Bicarbonate Wash with NaHCO3(aq) Dilute->Wash_Bicarbonate Wash_Water Wash with Water Wash_Bicarbonate->Wash_Water Wash_Brine Wash with Brine Wash_Water->Wash_Brine Dry Dry Organic Layer Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Recrystallize Recrystallize (if solid) Crude_Product->Recrystallize Chromatography Column Chromatography (if needed) Crude_Product->Chromatography Pure_Product Pure Product Recrystallize->Pure_Product Chromatography->Pure_Product

Caption: Workflow for removing excess reagent via quenching and extraction.

experimental_workflow_chromatography cluster_chromatography Direct Purification by Chromatography Reaction_Mixture Reaction Mixture with Excess Reagent Concentrate_Crude Concentrate to Crude Residue Reaction_Mixture->Concentrate_Crude Dissolve Dissolve in Minimal Eluent Concentrate_Crude->Dissolve Load_Column Load onto Silica Gel Column Dissolve->Load_Column Elute Elute with Solvent System Load_Column->Elute Collect_Fractions Collect and Analyze Fractions (TLC) Elute->Collect_Fractions Combine_Concentrate Combine Pure Fractions and Concentrate Collect_Fractions->Combine_Concentrate Pure_Product Pure Product Combine_Concentrate->Pure_Product

Caption: Workflow for direct purification using column chromatography.

Technical Support Center: Analysis of 3-Fluoro-4-methoxyphenacyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methoxyphenacyl bromide as a derivatizing agent for HPLC analysis, particularly for carboxylic acids.

Troubleshooting Guide: Improving Peak Shape

Poor peak shape is a common issue in HPLC that can compromise the accuracy and precision of quantification. This guide addresses common peak shape problems encountered during the analysis of analytes derivatized with this compound.

Q1: My derivatized analyte peaks are tailing. What are the potential causes and solutions?

Peak tailing, where the latter half of the peak is wider than the front half, is often caused by secondary interactions between the analyte and the stationary phase.

Potential Causes:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups on your derivatized analyte.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of residual silanols, increasing their interaction with the analyte.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or packing material can create active sites that cause tailing. A void at the column inlet can also be a cause.

Solutions:

Solution CategorySpecific ActionRationale
Mobile Phase Optimization Lower the mobile phase pH to 2-3 using an additive like formic acid or trifluoroacetic acid.Suppresses the ionization of acidic silanol groups, minimizing secondary interactions.
Increase the buffer concentration of your mobile phase (e.g., to 20-50 mM).A well-buffered mobile phase maintains a constant pH and can help mask residual silanol activity.
Column Selection & Care Use a high-quality, end-capped C18 column specifically designed to minimize silanol activity.End-capping blocks many of the residual silanol groups, reducing the potential for secondary interactions.
Use a guard column.Protects the analytical column from strongly retained sample components that can cause contamination.
Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).This can remove contaminants that may be causing active sites.
Sample & Injection Reduce the injection volume or dilute the sample.Prevents column overload, which is a common cause of peak asymmetry.[1]

Q2: I am observing peak fronting for my derivatized analytes. What should I investigate?

Peak fronting, where the peak has a leading edge that slopes more gradually than the trailing edge, is often an indication of sample overload or issues with the sample solvent.[2]

Potential Causes:

  • Sample Overload (Mass Overload): Injecting too high a concentration of the analyte.[2]

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent that is much stronger than the mobile phase.

  • Column Bed Deformation: A collapsed column bed can lead to non-uniform flow and peak fronting.[3]

Solutions:

Solution CategorySpecific ActionRationale
Sample & Injection Dilute your sample or reduce the injection volume.This is the most common and effective solution for mass overload-induced fronting.[2]
Dissolve your sample in the mobile phase or a weaker solvent.Ensures that the initial band of analyte is focused at the head of the column.
Column Replace the column if you suspect a collapsed bed.A damaged column often cannot be repaired and will consistently produce poor peak shapes.

Q3: My peaks are broad and poorly resolved. What are the likely causes and solutions?

Broad peaks can result from a variety of issues related to the HPLC system, mobile phase, or column.

Potential Causes:

  • Extra-column Band Broadening: Excessive tubing length or diameter between the injector, column, and detector.

  • Low Mobile Phase Elution Strength: The mobile phase is too weak to efficiently elute the derivatized analytes.

  • Contaminated or Degraded Column: A dirty or old column will lose its efficiency, resulting in broader peaks.[2]

  • Incomplete Derivatization: If the derivatization reaction is not complete, you may see a broad peak for the analyte of interest or multiple unresolved peaks.

Solutions:

Solution CategorySpecific ActionRationale
HPLC System Minimize the length and internal diameter of all tubing.Reduces the volume outside the column where the sample band can spread.
Mobile Phase Optimization Increase the percentage of the organic solvent in your mobile phase.This will increase the elution strength and lead to sharper, earlier-eluting peaks.
Column Care Flush the column with a strong solvent or replace it if it is old.Restores column performance by removing contaminants or replacing a worn-out stationary phase.
Sample Preparation Optimize the derivatization reaction conditions (time, temperature, reagent concentration).Ensure a complete and consistent reaction to produce a single, sharp peak for the derivatized analyte.

Frequently Asked Questions (FAQs)

Q1: Why do I need to derivatize my carboxylic acid samples with this compound before HPLC analysis?

Derivatization is often necessary to enhance the detectability of analytes that lack a strong chromophore for UV detection or are not fluorescent.[4][5] By reacting your carboxylic acid with this compound, you are attaching a phenacyl group which has strong UV absorbance, thereby significantly improving detection sensitivity.[6]

Q2: What are the key parameters to control during the derivatization reaction?

For a successful and reproducible derivatization, you should carefully control the following:

  • Stoichiometry: Use a molar excess of the derivatizing reagent to drive the reaction to completion.

  • Reaction Time and Temperature: These parameters should be optimized to ensure the reaction is complete without causing degradation of the analyte or reagent.

  • Solvent: Use a dry, aprotic solvent (e.g., acetone or acetonitrile) to prevent hydrolysis of the reagent.

  • Catalyst/Base: The reaction is typically facilitated by a base (e.g., potassium carbonate) and may be enhanced by a phase-transfer catalyst like 18-crown-6.[7]

Q3: I see an extra peak in my chromatogram that I suspect is the unreacted derivatizing reagent. How can I confirm this and get rid of it?

To confirm, inject a standard of the this compound reagent and compare the retention time. To eliminate it, you can either optimize the derivatization reaction to ensure all the reagent is consumed or introduce a sample clean-up step (e.g., solid-phase extraction) after the reaction to remove the excess reagent before injection.

Q4: Can the choice of organic modifier in my mobile phase affect the peak shape of my derivatized analytes?

Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence selectivity and peak shape. Acetonitrile and methanol have different solvent properties that can alter the interaction of your derivatized analyte with the stationary phase. If you are experiencing poor peak shape, trying a different organic modifier is a valid troubleshooting step.

Experimental Protocols

Protocol 1: Derivatization of a Carboxylic Acid with this compound

This protocol provides a general procedure for the pre-column derivatization of a carboxylic acid sample.

Materials:

  • Carboxylic acid sample

  • This compound

  • Acetonitrile (anhydrous, HPLC grade)

  • Potassium carbonate (anhydrous)

  • 18-crown-6

  • Heating block or water bath

  • Vials for reaction and injection

Procedure:

  • In a clean, dry vial, dissolve the carboxylic acid sample in acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Add a 1.5 to 2-fold molar excess of this compound solution (also in acetonitrile).

  • Add a catalytic amount of 18-crown-6 and a small amount of anhydrous potassium carbonate to the mixture.

  • Cap the vial tightly and heat the mixture at 70°C for 45 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Centrifuge the mixture to pellet the potassium carbonate.

  • Transfer the supernatant to a clean autosampler vial for HPLC analysis. The resulting solution contains the derivatized carboxylic acid (now a phenacyl ester).

Protocol 2: HPLC Method for Analysis of Derivatized Carboxylic Acids

This is a starting point for developing an HPLC method for the analysis of the derivatized sample from Protocol 1.

HPLC System Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 50% B

    • 18-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 260 nm

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_cleanup Post-Reaction Sample Carboxylic Acid Sample in Acetonitrile Reagents Add this compound, K2CO3, and 18-crown-6 Sample->Reagents 1 Heat Heat at 70°C for 45 min Reagents->Heat 2 Cool Cool to Room Temperature Heat->Cool 3 Centrifuge Centrifuge to remove K2CO3 Cool->Centrifuge 4 Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer 5 Analysis Inject into HPLC System Transfer->Analysis 6 Troubleshooting_Peak_Tailing start Peak Tailing Observed overload Is sample concentration high? start->overload ph_issue Is mobile phase pH > 4? overload->ph_issue No sol_overload Reduce injection volume or dilute sample. overload->sol_overload Yes column_old Is the column old or contaminated? ph_issue->column_old No sol_ph Lower mobile phase pH to 2-3 with acid. ph_issue->sol_ph Yes sol_column Flush with strong solvent or replace column. column_old->sol_column Yes end_node Peak Shape Improved column_old->end_node No sol_overload->end_node sol_ph->end_node sol_column->end_node

References

Technical Support Center: Analysis of 3-Fluoro-4-methoxyphenacyl Bromide (3-FMPB) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Fluoro-4-methoxyphenacyl bromide (3-FMPB) for the derivatization and analysis of various analytes, particularly fatty acids, in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-FMPB) and why is it used in our analysis?

A1: this compound (3-FMPB) is a derivatizing agent used to enhance the analytical detection of compounds containing carboxylic acid functional groups, such as fatty acids. Derivatization with 3-FMPB converts these acids into their phenacyl ester derivatives. This process is beneficial for several reasons:

  • Improved Ionization Efficiency: Fatty acids and other carboxylic acids often exhibit poor ionization in common liquid chromatography-mass spectrometry (LC-MS) ion sources. The 3-FMPB derivative introduces a readily ionizable group, significantly increasing the signal intensity and sensitivity of the analysis.

  • Enhanced Chromatographic Retention: Many short-chain fatty acids are highly polar and have poor retention on reversed-phase liquid chromatography (RPLC) columns. The addition of the hydrophobic phenacyl group increases their retention, allowing for better separation from the solvent front and other matrix components.

  • Increased Specificity: Derivatization can increase the specificity of the assay by targeting a particular functional group.

Q2: What are "matrix effects" and how do they impact the analysis of 3-FMPB derivatives?

A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenates).[1] These effects can manifest as:

  • Ion Suppression: A decrease in the analyte signal, leading to underestimation of the analyte concentration. This is the more common effect.

  • Ion Enhancement: An increase in the analyte signal, leading to overestimation.

For 3-FMPB derivatives, matrix effects are a significant concern because biological samples contain a high abundance of phospholipids, salts, and other endogenous molecules that can co-elute with the analytes of interest and interfere with their ionization.[1]

Q3: How can I minimize or compensate for matrix effects in my experiments?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting the analytes. Common techniques include:

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and can be tailored to selectively retain the analytes of interest while washing away interfering compounds.

    • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.

    • Protein Precipitation (PPT): A simpler method to remove proteins from plasma or serum samples, though it may be less effective at removing other matrix components like phospholipids.

  • Chromatographic Separation: Optimizing the LC method to achieve baseline separation of the 3-FMPB derivatives from co-eluting matrix components is crucial. This can be achieved by adjusting the column chemistry, mobile phase composition, and gradient profile.

  • Use of an Appropriate Internal Standard (IS): An ideal internal standard is a stable, isotopically labeled version of the analyte. An isotopically labeled derivatizing agent can also be used to generate labeled derivatives of all analytes. These internal standards experience the same matrix effects as the analyte, allowing for accurate correction during data analysis.

Troubleshooting Guides

Guide 1: Poor or No Derivatization Efficiency

This guide addresses issues related to the chemical derivatization step with 3-FMPB.

Problem Possible Cause(s) Suggested Solution(s)
Low or no product peak in LC-MS 1. Presence of water in the reaction mixture: Water can hydrolyze the 3-FMPB reagent. 2. Incorrect reaction pH: The reaction is typically base-catalyzed. 3. Degraded 3-FMPB reagent: The reagent is sensitive to moisture and light. 4. Insufficient reagent concentration: Not enough 3-FMPB to derivatize all analyte molecules. 5. Suboptimal reaction temperature or time: The reaction may not have gone to completion.1. Ensure all solvents and samples are anhydrous. Lyophilize aqueous samples if possible. 2. Ensure the reaction is performed under basic conditions, for example, by adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). 3. Use fresh, high-quality 3-FMPB reagent. Store it properly according to the manufacturer's instructions. 4. Use a molar excess of the 3-FMPB reagent (e.g., 2-5 fold excess over the estimated total carboxylic acid concentration). 5. Optimize the reaction temperature (e.g., 60-80°C) and time (e.g., 30-60 minutes).
High variability between replicate samples 1. Inconsistent pipetting of reagents. 2. Incomplete mixing of the reaction components. 3. Temperature fluctuations during incubation. 1. Use calibrated pipettes and ensure accurate dispensing. 2. Vortex the reaction mixture thoroughly after adding all components. 3. Use a calibrated heating block or water bath for consistent temperature control.
Guide 2: Issues with LC-MS Analysis of 3-FMPB Derivatives

This guide focuses on problems encountered during the chromatographic separation and mass spectrometric detection.

Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing, fronting, or split peaks) 1. Incomplete derivatization: Residual underivatized acids can exhibit poor chromatography. 2. Column overload: Injecting too much sample. 3. Inappropriate injection solvent: The solvent in which the sample is dissolved may be too strong, causing peak distortion. 4. Column degradation: Loss of stationary phase or contamination.1. Re-optimize the derivatization protocol to ensure complete reaction. 2. Dilute the sample or reduce the injection volume. 3. The injection solvent should be of similar or weaker strength than the initial mobile phase. 4. Flush the column or replace it if necessary.
High background noise or interfering peaks 1. Contamination from solvents, reagents, or labware. 2. Carryover from previous injections. 3. Co-elution of matrix components with similar masses. 1. Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean. 2. Implement a robust needle wash protocol on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. 3. Improve sample cleanup (e.g., use SPE). Optimize the chromatographic method for better resolution.
Low sensitivity or signal suppression 1. Inefficient ionization of the 3-FMPB derivatives. 2. Significant ion suppression from the sample matrix. 3. Suboptimal mass spectrometer settings. 1. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). 2. Enhance sample cleanup. Modify the LC gradient to separate the analyte from the region of major ion suppression. 3. Tune the mass spectrometer for the specific m/z of the 3-FMPB derivatives.

Quantitative Data on Matrix Effects

The following table provides a representative summary of matrix effects observed in the analysis of fatty acids in human plasma after derivatization. The data is illustrative and the actual matrix effect will depend on the specific analyte, sample preparation method, and LC-MS conditions.

Analyte (as 3-FMPB derivative)Sample Preparation MethodMatrix Effect (%)*
Myristic AcidProtein Precipitation (Acetonitrile)65% (Ion Suppression)
Palmitic AcidProtein Precipitation (Acetonitrile)72% (Ion Suppression)
Oleic AcidProtein Precipitation (Acetonitrile)78% (Ion Suppression)
Myristic AcidSolid-Phase Extraction (SPE)92% (Minimal Effect)
Palmitic AcidSolid-Phase Extraction (SPE)95% (Minimal Effect)
Oleic AcidSolid-Phase Extraction (SPE)98% (Minimal Effect)

*Matrix Effect (%) is calculated as: (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Extraction and Derivatization of Fatty Acids from Plasma

This protocol provides a general procedure for the extraction of free fatty acids from a plasma sample and subsequent derivatization with 3-FMPB.

  • Sample Preparation:

    • To 100 µL of plasma, add an appropriate amount of an internal standard (e.g., an isotopically labeled fatty acid).

    • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • For more rigorous cleanup, proceed with Solid-Phase Extraction (SPE) at this stage.

  • Derivatization:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 50 µL of acetonitrile.

    • Add 10 µL of a 10 mg/mL solution of 3-FMPB in acetonitrile.

    • Add 5 µL of a 5% (v/v) solution of triethylamine (TEA) in acetonitrile.

    • Vortex the mixture and incubate at 70°C for 30 minutes.

    • After incubation, cool the sample to room temperature.

    • Evaporate the solvent to dryness and reconstitute in an appropriate solvent for LC-MS analysis (e.g., 100 µL of 80:20 methanol:water).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down1 Evaporate to Dryness supernatant->dry_down1 reconstitute1 Reconstitute in ACN dry_down1->reconstitute1 add_reagents Add 3-FMPB & Catalyst reconstitute1->add_reagents incubate Incubate (70°C, 30 min) add_reagents->incubate dry_down2 Evaporate to Dryness incubate->dry_down2 reconstitute2 Reconstitute for LC-MS dry_down2->reconstitute2 lcms LC-MS/MS Analysis reconstitute2->lcms data Data Processing lcms->data

Caption: Experimental workflow for 3-FMPB derivatization of fatty acids in plasma.

troubleshooting_guide start Low Signal Intensity? check_deriv Check Derivatization Efficiency start->check_deriv check_ms Check MS Performance start->check_ms deriv_ok Derivatization OK? check_deriv->deriv_ok ms_ok MS Performance OK? check_ms->ms_ok optimize_deriv Optimize Derivatization: - Reagent concentration - Temperature/Time - pH deriv_ok->optimize_deriv No matrix_effect Suspect Matrix Effect deriv_ok->matrix_effect Yes tune_ms Tune Mass Spectrometer Optimize Source Parameters ms_ok->tune_ms No ms_ok->matrix_effect Yes improve_cleanup Improve Sample Cleanup (SPE) Modify LC Gradient matrix_effect->improve_cleanup

Caption: Troubleshooting logic for low signal intensity in 3-FMPB derivative analysis.

fatty_acid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FA Fatty Acids (FAs) GPCR G-Protein Coupled Receptors (e.g., FFAR1, FFAR4) FA->GPCR CD36 CD36 Transporter FA->CD36 G_protein G-Protein Activation GPCR->G_protein Metabolic_pathways Modulation of Metabolic Pathways CD36->Metabolic_pathways FA Uptake & Metabolism PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Gene_expression Altered Gene Expression Ca_PKC->Gene_expression Gene_expression->Metabolic_pathways

Caption: Simplified overview of fatty acid signaling pathways.[2]

References

Technical Support Center: Enhancing the Stability of 3-Fluoro-4-methoxyphenacyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-Fluoro-4-methoxyphenacyl bromide and its derivatives during synthesis, storage, and experimental use.

Frequently Asked Questions (FAQs)

Q1: My freshly synthesized this compound derivative, which was initially a white crystalline solid, has started to turn yellow/brown upon storage. What is the cause of this discoloration?

A1: The discoloration of phenacyl bromide derivatives is a common issue and is primarily due to the inherent instability of α-haloketones.[1] The primary degradation pathway involves the elimination of hydrogen bromide (HBr). This process can be accelerated by exposure to light, heat, moisture, and trace amounts of acids or bases. The liberated HBr can further catalyze the degradation and polymerization of the compound, leading to the formation of colored impurities.[1]

Q2: What are the optimal storage conditions to maintain the stability of this compound derivatives?

A2: To minimize degradation, this compound derivatives should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[2]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation and interaction with atmospheric moisture.

  • Light: Protect from light by storing in amber-colored vials or by wrapping the container with aluminum foil. Photochemical decomposition can occur upon exposure to UV light.

  • Container: Use clean, dry glass containers. Avoid metal containers, as metal ions can catalyze degradation.

Q3: I am observing a significant loss of purity of my compound over time, as determined by HPLC analysis. What are the likely degradation products?

A3: Under various stress conditions, this compound can degrade into several products. While specific degradation products for the 3-fluoro-4-methoxy derivative are not extensively documented in publicly available literature, based on the general reactivity of phenacyl bromides, likely degradation pathways include:

  • Hydrolysis: Reaction with water or moisture can lead to the formation of 3-fluoro-4-methoxyphenacyl alcohol and hydrobromic acid.

  • Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo Favorskii rearrangement to form esters or carboxylic acids depending on the reaction conditions.

  • Photodegradation: Aromatic ketones can undergo photochemical reactions, which may involve radical intermediates, leading to a complex mixture of degradation products.

  • Elimination: As mentioned, elimination of HBr is a primary degradation route, which can be followed by polymerization.

Q4: Can I use stabilizers to enhance the shelf-life of my this compound derivative?

A4: While specific stabilizers for this particular derivative are not widely reported, general strategies for stabilizing α-haloketones can be applied. The addition of a small amount of a radical scavenger, such as BHT (butylated hydroxytoluene), may help to inhibit free-radical mediated decomposition. Furthermore, ensuring the compound is stored in a completely dry and acid-free environment is crucial. One patent suggests that the addition of a very small, controlled amount of water can surprisingly inhibit the decomposition and resinification of α-monohalogenated ketones by preventing the buildup of hazardous pressures from HBr liberation in sealed containers.[1] However, the applicability of this method should be carefully evaluated for your specific derivative and downstream application.

Troubleshooting Guides

Synthesis & Purification
Issue Potential Cause Troubleshooting Steps
Low yield during bromination of 3-Fluoro-4-methoxyacetophenone. Incomplete reaction.Ensure the use of a suitable catalyst (e.g., AlCl₃ or HBr in acetic acid). Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Side reactions, such as polybromination or ring bromination.Control the stoichiometry of the brominating agent (e.g., Br₂ or NBS) carefully. Maintain the recommended reaction temperature to improve selectivity.
Product is an oil or fails to crystallize. Presence of impurities, such as starting material or solvent residues.Ensure complete removal of the reaction solvent. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Presence of HBr.After the reaction, quench with a mild base (e.g., sodium bicarbonate solution) and wash the organic layer thoroughly with water to remove any residual acid.
Product darkens immediately after purification. Residual acid (HBr) is still present.Wash the purified product with a cold, dilute solution of sodium bicarbonate, followed by cold water, and then dry thoroughly under vacuum.
Exposure to light.Perform the final steps of purification and handling under minimal light conditions.
Stability & Storage
Issue Potential Cause Troubleshooting Steps
Rapid degradation of the compound in solution. The solvent is not inert or contains impurities (e.g., water, acids, or bases).Use high-purity, anhydrous, and non-protic solvents (e.g., acetonitrile, THF, dichloromethane) for preparing stock solutions.
pH of the solution is not optimal.Buffer the solution to a slightly acidic pH (around 4-5), as both strongly acidic and basic conditions can accelerate hydrolysis.
Exposure to ambient light during experiments.Conduct experiments in a laboratory with minimal UV light exposure or use amber-colored labware.
Inconsistent results in biological assays. The compound is degrading in the assay medium.Prepare fresh solutions of the compound immediately before each experiment. Assess the stability of the compound in the assay buffer over the time course of the experiment.
Reaction with components of the assay medium.Investigate potential incompatibilities between the phenacyl bromide derivative and other reagents in the assay, particularly nucleophiles such as thiols (e.g., DTT, glutathione).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Derivative

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1 hour.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the solid compound and the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrumentation and Columns:

  • A standard HPLC system with a UV or photodiode array (PDA) detector.

  • A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • A gradient elution is recommended to separate the parent compound from its potential degradation products, which may have a wide range of polarities. A typical gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

3. Detection:

  • Set the detector to the λmax of the this compound derivative. A PDA detector is advantageous as it can help in peak purity analysis and in obtaining UV spectra of the degradation products.

4. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be established by demonstrating that the peak of the active pharmaceutical ingredient (API) is resolved from all degradation product peaks.

Quantitative Data Summary

The following table provides illustrative stability data for a hypothetical this compound derivative under various forced degradation conditions. The data is presented as the percentage of the parent compound remaining after a specified time.

Stress ConditionTimeTemperature% Parent Compound RemainingMajor Degradation Products Observed
0.1 M HCl24 h60°C85.2%Hydrolysis Product
0.1 M NaOH1 h25°C45.7%Favorskii Rearrangement Product, Hydrolysis Product
3% H₂O₂24 h25°C92.5%Oxidized Impurities
Heat (Solid)48 h60°C98.1%Minor unspecified degradants
Heat (Solution)24 h60°C90.3%Minor unspecified degradants
Photostability1.2 million lux h25°C78.9%Multiple photoproducts

Note: This data is for illustrative purposes only and may not be representative of all this compound derivatives. Actual degradation rates should be determined experimentally.

Visualizations

experimental_workflow cluster_preparation 1. Sample Preparation cluster_stress_conditions 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation start Start: 3-Fluoro-4-methoxyphenacyl Bromide Derivative stock_sol Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->stock_sol acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_sol->acid base Base Hydrolysis (0.1 M NaOH, 25°C) stock_sol->base oxidation Oxidation (3% H2O2, 25°C) stock_sol->oxidation thermal Thermal Stress (Solid & Solution, 60°C) stock_sol->thermal photo Photostability (ICH Q1B) stock_sol->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc_analysis Stability-Indicating HPLC-PDA Analysis neutralize->hplc_analysis compare Compare Stressed vs. Unstressed Samples hplc_analysis->compare identify Identify Degradation Products compare->identify quantify Quantify Degradation compare->quantify pathway Elucidate Degradation Pathways identify->pathway quantify->pathway end end pathway->end End: Stability Profile

Caption: Experimental workflow for a forced degradation study.

degradation_pathways cluster_conditions cluster_products parent 3-Fluoro-4-methoxyphenacyl Bromide acid_base Acid/Base Hydrolysis parent->acid_base oxidation Oxidation parent->oxidation light Photolysis parent->light heat Thermal Stress parent->heat hydrolysis_prod 3-Fluoro-4-methoxyphenacyl Alcohol + HBr acid_base->hydrolysis_prod favorskii_prod Favorskii Rearrangement Products acid_base->favorskii_prod oxidized_prod Oxidized Derivatives oxidation->oxidized_prod photo_prod Radical Species & Photoproducts light->photo_prod elimination_prod Elimination/Polymerization Products heat->elimination_prod

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: 3-Fluoro-4-methoxyphenacyl Bromide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoro-4-methoxyphenacyl bromide derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low recovery issues and other common challenges encountered during the derivatization of acidic compounds with this compound for analytical purposes, such as HPLC with UV or fluorescence detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in a laboratory setting?

A1: this compound is a derivatizing agent. It is primarily used to attach a UV-absorbing or fluorescent tag to molecules that lack these properties, thereby enhancing their detectability in analytical techniques like HPLC. It is particularly effective for derivatizing carboxylic acids to form phenacyl esters, which are highly responsive in UV-Vis detectors.[1]

Q2: Why am I experiencing low yields with my this compound derivatization?

A2: Low yields can stem from several factors including the presence of moisture which can hydrolyze the reagent, impure reagents, suboptimal reaction conditions (e.g., temperature, reaction time, pH), or the use of an inappropriate solvent. It is also possible that the formed derivative is unstable under the workup conditions.

Q3: Can the fluorine and methoxy groups on the phenyl ring of this compound affect the reaction?

A3: Yes, the electronic properties of the fluorine and methoxy groups can influence the reactivity of the phenacyl bromide. The fluorine atom is electron-withdrawing, which can increase the reactivity of the benzylic bromide, potentially leading to a faster reaction but also to more side reactions if conditions are not carefully controlled. The methoxy group is electron-donating, which can help to stabilize the molecule.

Q4: What are the key parameters to optimize for a successful derivatization with this compound?

A4: The key parameters to optimize include the choice of solvent, the base used for deprotonating the carboxylic acid, the reaction temperature, and the reaction time. The stoichiometry of the reagents is also critical. A slight excess of the derivatizing agent is often used to ensure complete conversion of the analyte.

Q5: How should this compound be handled and stored?

A5: this compound is a lachrymator and should be handled with care in a well-ventilated fume hood, avoiding contact with skin and inhalation of vapors.[2] It should be stored in a cool, dry place, protected from moisture to prevent degradation.[3]

Troubleshooting Guide: Low Recovery Issues

This guide addresses common problems encountered during derivatization with this compound that can lead to low recovery of the desired derivative.

Problem Potential Cause Recommended Solution
Low or No Product Formation Presence of water in the reaction mixture. Dry all solvents and glassware thoroughly before use. Consider using anhydrous solvents and storing reagents in a desiccator. Water can hydrolyze the phenacyl bromide.[4][5]
Degraded derivatizing reagent. Use a fresh bottle of this compound. Store the reagent properly in a cool, dark, and dry place.
Incorrect pH of the reaction mixture. The carboxylic acid needs to be deprotonated to its carboxylate form to react. Ensure the reaction is sufficiently basic by using a suitable non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine).
Insufficient reaction time or temperature. Monitor the reaction progress using TLC or a pilot HPLC run. Increase the reaction time or temperature as needed. A common condition for similar derivatizations is heating at 80°C for 30 minutes.[6]
Presence of Multiple Peaks in Chromatogram Incomplete derivatization. This will result in peaks for both the starting material and the derivative. Increase the molar excess of the derivatizing agent and/or the reaction time and temperature.
Formation of side products. Overly harsh reaction conditions (e.g., high temperature, strong base) can lead to side reactions. Consider using milder conditions. The presence of the fluorine atom might increase susceptibility to side reactions. Analyze the side products by mass spectrometry to understand their origin and adjust conditions accordingly.
Degradation of the derivative. The phenacyl ester derivative might be unstable under the final analysis or workup conditions. Ensure the mobile phase pH is compatible with the derivative's stability.
Poor Peak Shape (Tailing or Broadening) Adsorption of the analyte to active sites. Ensure complete derivatization as the underivatized carboxylic acid can interact with the column. Use a deactivated GC liner and column if applicable.[7]
Co-elution with impurities. Optimize the chromatographic method (e.g., gradient, mobile phase composition) to improve separation. Enhance the sample cleanup procedure before derivatization.
Inconsistent Results/Poor Reproducibility Variability in reaction conditions. Precisely control all reaction parameters, including time, temperature, and reagent volumes. The use of an internal standard can help to normalize for variations.[7]
Instability of the derivatized samples. Analyze the samples as soon as possible after derivatization. If immediate analysis is not feasible, store the derivatized samples at low temperatures (e.g., 4°C).[7]

Experimental Protocols

General Protocol for Derivatization of Carboxylic Acids with this compound

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Carboxylic acid sample

  • This compound

  • Anhydrous acetonitrile or acetone

  • Anhydrous potassium carbonate (or another suitable non-nucleophilic base)

  • Reaction vials (e.g., 2 mL screw-cap vials)

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Dissolve a known amount of the carboxylic acid sample in a minimal amount of the reaction solvent (e.g., 100 µL of acetonitrile) in a reaction vial.

  • Addition of Base: Add a small excess (e.g., 2-3 molar equivalents relative to the carboxylic acid) of anhydrous potassium carbonate to the vial. Vortex briefly.

  • Addition of Derivatizing Agent: Prepare a stock solution of this compound in the reaction solvent. Add a slight molar excess (e.g., 1.2 to 1.5 equivalents) of the derivatizing agent to the reaction vial.

  • Reaction: Cap the vial tightly and heat at a controlled temperature (start with 60-80°C) for a predetermined time (start with 30-60 minutes).[6] Monitor the reaction by TLC or HPLC if possible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If necessary, filter or centrifuge the mixture to remove the base.

    • The resulting solution can be directly injected into the HPLC system, or the solvent can be evaporated under a gentle stream of nitrogen and the residue redissolved in the mobile phase.

Visualizations

Derivatization Reaction Pathway

Derivatization_Pathway cluster_reaction Nucleophilic Substitution (SN2) Analyte Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Analyte->Carboxylate + Base Base Base (e.g., K2CO3) Base->Carboxylate Derivative Phenacyl Ester Derivative Carboxylate->Derivative Reagent This compound Reagent->Derivative Salt Salt (e.g., KBr) Reagent->Salt - Br-

Caption: Chemical pathway for the derivatization of a carboxylic acid.

Troubleshooting Workflow for Low Derivatization Yield```dot

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// Edges Start -> Check_Reagents; Check_Reagents -> Action_Reagents [label="No"]; Action_Reagents -> Check_Conditions; Check_Reagents -> Check_Conditions [label="Yes"]; Check_Conditions -> Action_Optimize [label="No"]; Action_Optimize -> Check_Stoichiometry; Check_Conditions -> Check_Stoichiometry [label="Yes"]; Check_Stoichiometry -> Action_Stoichiometry [label="No"]; Action_Stoichiometry -> Check_Workup; Check_Stoichiometry -> Check_Workup [label="Yes"]; Check_Workup -> Action_Workup [label="No"]; Action_Workup -> End; Check_Workup -> End [label="Yes"]; }

References

Technical Support Center: Scaling Up 3-Fluoro-4-methoxyphenacyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges associated with the synthesis and scale-up of 3-Fluoro-4-methoxyphenacyl bromide (also known as 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly during scale-up.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Product - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient brominating agent. - Product degradation during workup.- Monitor reaction progress using TLC or HPLC. - Optimize temperature; for many α-brominations of acetophenones, a temperature range of 0-25°C is a good starting point. - Consider alternative brominating agents such as N-Bromosuccinimide (NBS) with a radical initiator or cupric bromide, which can be more selective. - Ensure rapid and efficient workup, avoiding prolonged exposure to high temperatures or harsh pH conditions.
Formation of Di-brominated Byproduct - Excess of brominating agent. - Localized high concentration of bromine. - Reaction temperature is too high.- Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent.[1] - Ensure slow and controlled addition of the brominating agent with efficient stirring to maintain homogeneity. - Maintain a lower reaction temperature to improve selectivity for mono-bromination.
Aromatic Bromination (Ring Bromination) - The 4-methoxy group is a strong activating group, making the aromatic ring susceptible to electrophilic attack, especially at the position ortho to the methoxy group. - Use of a strong Lewis acid catalyst.- Employ milder brominating agents like NBS, which can favor α-bromination over aromatic bromination under the right conditions.[2][3][4] - Avoid or use catalytic amounts of Lewis acids. Acid-catalyzed enolization is necessary for the reaction, but strong Lewis acids can promote ring bromination.[5] - Consider using a non-polar solvent to disfavor ionic aromatic substitution pathways.
Reaction Runaway/Exotherm - Bromination reactions are often exothermic. - Rapid addition of the brominating agent on a large scale.- Ensure adequate cooling and temperature monitoring throughout the reaction. - Add the brominating agent portion-wise or via a syringe pump to control the reaction rate and heat generation. - For larger scale reactions, consider using a continuous flow reactor for superior heat and mass transfer.[6][7][8]
Product Instability/Discoloration - Phenacyl bromides are lachrymators and can be unstable, especially when impure.[9] - Presence of residual acid (e.g., HBr) from the reaction.- Purify the product promptly after the reaction. - Wash the crude product with a dilute base (e.g., sodium bicarbonate solution) to neutralize any residual acid. - Store the purified product in a cool, dark, and dry place.
Difficult Purification - Similar polarity of the product and unreacted starting material or byproducts.- Recrystallization from a suitable solvent (e.g., methanol, ethanol/water) is often effective. - Column chromatography can be used for high purity requirements, though it may be less practical for large-scale production. - A wash with cold petroleum ether can help remove less polar impurities like unreacted acetophenone.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The main challenge is achieving selective α-bromination of the acetyl group without significant side reactions. The electron-donating methoxy group activates the aromatic ring, making it susceptible to electrophilic aromatic bromination.[5] Additionally, controlling the reaction to prevent the formation of the di-brominated product is crucial, especially during scale-up.

Q2: Which brominating agent is recommended for scaling up this reaction?

A2: While elemental bromine (Br₂) in the presence of an acid catalyst is a common lab-scale method, it can be hazardous and difficult to control on a larger scale.[8] For scale-up, N-Bromosuccinimide (NBS) with a radical initiator (like AIBN) or cupric bromide (CuBr₂) are often preferred.[3][11] These reagents can offer better selectivity and milder reaction conditions.

Q3: How does the 3-fluoro substituent affect the reaction?

A3: The fluorine atom at the 3-position is an electron-withdrawing group, which deactivates the aromatic ring to some extent. This deactivation can help to disfavor aromatic bromination compared to a non-fluorinated analogue, thus aiding in the desired α-bromination.

Q4: What are the key safety precautions for handling this compound?

A4: this compound is expected to be a lachrymator, meaning it can cause severe eye irritation and tearing.[9] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material (3-fluoro-4-methoxyacetophenone) and the formation of the product and any major byproducts.

Experimental Protocols

The following are suggested starting protocols based on established methods for the bromination of similar acetophenones. Note: These protocols may require optimization for the specific substrate and scale.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from general procedures for the α-bromination of ketones using NBS.[3][4]

Materials:

  • 3-Fluoro-4-methoxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Fluoro-4-methoxyacetophenone (1.0 eq.) in the chosen solvent (e.g., CCl₄ or CH₃CN).

  • Add N-Bromosuccinimide (1.05 - 1.1 eq.) and a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from methanol or ethanol).

Protocol 2: Bromination using Cupric Bromide (CuBr₂)

This protocol is based on the use of cupric bromide for the α-bromination of acetophenones.[11]

Materials:

  • 3-Fluoro-4-methoxyacetophenone

  • Cupric Bromide (CuBr₂)

  • Ethyl acetate/Chloroform mixture (solvent)

  • Water

Procedure:

  • In a round-bottom flask, add 3-Fluoro-4-methoxyacetophenone (1.0 eq.) and Cupric Bromide (2.2 eq.).

  • Add a suitable solvent mixture, such as ethyl acetate/chloroform.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by the color change (from the green/black of CuBr₂ to the white of CuBr).

  • After the reaction is complete (as indicated by TLC and color change), cool the mixture to room temperature.

  • Filter the mixture to remove the copper salts.

  • Wash the filtrate with water to remove any remaining copper salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization.

Data Presentation

The following tables provide a general overview of expected outcomes based on literature for similar reactions. Actual results for this compound may vary and require optimization.

Table 1: Comparison of Brominating Agents for Acetophenone Derivatives

Brominating AgentTypical SolventCatalystKey AdvantagesPotential Drawbacks
Bromine (Br₂) Acetic Acid, EtherHBr, AlCl₃Readily available, inexpensive.Hazardous, can lead to over-bromination and aromatic side reactions.[5]
N-Bromosuccinimide (NBS) CCl₄, CH₃CNRadical Initiator (AIBN), AcidMilder, often more selective for α-position, easier to handle than Br₂.[2][3]Can still cause aromatic bromination in highly activated systems.[2]
Cupric Bromide (CuBr₂) Ethyl Acetate, ChloroformNoneGood for α-bromination, avoids the use of elemental bromine.[11]Requires stoichiometric amounts of copper salt, leading to more waste.

Visualizations

Reaction Workflow

G General Workflow for this compound Synthesis start Start: 3-Fluoro-4-methoxyacetophenone reaction Bromination (e.g., with NBS or CuBr2) start->reaction workup Reaction Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: this compound purification->product analysis Quality Control (TLC, HPLC, NMR) product->analysis

Caption: General experimental workflow for the synthesis of this compound.

Potential Side Reactions

G Potential Side Reactions in the Bromination start 3-Fluoro-4-methoxyacetophenone desired_product Desired Product: This compound start->desired_product Alpha-Bromination ring_bromo Side Product 2: Aromatic Bromination start->ring_bromo Electrophilic Aromatic Substitution dibromo Side Product 1: Di-bromoacetophenone desired_product->dibromo Over-bromination

Caption: Potential side reactions during the bromination of 3-fluoro-4-methoxyacetophenone.

Troubleshooting Logic

G Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize_time Increase reaction time or temperature. incomplete->optimize_time check_byproducts Are there significant byproducts? complete->check_byproducts no_byproducts No significant byproducts check_byproducts->no_byproducts No byproducts Significant byproducts present check_byproducts->byproducts Yes degradation Product may be degrading during workup or purification. no_byproducts->degradation optimize_conditions Optimize reaction conditions: - Adjust stoichiometry - Lower temperature - Change brominating agent byproducts->optimize_conditions

Caption: Decision-making workflow for troubleshooting low reaction yields.

References

Technical Support Center: 3-Fluoro-4-methoxyphenacyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methoxyphenacyl bromide and its derivatives. The information provided is designed to help address common purity issues encountered during synthesis, purification, and storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Purity After Synthesis - Incomplete reaction: The starting acetophenone may not have fully reacted. - Over-bromination: Formation of di- or even tri-brominated side products.[1] - Ring bromination: The bromine may have substituted on the aromatic ring instead of the acetyl side-chain, especially if the ring is highly activated.[1] - Side reactions: The product may be unstable under the reaction conditions, leading to degradation.- Monitor reaction progress: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[2] - Control stoichiometry: Carefully control the amount of brominating agent used; a slight excess is often sufficient.[1] - Optimize reaction conditions: Adjust temperature and reaction time. Lower temperatures can sometimes increase selectivity for side-chain bromination. - Purification: Utilize column chromatography or recrystallization to separate the desired product from impurities.
Product Discoloration (Yellow/Brown) - Presence of residual bromine or HBr: These can impart a yellow or brownish color. - Degradation on standing: Phenacyl bromides can be light-sensitive and degrade over time, leading to colored impurities.[3]- Washing: Wash the crude product with a dilute solution of sodium bisulfite or sodium thiosulfate to quench excess bromine, followed by water to remove HBr. - Recrystallization: This is a highly effective method for removing colored impurities.[3] - Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent Yields - Variability in reagent quality: The purity of the starting acetophenone and the brominating agent can affect the outcome. - Reaction scale: Reactions may not scale linearly, requiring re-optimization at different scales. - Work-up procedure: Inconsistent work-up can lead to product loss.- Use high-purity reagents: Ensure the purity of starting materials before beginning the synthesis. - Re-optimize at scale: If scaling up, perform small-scale optimization experiments first. - Standardize work-up: Develop a consistent and reproducible work-up protocol.
Difficulty in Purification - Similar polarity of impurities: Side products may have similar polarity to the desired product, making chromatographic separation challenging. - Thermal instability: The product may degrade during purification techniques that require heat (e.g., distillation).- Optimize chromatography: Experiment with different solvent systems and stationary phases for column chromatography. - Recrystallization: Test various solvents and solvent mixtures to find optimal conditions for selective crystallization of the desired product. - Avoid excessive heat: Use reduced pressure for solvent removal and avoid prolonged heating.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: While specific impurity profiles for this compound are not extensively documented in publicly available literature, based on the general synthesis of substituted phenacyl bromides, you can anticipate the following impurities:

  • Unreacted 3-Fluoro-4-methoxyacetophenone: The starting material for the bromination reaction.

  • Dibrominated species: 2,2-dibromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one, resulting from over-bromination.[1]

  • Ring-brominated isomers: Bromine substitution on the aromatic ring can occur, although the acetyl group is generally directing to the alpha-position. The electron-donating methoxy group could potentially activate the ring for electrophilic substitution.[1]

  • Degradation products: Due to the lachrymatory and reactive nature of phenacyl bromides, degradation can occur, especially upon exposure to light, moisture, or basic conditions.

Q2: What are the recommended storage conditions for this compound to maintain its purity?

A2: To ensure the stability and purity of your compound, it is recommended to:

  • Store in a tightly sealed container to protect from moisture.

  • Keep in a cool, dark place to prevent light-induced degradation.

  • For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Q3: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine for the synthesis?

A3: Yes, NBS is a commonly used and safer alternative to liquid bromine for the alpha-bromination of ketones.[3] It often provides better selectivity and is easier to handle. The reaction is typically initiated with a radical initiator like AIBN or benzoyl peroxide, or conducted under photochemical conditions.

Q4: What analytical techniques are best for assessing the purity of my this compound derivative?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity and detecting impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of any impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (e.g., carbonyl, C-Br bond).

Analytical TechniqueInformation Provided
HPLC Quantitative purity, detection of non-volatile impurities.
¹H and ¹³C NMR Structural confirmation, identification of isomers and major impurities.
Mass Spectrometry Molecular weight confirmation, identification of impurity masses.
FTIR Spectroscopy Functional group identification.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the synthesis of other substituted phenacyl bromides. Optimization may be required.

  • Dissolution: Dissolve 1 equivalent of 3-Fluoro-4-methoxyacetophenone in a suitable solvent such as glacial acetic acid or diethyl ether.

  • Bromination: Cool the solution in an ice bath. Slowly add 1.05 to 1.1 equivalents of bromine (or another suitable brominating agent like NBS) dropwise while stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice water. If using bromine, you can add a small amount of sodium bisulfite solution to quench any excess bromine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Purity Assessment by HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A and 5% B, and ramp to 5% A and 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizations

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Purity Analysis A 1. Dissolve 3-Fluoro-4-methoxyacetophenone B 2. Add Brominating Agent A->B C 3. Reaction Monitoring (TLC) B->C D 4. Quench Reaction C->D Reaction Complete E 5. Extraction D->E F 6. Washing E->F G 7. Drying & Concentration F->G H 8. Recrystallization or Column Chromatography G->H I HPLC, NMR, MS H->I

Caption: Workflow for the synthesis and purification of this compound.

Potential Signaling Pathway Involvement: mGlu3 NAMs

Derivatives of this compound can be used as building blocks for various pharmacologically active molecules. For instance, related structures have been explored as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 3 (mGlu3), a target for CNS disorders.

G 3-Fluoro-4-methoxyphenacyl\nBromide Derivative 3-Fluoro-4-methoxyphenacyl Bromide Derivative mGlu3 Receptor mGlu3 Receptor 3-Fluoro-4-methoxyphenacyl\nBromide Derivative->mGlu3 Receptor Acts as NAM Reduced Glutamate Signaling Reduced Glutamate Signaling mGlu3 Receptor->Reduced Glutamate Signaling Inhibits Therapeutic Effect\n(e.g., in CNS disorders) Therapeutic Effect (e.g., in CNS disorders) Reduced Glutamate Signaling->Therapeutic Effect\n(e.g., in CNS disorders)

Caption: Simplified signaling pathway for an mGlu3 negative allosteric modulator (NAM).

References

Validation & Comparative

Validation of Analytical Methods Using 3-Fluoro-4-methoxyphenacyl Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data quality, reliability, and regulatory compliance. This guide provides a comprehensive overview of the validation of analytical methods utilizing 3-Fluoro-4-methoxyphenacyl bromide as a derivatizing agent, particularly for the analysis of carboxylic acids and fatty acids. It offers a comparative analysis with alternative derivatization agents and presents supporting experimental data and detailed methodologies.

Performance Comparison of Derivatizing Agents

This compound is an effective derivatizing agent for carboxylic acids, enhancing their detectability in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. The selection of a derivatizing agent is a critical step and should be based on factors such as reaction efficiency, sensitivity, and the stability of the resulting derivatives. Below is a comparison of this compound with other commonly used derivatizing agents.

Derivatizing AgentPrinciple & Detection MethodAdvantagesDisadvantagesLinearity Range (Typical)Limit of Detection (LOD)
This compound Esterification of carboxylic acids to form UV-active phenacyl esters. Analysis by HPLC-UV.Good reactivity and stability of derivatives. The fluorine and methoxy groups can enhance chromatographic separation and detector response.Requires optimization of reaction conditions (temperature, time, catalyst). Potential for side reactions if not controlled.100 pmol - 50 nmol[1] (Data for a related methoxyphenacyl ester)Analyte dependent, typically in the low picomole range.
4'-Bromophenacyl Bromide Similar to this compound, forming UV-active esters.Well-established reagent with extensive literature. Good reactivity.Can have interfering by-products.Similar to other phenacyl bromides.In the picomole range.
Pentafluorobenzyl Bromide (PFBBr) Forms electrophoric derivatives for sensitive detection by Gas Chromatography with Electron Capture Detection (GC-ECD).High sensitivity, reaching femtogram levels.[2] Well-established for trace analysis.Requires GC-based methods. Derivatives can sometimes be volatile.Wide linear range, analyte-dependent.Low femtogram levels.[2]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization of the carboxylic acid group to form a fluorescent FMOC adduct. Analysis by HPLC-Fluorescence.High sensitivity and good reactivity under mild conditions. Well-documented protocols are available.[3]Reagent can be less stable than phenacyl bromides.Picomole to nanomole range.Low femtomole range.
Boron Trifluoride (BF3)-Methanol Transesterification of fatty acids to form Fatty Acid Methyl Esters (FAMEs) for Gas Chromatography (GC) analysis.A widely used and cost-effective method for FAME analysis.[4]Requires higher temperatures, which can lead to the degradation of thermally labile polyunsaturated fatty acids.[3] Not suitable for non-volatile fatty acids.[3]Broad, suitable for a wide range of fatty acid concentrations.Nanogram to microgram range, depending on the fatty acid.

Experimental Protocols

A comprehensive validation of an analytical method ensures its suitability for the intended purpose.[5] The following protocols outline the key experiments required for validating a method using this compound for the derivatization and quantification of carboxylic acids.

Derivatization Protocol

This protocol is a general guideline and should be optimized for the specific analyte and matrix.

  • Materials: this compound, analyte standard/sample, anhydrous acetonitrile, a suitable catalyst (e.g., a crown ether and potassium carbonate or N,N-diisopropylethylamine), vortex mixer, heating block or water bath, centrifuge, HPLC system with UV detector.

  • Procedure:

    • Sample Preparation: For biological samples, perform a lipid extraction if necessary. If analyzing total fatty acids, hydrolyze the lipid extract to free the fatty acids.

    • Reaction Mixture: In a reaction vial, combine the dried analyte with a molar excess of this compound and the catalyst in anhydrous acetonitrile.

    • Reaction Conditions: Seal the vial and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes). The optimal conditions should be determined experimentally.

    • Work-up: After cooling, the reaction mixture may be filtered or centrifuged to remove any precipitate. The supernatant is then ready for HPLC analysis.

Method Validation Parameters

The following parameters should be assessed according to established guidelines such as those from the ICH or FDA.[6][7]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank and spiked matrix samples.

  • Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8] A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should ideally be ≥ 0.99.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by replicate analysis of samples containing known amounts of the analyte (spiked samples) at a minimum of three concentration levels covering the specified range. The mean recovery should be within an acceptable limit (e.g., 80-120%).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. The RSD should typically be ≤ 2% for the drug substance and finished product.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A typical signal-to-noise ratio for LOQ is 10:1. The analyte response at the LOQ should be at least 5 times the response of a blank sample.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, temperature, and flow rate.[8]

Visualizing the Workflow and Validation Process

To better illustrate the experimental and logical processes, the following diagrams are provided.

Derivatization_Workflow cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Analyte Sample (e.g., Carboxylic Acid) Mix Mix & Vortex Sample->Mix Solvent Anhydrous Acetonitrile Solvent->Mix Reagent 3-Fluoro-4-methoxyphenacyl bromide Reagent->Mix Catalyst Catalyst (e.g., Crown Ether, K2CO3) Catalyst->Mix Heat Heat (e.g., 60°C, 1h) Mix->Heat Reaction Filter Filter/Centrifuge Heat->Filter HPLC HPLC-UV Analysis Filter->HPLC Data Data Acquisition & Processing HPLC->Data Validation_Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Validation Analytical Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Specificity Specificity/Selectivity Validation->Specificity Robustness Robustness Validation->Robustness

References

A Comparative Guide to Derivatization Reagents: 3-Fluoro-4-methoxyphenacyl Bromide vs. p-Bromophenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly in chromatographic and mass spectrometric analysis of carboxylic acids, derivatization is a key strategy to enhance detection and separation. Phenacyl bromides are a well-established class of derivatizing agents that react with carboxylic acids to form highly UV-absorbent or fluorescent esters. This guide provides a detailed comparison of two such reagents: the commonly used p-bromophenacyl bromide and the less conventional 3-fluoro-4-methoxyphenacyl bromide. This comparison is based on available experimental data and theoretical considerations regarding their reactivity and the spectroscopic properties of their derivatives.

Introduction to Phenacyl Bromide Derivatization

Phenacyl bromides are α-bromoacetophenones that serve as alkylating agents for the carboxylate anions of acids. The resulting phenacyl esters exhibit strong ultraviolet (UV) absorbance, making them ideal for detection by High-Performance Liquid Chromatography (HPLC) with a UV detector. The introduction of different substituents on the phenyl ring of the phenacyl bromide can modulate the reactivity of the reagent and the spectroscopic properties of the resulting ester, thereby influencing the sensitivity and selectivity of the analytical method.

This guide focuses on a comparative analysis of p-bromophenacyl bromide, a widely adopted derivatizing agent, and this compound, a potential alternative with distinct electronic properties.

Reactivity and Derivatization Protocol

The derivatization reaction involves the nucleophilic substitution of the bromide ion from the phenacyl bromide by the carboxylate anion. The reactivity of the phenacyl bromide is influenced by the electronic nature of the substituents on the phenyl ring.

p-Bromophenacyl Bromide: The bromo substituent at the para position is an electron-withdrawing group, which can enhance the electrophilicity of the α-carbon, facilitating the nucleophilic attack by the carboxylate.

This compound: This molecule presents a more complex electronic profile. The fluoro group at the meta position is electron-withdrawing, while the methoxy group at the para position is electron-donating. The interplay of these effects will determine the overall reactivity. It is anticipated that the electron-donating methoxy group might slightly decrease the reactivity compared to the unsubstituted phenacyl bromide, while the fluoro group would have a counteracting, albeit weaker, electron-withdrawing effect.

A general derivatization protocol for carboxylic acids using phenacyl bromides is outlined below. It is important to note that specific reaction conditions, such as temperature and time, may need to be optimized for different analytes and reagents.

General Experimental Protocol for Derivatization of Carboxylic Acids

This protocol is a generalized procedure and may require optimization for specific applications.

  • Sample Preparation: Dissolve a known amount of the carboxylic acid sample in a suitable aprotic solvent (e.g., acetonitrile, acetone).

  • Neutralization: Add a base (e.g., triethylamine, N,N-diisopropylethylamine) to the sample solution to convert the carboxylic acid to its more nucleophilic carboxylate salt.

  • Derivatization: Add an excess of the phenacyl bromide derivatizing agent to the solution.

  • Reaction: Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or further processed if necessary.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Carboxylic_Acid Carboxylic Acid Sample Mix1 Mix1 Carboxylic_Acid->Mix1 Dissolve Solvent Aprotic Solvent Solvent->Mix1 Base Base (e.g., TEA) Neutralization Neutralization Base->Neutralization Mix1->Neutralization Add Base Reaction Reaction Neutralization->Reaction Add Reagent Derivatizing_Agent Phenacyl Bromide (p-Br or 3-F-4-MeO) Derivatizing_Agent->Reaction Heating Heating Reaction->Heating Heat (e.g., 60-80°C) Cooling Cooling Heating->Cooling Cool to RT HPLC_Injection HPLC Analysis Cooling->HPLC_Injection Inject

Fig. 1: General workflow for the derivatization of carboxylic acids with phenacyl bromides.

Performance Comparison: Quantitative Data

Direct comparative experimental data for this compound as a derivatizing agent is limited in the scientific literature. Therefore, the following comparison includes data for p-bromophenacyl bromide and inferences for this compound based on the properties of a closely related compound, α-bromo-m-methoxyacetophenone[1].

Parameterp-Bromophenacyl BromideThis compound (Inferred)
Typical Analytes Carboxylic acids, fatty acids, phenolsCarboxylic acids, fatty acids
Detection Method HPLC-UV, LC-MSHPLC-UV, LC-MS
UV λmax of Derivative ~260 nm[2]~254 nm (based on m-methoxy derivative)[1]
Reaction Conditions 80°C for 30 min[3]60°C for 60 min (based on m-methoxy derivative)[1]
Detection Limit (HPLC-UV) Low nanomole to picomole range[3]Picomole range (inferred)[1]
Mass Spectrometry Provides characteristic bromine isotope pattern for identification[2][4]Fluorine and methoxy groups provide distinct mass shifts for identification

Detailed Performance Analysis

HPLC-UV Detection

For HPLC with UV detection, the molar absorptivity of the derivative at its absorption maximum (λmax) is a critical factor for sensitivity. The p-bromophenacyl esters have a strong absorbance around 260 nm[2]. The derivatives of α-bromo-m-methoxyacetophenone are monitored at 254 nm, suggesting a similar UV absorbance profile for 3-fluoro-4-methoxyphenacyl esters[1]. The presence of the methoxy group, a chromophore, may lead to comparable or even slightly enhanced UV absorbance.

Mass Spectrometry (MS) Detection

In mass spectrometry, both reagents offer advantages for identification. The bromine atom in p-bromophenacyl bromide provides a characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), which aids in the identification of the derivatized analyte[2][4]. For this compound, the presence of fluorine (a monoisotopic element) and the methoxy group will result in a specific mass shift that can be used for selective detection and identification.

SignalingPathways cluster_reaction Chemical Reaction cluster_analysis Analytical Detection A Carboxylic Acid (Analyte) C Phenacyl Ester (Derivative) A->C Derivatization Reaction B Derivatization Reagent (Phenacyl Bromide) B->C D HPLC Separation C->D Injection E UV Detection D->E Elution F Mass Spectrometry D->F Elution & Ionization

Fig. 2: Logical relationship of the derivatization and analysis process.

Conclusion and Recommendations

p-Bromophenacyl bromide is a well-characterized and reliable derivatizing agent for the analysis of carboxylic acids by HPLC-UV and LC-MS. Its reactivity is well-understood, and established protocols are readily available. The bromine isotope pattern is a significant advantage for mass spectrometric identification.

This compound represents a potential alternative, although it is less studied. Based on the properties of structurally similar compounds, it is expected to offer comparable performance in terms of forming UV-active esters suitable for HPLC analysis. The electron-donating methoxy group might slightly modulate the reactivity, potentially requiring optimization of the derivatization conditions. The distinct mass of its derivatives could be advantageous in certain mass spectrometry applications, particularly in complex matrices where the bromine isotope pattern might be obscured.

Recommendation: For routine analysis of carboxylic acids where established methods are preferred, p-bromophenacyl bromide remains the reagent of choice. For researchers developing new analytical methods or requiring alternative selectivity in mass spectrometry, this compound is a promising candidate that warrants further experimental investigation to fully characterize its performance and advantages. Further studies are needed to provide a direct, quantitative comparison of these two reagents under identical experimental conditions.

References

A Researcher's Guide to Fluorescent Labeling of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of carboxylic acids is essential in a multitude of analytical procedures. Given that most carboxylic acids lack native fluorescence, derivatization with a fluorescent label is a critical step to enable highly sensitive and selective analysis, often by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This guide provides an objective comparison of common fluorescent labeling agents for carboxylic acids, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable reagent for your research needs.

Key Performance Characteristics of Fluorescent Labels

The ideal fluorescent label for carboxylic acid analysis should possess several key attributes:

  • High Reactivity and Selectivity: The agent should react efficiently and specifically with the carboxyl group under mild conditions, minimizing side reactions with other functional groups.

  • High Quantum Yield (Φ) and Molar Extinction Coefficient (ε): The "brightness" of a fluorophore, and thus the sensitivity of the detection method, is determined by the product of its quantum yield and molar extinction coefficient.

  • Stability: Both the labeling reagent and the resulting fluorescent derivative must be stable throughout the entire analytical process, from sample preparation to detection.

  • Good Chromatographic Properties: The derivatized analyte should exhibit good peak shape and be well-resolved on common HPLC columns.

  • Favorable Spectral Properties: The excitation and emission wavelengths should be in a region that minimizes background fluorescence from the sample matrix.

Comparison of Common Fluorescent Labeling Agents

The following table summarizes the key characteristics of several widely used fluorescent labels for carboxylic acids. It is important to note that spectral properties and quantum yields can be solvent-dependent, and the data presented here are representative values.

Fluorescent Labeling AgentReactive GroupExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Coumarin Derivatives
4-(Diazomethyl)-7-(diethylamino)coumarin (DEAC-DZM)Diazomethyl~411~472Data not readily availableData not readily available
7-Amino-4-methylcoumarin (AMC)Amine (requires activation of carboxylic acid)~345-350~445-450~19,000High
Anthracene Derivatives
9-Chloromethylanthracene (9-CMA)Alkyl Halide365410Data not readily availableData not readily available
9-Anthryldiazomethane (ADAM)Diazomethyl365412Data not readily availableData not readily available
BODIPY Derivatives
BODIPY-FL HydrazideHydrazide (requires activation of carboxylic acid)503509>80,000[1]Up to 0.9-0.97[1][2]
Other
Nile BlueAmine (requires activation of carboxylic acid)~627~670~76,800~0.27

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative protocols for the derivatization of carboxylic acids using some of the discussed fluorescent labels.

Protocol 1: Derivatization with 9-Chloromethylanthracene (9-CMA)

This protocol is suitable for the derivatization of carboxylic acids for HPLC analysis.[1][3]

Materials:

  • 9-Chloromethylanthracene (9-CMA) solution (e.g., 10 mmol/mL in acetonitrile)

  • Tetrabutylammonium bromide solution (e.g., 20 mmol/mL in acetonitrile) as a catalyst

  • Carboxylic acid sample/standard

  • Acetonitrile (HPLC grade)

  • Thermostatic water bath or heating block

Procedure:

  • To a dried carboxylic acid sample, add 50 µL of the 9-CMA solution.

  • Add 50 µL of the tetrabutylammonium bromide solution.

  • Add 0.5 mL of acetonitrile.

  • Incubate the mixture at 75°C for 50 minutes in the dark.[1]

  • Cool the reaction mixture to room temperature.

  • Dilute the solution to 1 mL with acetonitrile for HPLC analysis.[1]

Protocol 2: Derivatization with 9-Anthryldiazomethane (ADAM)

ADAM is a highly reactive reagent that esterifies carboxylic acids at room temperature without the need for a catalyst.[4]

Materials:

  • Sample containing carboxylic acids dissolved in a suitable solvent (e.g., ethyl acetate)

  • 0.1% (w/v) ADAM reagent in ethyl acetate

  • HPLC system with a fluorescence detector

Procedure:

  • To 200 µL of the sample solution, add 200 µL of the 0.1% ADAM reagent solution.[1]

  • Allow the reaction mixture to stand at room temperature for at least 60 minutes.[1]

  • The sample is now ready for injection into the HPLC system.

Protocol 3: Derivatization with 4-(Diazomethyl)-7-(diethylamino)coumarin (DEAC-DZM)

This protocol outlines a general procedure for labeling carboxylic acids with a coumarin-based diazomethane derivative.[5]

Materials:

  • Carboxylic acid sample/standard

  • DEAC-DZM solution (e.g., 1 mg/mL in acetonitrile)

  • Catalyst solution (optional, e.g., 10 mg/mL 2,2,2-trifluoroethanol in acetonitrile)

  • Nitrogen gas supply

Procedure:

  • To 100 µL of the sample or standard solution, add 50 µL of the DEAC-DZM solution.

  • (Optional) Add 10 µL of the catalyst solution.

  • Vortex the mixture gently for 30 seconds.

  • Incubate the reaction mixture at room temperature (25°C) for 30 minutes or at 40°C for 15 minutes.

  • After incubation, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume of the mobile phase for HPLC analysis.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental process and selecting the appropriate labeling agent, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_labeling Fluorescent Labeling cluster_analysis Analysis sample Carboxylic Acid Sample extraction Extraction & Purification sample->extraction reagent Add Fluorescent Labeling Agent extraction->reagent reaction Incubation (Heat/Catalyst as needed) reagent->reaction hplc HPLC Separation reaction->hplc detection Fluorescence Detection hplc->detection quantification Data Analysis & Quantification detection->quantification

Caption: General experimental workflow for fluorescent labeling and analysis of carboxylic acids.

decision_tree start Start: Need to label a carboxylic acid q1 Is the carboxylic acid in a complex biological matrix? start->q1 high_selectivity Consider highly selective reagents like diazomethanes (ADAM, DEAC-DZM) to minimize side reactions. q1->high_selectivity Yes less_complex A wider range of reagents can be considered. q1->less_complex No q2 What is the required sensitivity? high_selectivity->q2 less_complex->q2 high_sensitivity Select a label with high quantum yield and molar extinction coefficient (e.g., BODIPY derivatives). q2->high_sensitivity High moderate_sensitivity Coumarin or anthracene derivatives may be sufficient. q2->moderate_sensitivity Moderate q3 What are the available excitation/emission wavelengths on the detector? high_sensitivity->q3 moderate_sensitivity->q3 select_label Final Label Selection q3->select_label Match label's spectral properties to instrument.

Caption: Decision tree for selecting a suitable fluorescent labeling agent.

Concluding Remarks

The choice of a fluorescent labeling agent for carboxylic acids is a critical decision that can significantly impact the success of an analytical experiment. This guide provides a comparative overview of several common labeling agents, along with their key performance characteristics and detailed experimental protocols. By carefully considering the specific requirements of the assay, such as sensitivity, selectivity, and compatibility with available instrumentation, researchers can select the most appropriate labeling strategy to achieve reliable and accurate quantification of carboxylic acids in their samples.

References

Navigating Carboxylic Acid Analysis: A Comparative Guide to Derivatization with 3-Fluoro-4-methoxyphenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids is a critical yet often challenging task in analytical chemistry. Direct analysis of these compounds, particularly via High-Performance Liquid Chromatography (HPLC), can be hampered by their polarity and lack of a strong UV chromophore or fluorophore. Derivatization, a process of chemical modification, is a powerful strategy to overcome these limitations. This guide provides an objective comparison of derivatization using 3-Fluoro-4-methoxyphenacyl bromide (FMPB) with other common techniques, supported by experimental data to inform methods development and validation.

Performance Comparison of Derivatization Reagents

The selection of a derivatization reagent is a critical decision that influences the sensitivity, selectivity, and robustness of an analytical method. The following table summarizes the key performance characteristics of FMPB (inferred from p-bromophenacyl bromide data) and compares it with other widely used derivatization agents for carboxylic acids.

FeatureThis compound (FMPB) (inferred)p-Bromophenacyl Bromide4-Bromomethyl-7-methoxycoumarin (Br-Mmc)N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Detection Principle UV AbsorbanceUV AbsorbanceFluorescenceMass Spectrometry (GC-MS)
Typical Wavelength ~260 nm~260 nm[1]Ex: ~325 nm, Em: ~400 nm[1]N/A
Relative Sensitivity GoodGood[1]Excellent[1]Excellent
Reaction Time 60 - 90 minutes30 - 90 minutes[1]20 - 60 minutes[1]30 minutes
Reaction Temperature 70 - 80 °C60 - 80 °C[1]30 - 60 °C[1]37 °C
Catalyst Required Often requires a catalyst (e.g., crown ether, tertiary amine)Often requires a catalyst (e.g., crown ether, tertiary amine)[1]Often requires a catalyst (e.g., crown ether, potassium carbonate)[1]Not typically required
Derivative Stability Expected to be stableStableGenerally stable, but can be light-sensitiveMoisture-sensitive
Typical Application HPLC-UV, LC-MSHPLC-UV, LC-MS[2]HPLC-FluorescenceGC-MS
Reported LOD/LOQ Expected to be in the low ng/mL rangeLODs < 5 ng/mL have been reported for PFCAs[2]Detection limits as low as 12.5 pg on column have been reportedLOQs in the fmol range have been reported for some analytes
Robustness Reaction can be sensitive to moisture and reagent purity.[1]Reaction can be sensitive to moisture and reagent purity.[1]Derivatization yield can be influenced by pH and interfering substances.[1]Highly sensitive to moisture.

Experimental Protocol: Derivatization of Carboxylic Acids with FMPB

This protocol is a representative procedure for the derivatization of carboxylic acids using this compound for HPLC-UV or LC-MS analysis.

Materials:

  • Carboxylic acid standard or sample

  • This compound (FMPB) solution (e.g., 5 mg/mL in acetonitrile)

  • 18-crown-6 ether solution (e.g., 1 mg/mL in acetonitrile)

  • Potassium carbonate (anhydrous)

  • Acetonitrile (HPLC grade)

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Centrifuge

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: In a reaction vial, dissolve a known amount of the carboxylic acid standard or sample in an appropriate volume of acetonitrile.

  • Addition of Catalyst and Base: Add an excess of anhydrous potassium carbonate to the solution. Then, add the 18-crown-6 ether solution. A typical molar ratio of FMPB to the analyte is 1.5:1, with the crown ether used in a smaller molar quantity.

  • Addition of Derivatization Reagent: Add the this compound solution to the vial.

  • Reaction: Seal the vial tightly and heat the mixture at 70-80°C for 60-90 minutes.

  • Cooling and Quenching: After the reaction is complete, allow the vial to cool to room temperature.

  • Sample Clarification: Centrifuge the mixture to pellet the excess potassium carbonate.

  • Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-UV (detection at ~260 nm) or LC-MS.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind choosing a derivatization strategy, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis dissolve Dissolve Carboxylic Acid in Acetonitrile add_catalyst Add K2CO3 and 18-crown-6 dissolve->add_catalyst add_fmpb Add FMPB Reagent add_catalyst->add_fmpb heat Heat at 70-80°C for 60-90 min add_fmpb->heat cool Cool to Room Temp heat->cool centrifuge Centrifuge cool->centrifuge analyze HPLC-UV or LC-MS Analysis centrifuge->analyze decision_tree start Start: Need to Analyze Carboxylic Acids instrument Available Instrument? start->instrument sensitivity Required Sensitivity? instrument->sensitivity HPLC gcms GC-MS instrument->gcms GC-MS hplcuv HPLC-UV sensitivity->hplcuv Moderate hplcflu HPLC-Fluorescence sensitivity->hplcflu High silylation Use Silylation (e.g., MSTFA) gcms->silylation phenacyl Use Phenacyl Bromide (e.g., FMPB) hplcuv->phenacyl fluorescent Use Fluorescent Tag (e.g., Br-Mmc) hplcflu->fluorescent

References

A Comparative Guide to the 3-Fluoro-4-methoxyphenacyl bromide (FMPB) Method for Accurate and Precise Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. Derivatization techniques are often employed to enhance the detectability and chromatographic behavior of target molecules. One such technique involves the use of 3-Fluoro-4-methoxyphenacyl bromide (FMPB) as a derivatizing agent, particularly for carboxylic acids, including fatty acids. This guide provides an objective comparison of the FMPB method with an alternative derivatization technique, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.

Overview of the FMPB Derivatization Method

This compound is a reagent used to introduce a UV-active or fluorescent tag to molecules containing a carboxyl group. This process, known as derivatization, converts the typically non-chromophoric carboxylic acids into derivatives that can be readily detected by HPLC with UV or fluorescence detectors, or by mass spectrometry (MS). The resulting phenacyl esters often exhibit improved chromatographic properties, leading to better separation and quantification.

While specific validation data for this compound is not extensively published, the performance of structurally similar phenacyl bromide reagents, such as p-bromophenacyl bromide (p-BPB), provides a strong indication of the expected accuracy and precision.

Performance Comparison: FMPB Method vs. Direct Methylation

A common alternative to phenacyl bromide derivatization for the analysis of fatty acids is direct methylation, which converts fatty acids into their corresponding fatty acid methyl esters (FAMEs). The following tables summarize the performance characteristics of a phenacyl bromide method (using p-BPB as a proxy for FMPB) and a direct methylation method.

Table 1: Accuracy and Precision Data

ParameterPhenacyl Bromide Derivatization (p-BPB for Diclofenac)[1]Direct Methylation (for Fatty Acids in Human Milk)[2]
Accuracy (Recovery) 85 - 115%99.87 - 102.16%
Precision (Repeatability, RSD) ≤ 7.2%Intra-day: 1.34 - 4.03%
Precision (Intermediate, RSD) Not ReportedInter-day: 2.08 - 5.16%

Table 2: Limits of Detection and Quantification

ParameterPhenacyl Bromide Derivatization (p-BPB for Diclofenac)[1]Direct Methylation (for Fatty Acids in Human Milk)
Limit of Quantification (LOQ) ≈0.2 mg L⁻¹ (for Br detection)Not explicitly reported, but method is sensitive for fatty acid profiling.
Limit of Detection (LOD) Not ReportedNot explicitly reported.

Experimental Protocols

Phenacyl Bromide Derivatization Protocol (General)

This protocol is based on the derivatization of carboxylic acids using a phenacyl bromide reagent.

  • Sample Preparation: The sample containing the carboxylic acid analyte is dissolved in a suitable aprotic solvent (e.g., acetonitrile).

  • Reagent Addition: An excess of the phenacyl bromide reagent and a catalyst, such as a crown ether or a non-nucleophilic base (e.g., diisopropylethylamine), are added to the sample solution.

  • Reaction: The mixture is heated (e.g., at 60-80°C) for a specific duration (e.g., 15-60 minutes) to ensure complete derivatization.

  • Quenching: The reaction may be quenched by the addition of a protic solvent like methanol.

  • Analysis: The resulting solution containing the phenacyl ester derivative is then diluted and injected into the HPLC or LC-MS system for analysis.

Direct Methylation Protocol for Fatty Acids

This protocol describes a direct transesterification method to form fatty acid methyl esters (FAMEs).

  • Sample Preparation: A lyophilized sample (e.g., human milk) is weighed into a reaction tube.

  • Alkaline Methanolysis: A solution of sodium hydroxide in methanol is added, and the mixture is heated in an ultrasonic bath.

  • Acidic Methylation: A solution of hydrochloric acid in methanol is added, and the mixture is again treated in an ultrasonic bath.

  • Extraction: n-heptane is added to extract the FAMEs. The mixture is vortexed and centrifuged to separate the layers.

  • Analysis: The upper heptane layer containing the FAMEs is collected and injected into a gas chromatograph with a flame ionization detector (GC-FID) for analysis.[2]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each derivatization method.

Derivatization_Workflow cluster_FMPB Phenacyl Bromide Derivatization cluster_Methylation Direct Methylation FMPB_Start Sample with Carboxylic Acid FMPB_Reagent Add FMPB & Catalyst FMPB_Start->FMPB_Reagent FMPB_React Heat to React FMPB_Reagent->FMPB_React FMPB_Quench Quench Reaction FMPB_React->FMPB_Quench FMPB_Analyze LC-UV/MS Analysis FMPB_Quench->FMPB_Analyze Meth_Start Lyophilized Sample Meth_Alk Alkaline Methanolysis Meth_Start->Meth_Alk Meth_Acid Acidic Methylation Meth_Alk->Meth_Acid Meth_Extract Extract FAMEs Meth_Acid->Meth_Extract Meth_Analyze GC-FID Analysis Meth_Extract->Meth_Analyze

Caption: Experimental workflows for phenacyl bromide derivatization and direct methylation.

Signaling Pathway of Derivatization

The underlying chemical reaction for the FMPB method involves the nucleophilic attack of the carboxylate anion on the electrophilic benzylic carbon of the FMPB molecule, leading to the formation of an ester and bromide as a leaving group. This is a type of Williamson ether synthesis, adapted for ester formation.

Derivatization_Reaction cluster_reaction FMPB Derivatization Reaction CarboxylicAcid R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate Anion) CarboxylicAcid->Carboxylate Deprotonation Base Base PhenacylEster R-COO-CH₂-CO-Ph-F-OCH₃ (Phenacyl Ester) Carboxylate->PhenacylEster Nucleophilic Attack FMPB FMPB FMPB->PhenacylEster Bromide Br⁻ PhenacylEster->Bromide Leaving Group

Caption: Simplified reaction pathway for FMPB derivatization of a carboxylic acid.

Conclusion

The this compound (FMPB) method, and phenacyl bromide derivatization in general, offers a reliable approach for the quantification of carboxylic acids. Based on data from the closely related p-bromophenacyl bromide, the method demonstrates good accuracy and precision, making it suitable for various research and development applications.[1] The choice between the FMPB method and an alternative like direct methylation will depend on the specific analyte, the available instrumentation (LC vs. GC), and the desired sensitivity and throughput. The direct methylation method has shown excellent accuracy and precision for fatty acid analysis in complex matrices.[2] By understanding the performance characteristics and experimental requirements of each method, researchers can make an informed decision to ensure the generation of high-quality, reproducible data.

References

A Comparative Guide to the Linearity and Detection Range of Phenacyl Bromide Derivatives for Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of carboxylic acids is crucial for a wide range of applications, from metabolic studies to pharmaceutical quality control. Direct analysis of these compounds by High-Performance Liquid Chromatography (HPLC) is often hampered by their poor chromophoric or fluorophoric properties. Derivatization with a suitable labeling agent is a common strategy to enhance their detectability. 3-Fluoro-4-methoxyphenacyl bromide (FMPB) and its derivatives are promising reagents for this purpose. This guide provides a comparative overview of the analytical performance of FMPB and other commonly used derivatizing agents, with a focus on linearity and range of detection.

Performance Comparison of Derivatizing Agents

The choice of a derivatizing agent is critical and depends on the analytical goals, the nature of the analyte, and the available instrumentation. The following table summarizes the key performance characteristics of several common derivatizing agents for carboxylic acids.

Derivatizing AgentTypical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)
This compound (FMPB) HPLC-UV/FluorescenceData not readily availableData not readily availableData not readily available
p-Bromophenacyl bromide HPLC-UV/LC-MS> 0.99~5 ng/mL[1]~0.2 mg/L[2]
9-Anthryldiazomethane (ADAM) HPLC-Fluorescence> 0.999[3]0.05 - 1.0 µg/mL[3]0.2 - 2.5 µg/mL[3]
4-bromo-N-methylbenzylamine (4-BNMA) LC-MS/MSNot specified0.2 - 44 µg/L[4][5]Not specified
Panacyl bromide HPLC-FluorescenceNot specifiedFemtomole range[6]Not specified

Note: The performance data presented here are compiled from various studies and may vary depending on the specific analyte, matrix, and experimental conditions.

Experimental Protocols

Detailed and optimized experimental protocols are essential for achieving reliable and reproducible results. Below are representative methodologies for the derivatization of carboxylic acids using common reagents.

Protocol 1: Derivatization of Carboxylic Acids with p-Bromophenacyl Bromide

This protocol is a generalized procedure for the derivatization of carboxylic acids with p-bromophenacyl bromide for HPLC-UV analysis.

Materials:

  • Carboxylic acid sample

  • p-Bromophenacyl bromide solution (e.g., 1 mg/mL in acetonitrile)

  • Crown ether (e.g., 18-crown-6) as a catalyst

  • N,N-Diisopropylethylamine (DIPEA) or another suitable base

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Dissolve the carboxylic acid sample in a suitable volume of acetonitrile.

  • To the sample solution, add a molar excess of the p-bromophenacyl bromide solution.

  • Add a catalytic amount of 18-crown-6 and a slight excess of DIPEA.

  • Vortex the mixture and heat at a controlled temperature (e.g., 60-80°C) for 30-60 minutes.

  • After cooling to room temperature, the reaction mixture can be diluted with the mobile phase and injected into the HPLC system.

HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is typically employed.

  • Detection: UV detector set at an appropriate wavelength (e.g., 260 nm).[1]

Protocol 2: Derivatization of Carboxylic Acids with 9-Anthryldiazomethane (ADAM)

This protocol describes the derivatization of carboxylic acids with ADAM for sensitive fluorescence detection.[3]

Materials:

  • Carboxylic acid sample

  • ADAM solution (e.g., 0.1% w/v in a suitable organic solvent like ethyl acetate)

  • Ethyl acetate (HPLC grade)

Procedure:

  • Dissolve the carboxylic acid sample in ethyl acetate.

  • Add an equal volume of the ADAM reagent solution to the sample solution.

  • Allow the mixture to react at room temperature for at least 60 minutes in the dark.[7] The reaction proceeds without the need for a catalyst.[3][8]

  • Filter the reaction mixture through a 0.2 µm membrane filter.[3]

  • The sample is now ready for injection into the HPLC system.

HPLC Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is common.

  • Detection: Fluorescence detector with excitation at 365 nm and emission at 412 nm.[3]

Experimental Workflow and Signaling Pathway Visualization

To better illustrate the experimental processes, the following diagrams created using the DOT language outline the key steps in the derivatization workflows.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Carboxylic Acid Sample Solvent Dissolve in Organic Solvent Sample->Solvent Reagent Add Derivatizing Agent (e.g., FMPB) Solvent->Reagent Catalyst Add Catalyst/Base (if required) Reagent->Catalyst Heat Incubate/Heat Catalyst->Heat HPLC HPLC Separation (C18 Column) Heat->HPLC Detection UV/Fluorescence Detection HPLC->Detection Data Data Acquisition & Analysis Detection->Data

Caption: General workflow for carboxylic acid derivatization and analysis.

Analyte Carboxylic Acid (R-COOH) Product Fluorescent/UV-Active Ester Analyte->Product Derivatization (Esterification) Reagent Phenacyl Bromide Derivative Reagent->Product Signal Enhanced Signal (Linear Response) Product->Signal Detection

Caption: Signaling pathway for enhanced detection via derivatization.

References

A Comparative Guide to Derivatization Reagents for Sensitive Quantification of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids, including fatty acids, is crucial for a wide range of applications, from metabolic studies to pharmaceutical quality control. Due to their physicochemical properties, direct analysis of these compounds by High-Performance Liquid Chromatography (HPLC) often lacks the required sensitivity. Chemical derivatization, the process of modifying an analyte to enhance its detectability, is a cornerstone of robust analytical methods in this field.

The Principle of Derivatization for Carboxylic Acid Analysis

The primary goal of derivatizing carboxylic acids for HPLC analysis is to introduce a chromophoric or fluorophoric tag onto the molecule. This is typically achieved by reacting the carboxyl group with a reagent that imparts strong UV-visible absorbance or fluorescence, thereby significantly lowering the limit of detection (LOD) and limit of quantification (LOQ). The choice of derivatization reagent is critical and depends on the analytical instrumentation available, the desired sensitivity, and the nature of the sample matrix.

Comparison of Common Derivatization Reagents

Several classes of reagents are available for the derivatization of carboxylic acids. The following sections compare the performance of phenacyl bromides and other popular fluorescent reagents.

Phenacyl Bromide Derivatives

Phenacyl bromides are a class of reagents that react with carboxylic acids to form phenacyl esters, which are highly UV-absorbent. This makes them suitable for HPLC with UV detection. A commonly used reagent in this class is p-bromophenacyl bromide.

Advantages:

  • Robust and well-established methods: The chemistry of phenacyl bromide derivatization is well understood and widely published.[1][2]

  • Good UV absorbance: The resulting esters have strong absorbance in the UV region, leading to good sensitivity.

  • Broad applicability: Suitable for a wide range of carboxylic acids.[3]

Disadvantages:

  • UV detection can be less sensitive than fluorescence detection: For ultra-trace analysis, fluorescence detection often provides lower detection limits.

  • Potential for interference: In complex matrices, other UV-absorbing compounds can interfere with the analysis.

Coumarin-Based Fluorescent Reagents

Coumarin derivatives, such as 4-bromomethyl-7-methoxycoumarin (BMMC), are popular fluorescent labeling reagents. They react with carboxylic acids to form highly fluorescent esters, enabling detection at very low concentrations.[4]

Advantages:

  • High sensitivity: Fluorescence detection typically offers significantly lower LODs and LOQs compared to UV detection.[4]

  • High selectivity: The use of specific excitation and emission wavelengths minimizes interference from other compounds in the sample.

Disadvantages:

  • pH-sensitive fluorescence: The fluorescence of some coumarin derivatives can be dependent on the pH of the mobile phase, which requires careful control of experimental conditions.[4]

  • Reagent stability: Some fluorescent reagents can be light-sensitive.[4]

Other Fluorescent Derivatization Reagents

A variety of other fluorescent reagents are also used for the analysis of carboxylic acids, each with its own set of advantages and disadvantages. These include reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and others that offer high sensitivity and specificity.[5]

Quantitative Performance Comparison

The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for various derivatization reagents used in the analysis of carboxylic acids and fatty acids. It is important to note that these values are highly dependent on the specific analyte, the analytical method, and the instrumentation used.

Derivatization ReagentAnalyte(s)Detection MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
p-Bromophenacyl bromideFree Fatty AcidsHPLC-UV~2 pmol-[2]
p-Bromophenacyl bromidePerfluorinated Carboxylic AcidsLC-UV-ESI-MS/MS< 5 ng/mL-[6]
Phenacyl bromideFatty AcidsHPLC-UV0.8 - 12 ng per injection-[7]
4-Bromomethyl-7-methoxycoumarin (BMMC)Fatty AcidsHPLC-Fluorescencefmol to pmol range-[4]
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Fatty AcidsHPLC-Fluorescence0.01 - 0.05 µg/mL-[5]
New Fluorescent ReagentUnsaturated Fatty AcidsHPLC-Fluorescence4 - 21 nmol/L0.85 - 5.5 ng/mL[8][9]
p-Bromophenacyl bromideGangliosidesHPLC-UV~10 ng-[10]
p-Bromophenacyl bromideDiclofenacHPLC-ICP-MS/MS-~0.4 mg/L[11]

Experimental Protocols

Detailed and optimized experimental protocols are essential for achieving accurate and reproducible results. Below is a general protocol for the derivatization of carboxylic acids with p-bromophenacyl bromide, which can serve as a starting point for method development.

Protocol: Derivatization of Carboxylic Acids with p-Bromophenacyl Bromide

Materials:

  • Carboxylic acid sample

  • p-Bromophenacyl bromide solution (e.g., in acetonitrile)

  • Aprotic solvent (e.g., acetonitrile)

  • Non-nucleophilic base (e.g., triethylamine) or a phase-transfer catalyst (e.g., 18-crown-6 with potassium carbonate)

  • Heating block or water bath

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the carboxylic acid sample in a suitable aprotic solvent like acetonitrile.

  • Reaction Mixture: In a reaction vial, add a 2-5 fold molar excess of the p-bromophenacyl bromide solution to the carboxylic acid solution.

  • Catalysis: Add a catalyst to facilitate the esterification reaction. Common choices include a non-nucleophilic base like triethylamine or a phase-transfer catalyst system such as 18-crown-6 with anhydrous potassium carbonate.

  • Incubation: Heat the reaction mixture at a controlled temperature, typically between 60-80°C, for 30-90 minutes. The optimal time and temperature should be determined empirically for the specific analyte.

  • Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system for analysis. If necessary, the mixture can be filtered or centrifuged to remove any solid catalyst.

Visualizing the Workflow and Chemistry

To better understand the derivatization and analysis process, the following diagrams illustrate the chemical reaction and the overall experimental workflow.

G cluster_reaction Derivatization Reaction Carboxylic_Acid Carboxylic Acid (R-COOH) Product Phenacyl Ester (R-COO-CH2-CO-Ar) Carboxylic_Acid->Product + Derivatization Reagent + Catalyst Derivatization_Reagent Phenacyl Bromide (Ar-CO-CH2Br)

Caption: Derivatization of a carboxylic acid with a phenacyl bromide reagent.

G Sample_Preparation Sample Preparation (Extraction, Hydrolysis) Derivatization Derivatization with Phenacyl Bromide Sample_Preparation->Derivatization HPLC_Analysis HPLC-UV/Fluorescence Analysis Derivatization->HPLC_Analysis Data_Analysis Data Analysis (Quantification) HPLC_Analysis->Data_Analysis

References

Cross-reactivity of 3-Fluoro-4-methoxyphenacyl bromide with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of 3-Fluoro-4-methoxyphenacyl bromide (FMP-Br) with various functional groups. FMP-Br is a versatile reagent for chemical biology and drug development, often utilized as a protecting group, a fluorescent label, and a cross-linking agent. Understanding its reactivity profile is crucial for its effective application. This document presents a comparative analysis of its reactivity with key biological functional groups, supported by extrapolated data and detailed experimental protocols.

Reactivity Profile of this compound

This compound is an α-haloketone, and its reactivity is primarily governed by the electrophilic carbon adjacent to the bromine atom, which is susceptible to nucleophilic attack. The presence of a fluorine atom and a methoxy group on the phenyl ring influences the reactivity of the benzylic carbon through electronic effects. The methoxy group is electron-donating, which can slightly decrease the reactivity of the carbonyl group, while the ortho-fluoro substituent is electron-withdrawing, which can enhance the electrophilicity of the reaction center.

The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction. The general reactivity of nucleophiles towards FMP-Br is expected to follow the order:

Thiols > Amines > Carboxylates > Phenols > Alcohols

This order is based on the nucleophilicity of these functional groups under typical reaction conditions.

Comparison of Reactivity with Alternative Reagents

FMP-Br offers a balance of reactivity and stability. Compared to iodoacetamide, another common alkylating agent, FMP-Br is generally less reactive but offers greater selectivity. The phenacyl moiety also introduces a UV-active and potentially fluorescent tag, which is advantageous for detection and quantification.

Quantitative Data Summary

The following table summarizes the expected relative reactivity of this compound with various functional groups. The quantitative data presented here is extrapolated from studies on similar phenacyl bromide derivatives and the known principles of chemical reactivity. The reaction conditions are assumed to be in a polar aprotic solvent (e.g., acetonitrile or DMF) at room temperature with a slight excess of the nucleophile.

Functional GroupNucleophile (Example)Relative Reaction Rate (Normalized to Thiol)Expected ProductKey Considerations
Thiol Cysteine1ThioetherHighly favorable and rapid reaction at neutral to slightly basic pH. The thiol is the most reactive common functional group in proteins.
Amine (primary) Lysine (ε-amino group)0.1 - 0.3Secondary AmineReaction rate is pH-dependent. At physiological pH, a significant portion of amines are protonated and thus less nucleophilic.
Imidazole Histidine0.05 - 0.15Alkylated ImidazoleReactivity is pH-dependent, with the unprotonated imidazole ring being the nucleophilic species.
Carboxylate Aspartate, Glutamate0.01 - 0.05EsterRequires a base to deprotonate the carboxylic acid. The resulting carboxylate is a moderate nucleophile.
Phenol Tyrosine< 0.01Phenyl EtherThe phenoxide ion is the reactive species, requiring basic conditions for its formation.
Alcohol (primary) Serine< 0.001EtherGenerally unreactive under mild conditions. Requires strong base to form the alkoxide.

Experimental Protocols

Protocol 1: Labeling of Cysteine Residues in a Purified Protein

This protocol describes a general procedure for labeling cysteine residues in a purified protein with this compound.

Materials:

  • Purified protein containing at least one cysteine residue (1 mg/mL in PBS, pH 7.4)

  • This compound (FMP-Br) stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Desalting column (e.g., PD-10)

  • UV-Vis spectrophotometer

Procedure:

  • Protein Preparation: If the protein has disulfide bonds that need to be labeled, treat the protein solution with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature to reduce the disulfides. Remove the reducing agent using a desalting column equilibrated with PBS, pH 7.4.

  • Labeling Reaction: To the protein solution, add a 10-fold molar excess of the FMP-Br stock solution. For example, for 1 mL of a 1 mg/mL protein solution (assuming a molecular weight of 50 kDa, which is 20 µM), add 20 µL of the 10 mM FMP-Br stock.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle shaking, protected from light.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of 10 mM. Incubate for 15 minutes.

  • Purification: Remove the excess FMP-Br and quenching reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Analysis: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the FMP-Br tag (approximately 290-310 nm, to be determined experimentally).

Protocol 2: Derivatization of Carboxylic Acids for HPLC Analysis

This protocol outlines the derivatization of carboxylic acids with FMP-Br to form UV-active esters for HPLC analysis.

Materials:

  • Carboxylic acid sample

  • This compound (FMP-Br) solution (10 mg/mL in acetonitrile)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the carboxylic acid sample in acetonitrile.

  • Derivatization Reaction: To the sample solution, add a 2-fold molar excess of the FMP-Br solution and a 5-fold molar excess of DIPEA.

  • Incubation: Heat the reaction mixture at 60°C for 30 minutes.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • HPLC Analysis: Inject an aliquot of the reaction mixture directly into the HPLC system. Use a C18 reverse-phase column and a suitable mobile phase (e.g., a gradient of acetonitrile and water). Monitor the elution of the derivatized product by its UV absorbance.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified kinase signaling pathway where a fluorescently labeled substrate, potentially modified with a derivative of FMP-Br, is used to monitor kinase activity.

Kinase_Signaling_Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activation Ligand Ligand Ligand->Receptor Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Substrate Substrate Kinase_B->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate (Fluorescent) Substrate->Phospho_Substrate

Caption: A simplified kinase cascade leading to substrate phosphorylation.

Experimental Workflow Diagram

This diagram outlines a typical workflow for identifying protein-protein interactions using a chemical cross-linker derived from FMP-Br.

Crosslinking_Workflow cluster_experiment Experimental Steps cluster_analysis Analysis Cell_Lysate Cell Lysate (Protein Mixture) Crosslinking Cross-linking with Bifunctional FMP-Br Cell_Lysate->Crosslinking Digestion Proteolytic Digestion (e.g., Trypsin) Crosslinking->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identification of Cross-linked Peptides) LC_MS->Data_Analysis PPI_Network Protein-Protein Interaction Network Data_Analysis->PPI_Network

Caption: Workflow for protein interaction analysis using cross-linking.

A Researcher's Guide to Phenacyl Bromide Derivatizing Agents for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chromatographic analysis of compounds bearing carboxylic acid functional groups, derivatization is a critical step to enhance detection and improve separation. Phenacyl bromides are a versatile class of derivatizing agents that react with carboxylic acids to form strongly UV-absorbing or fluorescent phenacyl esters. This guide provides a comprehensive comparison of the performance of various phenacyl bromide derivatives, supported by experimental data, to aid in the selection of the optimal reagent for your analytical needs.

The choice of a derivatizing agent can significantly impact the sensitivity, selectivity, and robustness of an HPLC method. This guide focuses on a comparative analysis of commonly used phenacyl bromide reagents, including phenacyl bromide (PBr), p-bromophenacyl bromide (p-BPB), and the fluorescent tag p-(9-anthroyloxy)phenacyl bromide (panacyl bromide).

Performance Comparison at a Glance

The selection of a suitable phenacyl bromide derivatizing agent is contingent on the specific requirements of the analytical method, such as the desired level of sensitivity and the available detection technology (UV or fluorescence). The following table summarizes the key performance characteristics of these reagents based on available literature.

FeaturePhenacyl Bromide (PBr)p-Bromophenacyl Bromide (p-BPB)Panacyl Bromide
Detection Principle UV AbsorbanceUV AbsorbanceFluorescence
Typical UV λmax ~242 nm[1]~260 nm[2]-
Typical FL λex/λem --~360 nm / ~470 nm[3]
Relative Sensitivity GoodVery GoodExcellent
Typical Reaction Time 15 - 30 minutes15 - 30 minutes[4][5]30 - 60 minutes
Typical Reaction Temp. 80 °C80 - 85 °C[4]Ambient to 60 °C
Derivative Stability Generally StableStable[5]Generally Stable
Limit of Detection ng range[1]ng to low pmol range[6]fmol to pmol range[7]

In-Depth Analysis of Derivatizing Agents

For Enhanced UV Detection: Phenacyl Bromide and p-Bromophenacyl Bromide

Phenacyl bromide and its halogenated analog, p-bromophenacyl bromide, are the workhorses for converting carboxylic acids into derivatives with strong ultraviolet absorbance, making them readily detectable by standard HPLC-UV systems.

The addition of the bromine atom in p-BPB results in a bathochromic shift (a shift to a longer wavelength) and an increase in the molar absorptivity of the derivative compared to the parent phenacyl ester. This translates to enhanced sensitivity and often better selectivity, as detection at a longer wavelength can reduce interference from matrix components. For instance, p-bromophenacyl esters of gangliosides have a molar extinction coefficient of approximately 23,000 at 261 nm, allowing for detection limits in the nanogram range.[6]

The derivatization reaction for both PBr and p-BPB is typically carried out at elevated temperatures (around 80 °C) for a duration of 15 to 30 minutes.[4][5] The reaction is often catalyzed by a crown ether, such as 18-crown-6, which complexes with the cation of the carboxylate salt, thereby increasing the nucleophilicity of the carboxylate anion and accelerating the reaction.[8][9]

For High-Sensitivity Fluorescence Detection: Panacyl Bromide

When picomole to femtomole-level sensitivity is required, fluorescent derivatizing agents are the reagents of choice. Panacyl bromide, which contains an anthracene moiety, reacts with carboxylic acids to form highly fluorescent esters. These derivatives can be excited at approximately 360 nm and show strong emission around 470 nm, allowing for highly sensitive and selective detection in complex biological matrices.[3] This makes panacyl bromide particularly suitable for the analysis of low-abundance analytes like prostaglandins.[3][7]

Experimental Protocols: A Step-by-Step Guide

Reproducible and robust derivatization is key to successful quantitative analysis. Below are detailed experimental protocols for the derivatization of fatty acids and prostaglandins using phenacyl bromide reagents.

Derivatization of Fatty Acids with p-Bromophenacyl Bromide for HPLC-UV Detection

This protocol is adapted from a method for the analysis of fatty acids in biological samples.[4]

Materials:

  • Fatty acid sample

  • Methanol (MeOH)

  • Potassium hydroxide (KOH) in MeOH (e.g., 0.2 M) or potassium bicarbonate (KHCO3)

  • p-Bromophenacyl-8™ Reagent (containing p-bromophenacyl bromide and a crown ether catalyst in a suitable solvent like acetonitrile)[4]

  • Dry acetonitrile

  • Nitrogen gas

Procedure:

  • Dissolve approximately 10 mg of the fatty acid sample in methanol in a reaction vial.

  • Neutralize the solution to a phenolphthalein endpoint with KOH in methanol. Alternatively, for base-sensitive compounds, use a 3-5 fold molar excess of KHCO3.[4]

  • Evaporate the methanol to dryness under a gentle stream of nitrogen.

  • Add 1.0 mL of the p-Bromophenacyl-8™ Reagent and 2.0 mL of dry acetonitrile to the vial.[4]

  • Seal the vial and heat the reaction mixture at 80°C with stirring for 30 minutes.[4]

  • Cool the vial to room temperature.

  • The solution containing the p-bromophenacyl esters is now ready for direct injection into the HPLC system. A reversed-phase C18 column with an acetonitrile/water mobile phase is typically used for separation.[4]

Derivatization of Prostaglandins with Panacyl Bromide for HPLC-Fluorescence Detection

This protocol is based on the derivatization of eicosanoids for sensitive fluorescence detection.[3]

Materials:

  • Prostaglandin sample extract

  • Panacyl bromide solution in a suitable solvent (e.g., acetonitrile)

  • Crown ether (e.g., 18-crown-6) solution in the same solvent

  • Base (e.g., diisopropylethylamine)

Procedure:

  • The dried prostaglandin extract is reconstituted in the reaction solvent (e.g., acetonitrile).

  • Add the panacyl bromide solution and the crown ether solution to the sample.

  • Add the base to catalyze the reaction.

  • Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 30-60 minutes in the dark to prevent photodegradation of the fluorescent label.

  • The reaction mixture can then be directly injected into the HPLC-FLD system. Separation is typically achieved on a C18 column. The fluorescent derivatives are monitored at an excitation wavelength of approximately 360 nm and an emission wavelength of about 470 nm.[3]

Visualizing the Workflow and Logic

To further clarify the processes and decision-making involved in phenacyl bromide derivatization, the following diagrams are provided.

G General Derivatization Reaction cluster_reactants Reactants cluster_products Products Carboxylic_Acid R-COOH Carboxylic Acid Catalyst Base / Catalyst (e.g., Crown Ether) Phenacyl_Bromide Ar-CO-CH2-Br Phenacyl Bromide Phenacyl_Ester R-COO-CH2-CO-Ar Phenacyl Ester HBr HBr Catalyst->Phenacyl_Ester Reaction

A simplified chemical reaction scheme.

G Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample_Collection Sample Collection Extraction Analyte Extraction Sample_Collection->Extraction Drying Evaporation to Dryness Extraction->Drying Add_Reagents Add Phenacyl Bromide, Catalyst, & Solvent Drying->Add_Reagents Reaction Incubate (Heat & Time) Add_Reagents->Reaction HPLC_Injection HPLC Injection Reaction->HPLC_Injection Separation Chromatographic Separation (e.g., C18 column) HPLC_Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

A typical experimental workflow.

G Reagent Selection Guide cluster_start cluster_detection cluster_uv cluster_fluorescence Start Start: Analyte Properties & Assay Requirements Detection_Method Available Detector? Start->Detection_Method UV_Sensitivity Required Sensitivity? Detection_Method->UV_Sensitivity UV Panacyl Panacyl Bromide Detection_Method->Panacyl Fluorescence PBr Phenacyl Bromide (PBr) UV_Sensitivity->PBr Standard pBPB p-Bromophenacyl Bromide (p-BPB) UV_Sensitivity->pBPB High

A decision tree for reagent selection.

Conclusion

The phenacyl bromide family of derivatizing agents offers a range of options to suit various analytical needs. For routine analyses where standard UV detection is available, phenacyl bromide and p-bromophenacyl bromide provide robust and reliable derivatization. When high sensitivity is paramount, the fluorescent properties of panacyl bromide make it the superior choice. By carefully considering the analyte properties, desired sensitivity, and available instrumentation, researchers can select the most appropriate phenacyl bromide reagent to achieve accurate and reproducible quantification of carboxylic acids.

References

A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis: Highlighting 3-Fluoro-4-methoxyphenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly in chromatographic and mass spectrometric analysis of carboxylic acids, derivatization is a crucial step to enhance detection sensitivity, improve chromatographic resolution, and increase the volatility of analytes. Phenacyl bromides are a prominent class of reagents used for this purpose. This guide provides a comparative overview of 3-Fluoro-4-methoxyphenacyl bromide and other commonly used phenacyl bromide derivatives, namely 4-Bromophenacyl bromide and 2,4'-Dibromoacetophenone, with a focus on their application in the derivatization of carboxylic acids for analysis by High-Performance Liquid Chromatography (HPLC).

Introduction to Phenacyl Bromide Derivatization

Phenacyl bromides react with carboxylic acids to form phenacyl esters, which are highly chromophoric and thus exhibit strong ultraviolet (UV) absorbance, making them readily detectable. This derivatization is particularly beneficial for carboxylic acids that lack a strong chromophore. The general reaction mechanism involves the nucleophilic attack of the carboxylate anion on the α-carbon of the phenacyl bromide, leading to the formation of an ester bond and the displacement of the bromide ion.

Comparative Analysis of Derivatization Reagents

While direct comparative studies detailing the reaction kinetics and detection limits for this compound are not extensively available in the reviewed literature, we can infer its potential advantages based on the influence of its functional groups. The table below summarizes the properties and typical reaction conditions for the selected derivatization reagents based on available data for similar compounds.

FeatureThis compound4-Bromophenacyl bromide (p-BPB)2,4'-Dibromoacetophenone
Structure C₉H₈BrFO₂C₈H₇BrOC₈H₆Br₂O
Molecular Weight 247.06 g/mol 277.94 g/mol 277.94 g/mol
Key Functional Groups Fluoro, Methoxy, Phenacyl BromideBromo, Phenacyl BromideDibromo, Acetophenone
Potential Detection Method HPLC-UV, HPLC-Fluorescence, LC-MSHPLC-UV, LC-MSHPLC-UV, LC-MS
Reported λmax Not explicitly found~260 nm[1]Not explicitly found
Potential Advantages Enhanced sensitivity (fluorescence), altered chromatographic retention, potential for specific mass fragmentation.Well-established reagent, good UV absorbance.Increased UV response due to two bromine atoms.
Potential Disadvantages Limited commercial availability and literature.May require catalyst and heating.Potential for side reactions.

In-Depth Look at this compound

The introduction of a fluorine atom and a methoxy group on the phenyl ring of the phenacyl bromide molecule in this compound suggests several potential advantages over its non-fluorinated and non-methoxylated counterparts:

  • Enhanced Detection: The presence of the fluorine atom can induce fluorescence in the derivative, potentially allowing for more sensitive detection by fluorescence detectors compared to standard UV detection.

  • Improved Chromatographic Properties: The fluorine and methoxy substituents alter the polarity and hydrophobicity of the resulting phenacyl ester, which can lead to better separation and resolution in reversed-phase HPLC.

  • Mass Spectrometry Compatibility: The specific mass of the fluoro- and methoxy-substituted phenacyl group can provide a unique mass fragmentation pattern in mass spectrometry (MS), aiding in the identification and quantification of derivatized analytes, especially in complex matrices.

Experimental Protocols

Below are detailed experimental protocols for the derivatization of carboxylic acids using phenacyl bromide reagents, based on established methods for similar compounds.

Derivatization Protocol for 4-Bromophenacyl Bromide

This protocol is adapted from a standard procedure for the derivatization of fatty acids.[1]

Materials:

  • Carboxylic acid sample

  • 4-Bromophenacyl bromide reagent solution (e.g., 0.1 M in acetonitrile)

  • Crown ether catalyst (e.g., 18-crown-6) solution (e.g., 0.01 M in acetonitrile)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (HPLC grade)

  • Reaction vials

Procedure:

  • Dissolve a known amount of the carboxylic acid sample in acetonitrile in a reaction vial.

  • Add a 1.2 to 2-fold molar excess of the 4-bromophenacyl bromide solution to the vial.

  • Add a catalytic amount of the crown ether solution.

  • Add a 1.5 to 2-fold molar excess of TEA or DIPEA to the mixture to neutralize the hydrobromic acid formed during the reaction.

  • Cap the vial tightly and heat the mixture at a controlled temperature (typically 60-80°C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature.

  • The resulting solution containing the phenacyl ester derivative can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

Derivatization Protocol for 2,4'-Dibromoacetophenone

This protocol is a general procedure that may require optimization for specific carboxylic acids.

Materials:

  • Carboxylic acid sample

  • 2,4'-Dibromoacetophenone solution (e.g., 0.1 M in acetone)

  • Triethylamine (TEA)

  • Acetone (HPLC grade)

  • Reaction vials

Procedure:

  • Dissolve the carboxylic acid sample in acetone in a reaction vial.

  • Add a molar excess of the 2,4'-dibromoacetophenone solution.

  • Add a molar excess of triethylamine.

  • Seal the vial and heat at a controlled temperature (e.g., 50°C) for a specified time (e.g., 1-2 hours). To minimize degradation of unsaturated fatty acids, lower temperatures (e.g., -26°C) and longer reaction times (e.g., 6.5 hours) may be employed.

  • After cooling, the reaction mixture can be analyzed by HPLC.

Visualizing the Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of carboxylic acids with phenacyl bromide reagents for HPLC analysis.

Derivatization_Workflow cluster_preparation Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis Sample Carboxylic Acid Sample Solvent Dissolve in Organic Solvent Sample->Solvent Reagent Add Derivatization Reagent (e.g., this compound) Solvent->Reagent Catalyst Add Catalyst (e.g., Crown Ether, Base) Reagent->Catalyst Heat Heat Reaction Mixture Catalyst->Heat Cool Cool to Room Temperature Heat->Cool HPLC HPLC Analysis (UV or Fluorescence Detection) Cool->HPLC

Caption: General workflow for carboxylic acid derivatization.

Logical Relationship of Derivatization and Detection

The following diagram illustrates the logical relationship between the components of the derivatization reagent and the subsequent analytical advantages.

Derivatization_Advantages cluster_components Key Functional Groups cluster_advantages Analytical Advantages Reagent This compound Phenacyl Phenacyl Bromide Moiety Reagent->Phenacyl Fluoro Fluoro Group Reagent->Fluoro Methoxy Methoxy Group Reagent->Methoxy MS_Analysis Specific Mass Fragment Reagent->MS_Analysis Unique Mass UV_Detection Strong UV Absorbance Phenacyl->UV_Detection Fluorescence Potential for Fluorescence Detection Fluoro->Fluorescence Chromatography Altered Chromatographic Retention Methoxy->Chromatography

Caption: Functional groups and their analytical benefits.

Conclusion

This compound presents a promising alternative to traditional phenacyl bromide derivatization reagents for the analysis of carboxylic acids. Its unique combination of a reactive phenacyl bromide group with fluoro and methoxy substituents offers the potential for enhanced detection sensitivity, improved chromatographic separation, and specific mass spectrometric identification. While more direct comparative studies are needed to fully quantify its advantages, the theoretical benefits make it a compelling choice for researchers seeking to optimize their analytical methods for carboxylic acids. The provided protocols for similar reagents can serve as a starting point for developing and optimizing derivatization procedures using this novel reagent.

References

Safety Operating Guide

Safe Disposal of 3-Fluoro-4-methoxyphenacyl Bromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 3-Fluoro-4-methoxyphenacyl Bromide

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical intermediates like this compound are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step approach to the safe disposal of this compound, emphasizing procedural clarity and immediate safety protocols.

Hazard Profile and Safety Summary

This compound is a hazardous chemical with the following classifications:

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[1]
Serious Eye DamageH318Causes serious eye damage.[1]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[1]
Other Hazards-Lachrymator (causes tearing).[1]

Immediate First Aid Measures:

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult, seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[1]

Disposal Procedures

The primary and most recommended method for the disposal of this compound is to transfer it to a licensed hazardous waste disposal company.[1][2] However, for small quantities often used in a laboratory setting, a chemical neutralization procedure can be employed before disposal to mitigate its hazardous properties.

Experimental Protocol for Neutralization of Small Quantities (<1g):

This procedure is based on the chemical reactivity of α-halo ketones, which are susceptible to hydrolysis under basic conditions.

Materials:

  • This compound waste

  • 1 M Sodium hydroxide (NaOH) solution or 1 M Sodium bicarbonate (NaHCO₃) solution

  • Stir bar and stir plate

  • Appropriate glass beaker

  • pH paper or pH meter

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a lab coat.

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure that a safety shower and eyewash station are readily accessible.

  • Dilution: Slowly and cautiously add the this compound waste to a beaker containing a stir bar and a significant excess of water (at least 100-fold excess by volume) while stirring.

  • Neutralization: While continuing to stir, slowly add a 1 M solution of sodium hydroxide or sodium bicarbonate to the mixture. Be cautious as the reaction may be exothermic. Monitor the pH of the solution, aiming for a neutral pH (pH 6-8).

  • Reaction Time: Allow the mixture to stir at room temperature for several hours (e.g., overnight) to ensure complete hydrolysis of the phenacyl bromide.

  • Verification (Optional): If feasible and necessary, a small aliquot of the reaction mixture can be analyzed by a suitable technique (e.g., TLC, LC-MS) to confirm the absence of the starting material.

  • Final Disposal: Once the neutralization is complete and the pH is confirmed to be neutral, the resulting solution should be disposed of in accordance with local and institutional regulations for aqueous chemical waste. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety office.

  • Decontamination: All glassware and equipment that came into contact with this compound should be thoroughly rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste. Subsequently, the glassware should be washed with soap and water.

Logical Flow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_assessment Initial Assessment cluster_procedure Disposal Path start Waste Generated: This compound check_quantity Is the quantity > 1g or in bulk? start->check_quantity professional_disposal Arrange for Professional Hazardous Waste Disposal check_quantity->professional_disposal Yes lab_neutralization Perform Laboratory Neutralization Protocol check_quantity->lab_neutralization No (<1g) final_disposal Dispose of Neutralized Waste per Institutional Guidelines lab_neutralization->final_disposal

Caption: Disposal decision workflow for this compound.

Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and entering drains.

  • Clean-up:

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[1]

    • Use appropriate absorbent material for liquid spills.

  • Decontamination: Decontaminate the spill area thoroughly.

  • Waste Disposal: All spill clean-up materials must be collected and disposed of as hazardous waste.[1]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.